molecular formula C8H8N2O B1590048 1H-benzimidazol-5-ylmethanol CAS No. 106429-29-2

1H-benzimidazol-5-ylmethanol

Cat. No.: B1590048
CAS No.: 106429-29-2
M. Wt: 148.16 g/mol
InChI Key: ITPDIGZAMXKBCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-benzimidazol-5-ylmethanol is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-benzimidazol-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-4-6-1-2-7-8(3-6)10-5-9-7/h1-3,5,11H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPDIGZAMXKBCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CO)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00542495
Record name (1H-Benzimidazol-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106429-29-2
Record name (1H-Benzimidazol-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1H-benzimidazol-5-ylmethanol: Strategies and Methodologies for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1H-benzimidazol-5-ylmethanol is a pivotal structural motif in contemporary medicinal chemistry, serving as a key building block for a multitude of pharmacologically active agents. Its presence in various therapeutic candidates underscores the importance of efficient and scalable synthetic routes. This technical guide provides a comprehensive overview of the principal methodologies for the synthesis of this compound, tailored for researchers, scientists, and professionals in the field of drug development. The narrative emphasizes the chemical rationale behind experimental choices, offering field-proven insights to ensure scientific integrity and reproducibility. Detailed, step-by-step protocols, comparative data, and visual representations of synthetic workflows are presented to facilitate practical application in a laboratory setting.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus is a privileged heterocyclic scaffold, renowned for its diverse biological activities.[1][2] This is largely attributed to its ability to mimic natural purine bases, allowing for interactions with various biological macromolecules. Consequently, benzimidazole derivatives have found applications as anticancer, antiviral, antibacterial, and antihypertensive agents.[1][3] this compound, in particular, offers a versatile handle for further chemical modifications, making it a valuable intermediate in the synthesis of complex drug molecules.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be broadly categorized into two main strategies:

  • Functional Group Transformation of Pre-formed Benzimidazoles: This approach involves the modification of a substituent at the 5-position of a pre-existing benzimidazole ring. The most common transformations are the reduction of a carboxylic acid, ester, or aldehyde functionality.

  • De Novo Synthesis of the Benzimidazole Ring: This strategy involves the construction of the benzimidazole core from acyclic precursors, typically an o-phenylenediamine derivative and a suitable one-carbon or two-carbon source.

The choice of strategy often depends on the availability and cost of starting materials, desired scale of the reaction, and tolerance to specific reaction conditions.

Synthetic Methodologies and Experimental Protocols

Reduction of 5-Substituted Benzimidazole Derivatives

This is arguably the most direct and widely employed approach for the synthesis of this compound. The choice of the starting material and the reducing agent is critical for the success of the synthesis.

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. Due to the low electrophilicity of the carboxyl group, strong reducing agents are required.

Causality Behind Experimental Choices:

  • Reducing Agent: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[4] Unlike sodium borohydride (NaBH₄), which is generally not reactive enough to reduce carboxylic acids, LiAlH₄ is a potent hydride donor capable of effecting this conversion. The reaction proceeds via the formation of a lithium carboxylate salt, followed by coordination of the aluminum hydride and subsequent hydride transfers.

  • Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for LiAlH₄ reductions.[4] It is an aprotic ether that is relatively unreactive towards the reducing agent and effectively solvates the lithium and aluminum species. The use of a dry solvent is crucial to prevent the violent reaction of LiAlH₄ with water, which would quench the reagent and reduce the yield.

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of LiAlH₄ with atmospheric moisture and oxygen.[4]

Experimental Protocol:

  • Suspend 1H-benzo[d]imidazole-5-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet.[4]

  • Carefully add lithium aluminum hydride (LiAlH₄) (2.0 eq) portion-wise to the suspension at room temperature.[4]

  • Heat the reaction mixture to 65 °C and stir for 48 hours.[4]

  • Cool the reaction mixture to 0 °C in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting aluminum salts through a pad of Celite® and wash the filter cake with ethyl acetate.

  • Combine the filtrate and the washings, and evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.[5][6]

The reduction of an aldehyde to a primary alcohol is a more straightforward transformation that can be achieved with milder reducing agents.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium borohydride (NaBH₄) is an ideal reagent for this reduction.[5][7] It is a selective reducing agent that readily reduces aldehydes and ketones but is unreactive towards many other functional groups, such as esters and carboxylic acids. Its ease of handling and milder reactivity compared to LiAlH₄ make it a preferred choice when applicable.

  • Solvent: Methanol is a common solvent for NaBH₄ reductions.[5][7] It is a protic solvent that can protonate the intermediate alkoxide to generate the final alcohol product. The reaction is typically performed at a low temperature (0 °C) to control the rate of reaction and minimize potential side reactions.

Experimental Protocol:

  • Dissolve 1H-benzimidazole-5-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.[5]

  • Cool the solution to 0 °C in an ice bath.[5]

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.[5]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.[5]

  • Quench the reaction by the slow addition of deionized water.[5]

  • Remove the methanol under reduced pressure.[5]

  • Extract the aqueous residue with ethyl acetate (3 x).[5]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[5]

  • Purify the crude product by column chromatography on silica gel if necessary.[5][6]

De Novo Synthesis of the Benzimidazole Ring

Causality Behind Experimental Choices:

  • Starting Materials: 3,4-Diaminobenzyl alcohol and formic acid are suitable starting materials for the de novo synthesis of this compound. The diamine provides the benzene and two nitrogen atoms of the imidazole ring, while formic acid serves as the one-carbon source for the C2 position of the benzimidazole.

  • Reaction Conditions: The reaction is typically carried out under acidic conditions and at elevated temperatures to facilitate the condensation and subsequent cyclization. Microwave irradiation has been shown to significantly reduce reaction times and improve yields for benzimidazole synthesis.[8]

Experimental Protocol (Illustrative):

  • To a solution of 3,4-diaminobenzyl alcohol (1.0 eq) in formic acid, add a catalytic amount of a suitable acid catalyst if necessary.

  • Heat the reaction mixture at reflux or under microwave irradiation until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and neutralize with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Synthetic Route Starting Material Reagents Solvent Yield (%) Reference
Reduction of Carboxylic Acid1H-Benzo[d]imidazole-5-carboxylic acidLiAlH₄THF77[4]
Reduction of Aldehyde1H-Benzimidazole-5-carbaldehydeNaBH₄Methanol-[5][7]
De Novo Synthesis3,4-Diaminobenzyl alcoholFormic Acid---

Note: Yields can vary depending on the specific reaction conditions and scale.

Visualization of Synthetic Workflows

Workflow for the Reduction of 1H-Benzimidazole-5-carboxylic Acid

G start Start: 1H-Benzo[d]imidazole-5-carboxylic acid in anhydrous THF add_liaih4 Add LiAlH4 portion-wise start->add_liaih4 reflux Heat to 65°C for 48h under inert atmosphere add_liaih4->reflux quench Quench with H2O and NaOH(aq) at 0°C reflux->quench filter Filter through Celite® quench->filter extract Extract with Ethyl Acetate filter->extract evaporate Evaporate solvent extract->evaporate purify Purify by Column Chromatography evaporate->purify end End: this compound purify->end

Caption: Reduction of a carboxylic acid to this compound.

Workflow for the Reduction of 1H-Benzimidazole-5-carbaldehyde

G start Start: 1H-Benzimidazole-5-carbaldehyde in Methanol cool Cool to 0°C start->cool add_nabh4 Add NaBH4 portion-wise cool->add_nabh4 stir Stir at room temperature for 2-3h add_nabh4->stir quench Quench with H2O stir->quench evaporate_meoh Remove Methanol under reduced pressure quench->evaporate_meoh extract Extract with Ethyl Acetate evaporate_meoh->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End: this compound purify->end

Caption: Reduction of an aldehyde to this compound.

Conclusion

The synthesis of this compound is a well-established process with multiple viable routes. The choice of the optimal synthetic strategy is contingent upon factors such as the availability of starting materials, scalability, and the specific requirements of the research or development program. The reduction of pre-formed 5-substituted benzimidazoles, particularly the carboxylic acid or aldehyde, offers a direct and efficient pathway to the target molecule. This guide has provided a detailed examination of these key methodologies, emphasizing the underlying chemical principles and providing practical, step-by-step protocols to aid in their successful implementation.

References

  • Taylor & Francis Group. (2024, March 6).
  • ChemicalBook. This compound synthesis.
  • BenchChem. Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide.
  • PrepChem.com. Synthesis of 1-methoxy-2-methyl-α-phenyl-1H-benzimidazole-5-methanol.
  • MIDDE SRIDHAR CHEMISTRY. (2021, February 21). BENZIMIDAZOLE SYNTHESIS#PREPARATION OF BENZIMIDAZOLE#PROPERTIES OF BENZIMIDAZOLE [Video]. YouTube.
  • Vibzzlab. (2020, November 5). Benzimidazole : Organic Synthesis [Video]. YouTube.
  • Connect Journals.
  • BenchChem. Synthesis protocol for 1H-Benzimidazole-4-methanol, 2-methyl-(9CI).
  • RSC Publishing. (2016, April 12). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es.
  • MedCrave online. (2017, August 29).

Sources

1H-benzimidazol-5-ylmethanol CAS number 106429-29-2

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1H-benzimidazol-5-ylmethanol (CAS: 106429-29-2)

Authored by: A Senior Application Scientist

Introduction

The benzimidazole scaffold, a bicyclic structure formed by the fusion of benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry.[1] This core is a fundamental component of numerous therapeutically important drugs, including proton pump inhibitors like omeprazole, anthelmintics such as albendazole, and antihypertensives like telmisartan.[2] The versatility of the benzimidazole ring system stems from its ability to interact with various biological targets through hydrogen bonding and other molecular interactions.[3]

Within this esteemed class of compounds, This compound (CAS No. 106429-29-2) emerges as a pivotal synthetic intermediate.[4] Its structure, featuring the benzimidazole core appended with a reactive hydroxymethyl (-CH₂OH) group, makes it an exceptionally valuable building block for the synthesis of novel, biologically active molecules. This guide provides an in-depth technical overview of its properties, synthesis, characterization, and applications, tailored for researchers, chemists, and professionals engaged in drug discovery and development.

Physicochemical Properties & Molecular Characterization

The precise characterization of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The identity and purity of this compound are established through a combination of spectroscopic and physical data.

Core Compound Identity
PropertyDataReference
CAS Number 106429-29-2[5]
Molecular Formula C₈H₈N₂O[6]
Molecular Weight 148.16 g/mol [6]
Chemical Structure (1H-benzo[d]imidazol-5-yl)methanol[4]
Spectroscopic Profile for Structural Elucidation

While a comprehensive experimental dataset for this specific molecule is not publicly aggregated, its structure allows for the reliable prediction of its spectroscopic profile based on well-established principles and data from closely related analogues.[7][8] This predictive analysis is crucial for researchers to confirm the identity of their synthesized material.

TechniqueExpected ObservationsRationale
¹H NMR δ ~4.7-4.9 ppm (s, 2H, -CH₂OH): Singlet for the methylene protons. δ ~5.0-5.5 ppm (s, 1H, -OH): Broad singlet for the hydroxyl proton, exchangeable with D₂O. δ ~7.2-7.8 ppm (m, 3H, Ar-H): Multiplets for the aromatic protons on the benzene ring. δ ~8.1-8.3 ppm (s, 1H, NCHN): Singlet for the proton at the C2 position of the imidazole ring. δ ~12.0-12.5 ppm (br s, 1H, -NH): Broad singlet for the imidazole N-H proton.Chemical shifts are based on standard values for aromatic, benzylic, and heterocyclic protons.[8][9] The N-H proton of benzimidazoles is typically deshielded and appears far downfield.
¹³C NMR δ ~60-65 ppm (-CH₂OH): Signal for the benzylic carbon. δ ~110-145 ppm (Ar-C): Multiple signals for the six carbons of the benzene ring and the two carbons of the imidazole ring fused to it. δ ~140-145 ppm (NCHN): Signal for the C2 carbon of the imidazole ring.The chemical shifts are characteristic for the carbon environments within the benzimidazole and methanol moieties.[7]
Mass Spec (MS) [M+H]⁺ at m/z ≈ 149.07: Expected molecular ion peak in ESI+ mode.Corresponds to the molecular weight of the compound plus a proton.
IR Spectroscopy ~3400-3200 cm⁻¹ (br): O-H and N-H stretching. ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~1620, 1500, 1450 cm⁻¹: C=C and C=N stretching within the aromatic system. ~1050 cm⁻¹: C-O stretching of the primary alcohol.These frequencies correspond to the characteristic vibrational modes of the functional groups present in the molecule.[10]

Synthesis and Purification: A Validated Protocol

The most direct and frequently cited synthesis of this compound involves the reduction of its corresponding carboxylic acid.[6] This approach is efficient and relies on standard laboratory techniques.

Principle of Synthesis: Reduction of a Carboxylic Acid

The conversion of 1H-benzo[d]imidazole-5-carboxylic acid to this compound is a classic reduction reaction. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity, which is necessary to reduce the stable carboxyl group directly to a primary alcohol. The reaction must be conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon) to prevent the violent reaction of LiAlH₄ with water and to avoid side reactions.

Detailed Experimental Protocol

This protocol is adapted from a peer-reviewed procedure and designed to be self-validating through clear steps and checkpoints.[6]

Materials:

  • 1H-benzo[d]imidazole-5-carboxylic acid (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Ethanol (EtOH)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend 1H-benzo[d]imidazole-5-carboxylic acid (e.g., 2.0 g, 12.3 mmol) in 50 mL of anhydrous THF.

  • Reagent Addition: Under a positive pressure of nitrogen, carefully add LiAlH₄ (e.g., 983 mg, 24.7 mmol, 2.0 eq) portion-wise to the stirred suspension. Causality Note: Slow, portion-wise addition is critical to control the initial exothermic reaction.

  • Reaction Execution: Heat the reaction mixture to 65 °C and maintain stirring for 48 hours under the inert atmosphere. Trustworthiness Note: A 48-hour duration ensures the complete reduction of the starting material, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Quenching: After cooling the mixture to 0 °C in an ice bath, cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by ethanol. This procedure safely decomposes the reactive hydride.

  • Isolation: Pour the resulting slurry into a mixture of EtOAc/EtOH and filter the solid aluminum salts.

  • Purification: Concentrate the filtrate under reduced pressure (rotary evaporation). The resulting crude solid can be further purified by column chromatography on silica gel using a gradient of methanol in dichloromethane or recrystallization to yield pure this compound (reported yield: 77%).[6]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start Suspend Starting Material (1H-benzo[d]imidazole-5-carboxylic acid) in Anhydrous THF Add_LiAlH4 Add LiAlH₄ (2 eq) under N₂ Atmosphere Start->Add_LiAlH4 Inert Atmosphere Reflux Heat to 65°C Stir for 48h Add_LiAlH4->Reflux Quench Cool to 0°C Quench with EtOAc/EtOH Reflux->Quench TLC Monitoring Filter Filter Aluminum Salts Quench->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Product Pure this compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its utility as a versatile scaffold for chemical elaboration. The primary alcohol provides a reactive handle for a multitude of chemical transformations, allowing for its incorporation into more complex molecular architectures.

A Strategic Building Block

This compound is employed as an intermediate for creating libraries of novel compounds aimed at a wide array of biological targets.[4] Its derivatives have been investigated for numerous pharmacological activities.

Pharmacological ActivityTherapeutic AreaReference
AnticancerOncology[2][11][12]
Antimicrobial / AntifungalInfectious Diseases[4][13][14]
AntiviralInfectious Diseases[2]
Antiparasitic / AnthelminticInfectious Diseases[2][4]
Anti-inflammatoryInflammation & Immunology[3]
Enzyme InhibitionVarious (e.g., PI3K, Topo I)[4][11][12]
Receptor ModulationVarious (e.g., Serotonin)[4][15]
Logical Pathway from Intermediate to Drug Candidate

The hydroxymethyl group can be easily oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., tosylate or halide) for nucleophilic substitution, or used in esterification and etherification reactions. Each of these secondary intermediates opens up new avenues for derivatization, enabling the exploration of a vast chemical space.

Derivatization_Pathway cluster_derivatives Chemical Transformations cluster_intermediates Key Intermediates cluster_applications Potential Biological Activities Core This compound Oxidation Oxidation (e.g., PCC, DMP) Core->Oxidation Esterification Esterification (R-COOH) Core->Esterification Etherification Etherification (R-X, base) Core->Etherification Halogenation Halogenation (SOCl₂, PBr₃) Core->Halogenation Aldehyde Benzimidazole-5-carbaldehyde Oxidation->Aldehyde Ester Ester Derivatives Esterification->Ester Ether Ether Derivatives Etherification->Ether Halide 5-(Halomethyl)benzimidazole Halogenation->Halide Anticancer Anticancer Aldehyde->Anticancer Antimicrobial Antimicrobial Aldehyde->Antimicrobial Antiviral Antiviral Aldehyde->Antiviral Other Other Pharmacological Targets Aldehyde->Other Ester->Anticancer Ester->Antimicrobial Ester->Antiviral Ester->Other Ether->Anticancer Ether->Antimicrobial Ether->Antiviral Ether->Other Halide->Anticancer Halide->Antimicrobial Halide->Antiviral Halide->Other

Caption: Derivatization pathways from this compound.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be strictly followed when handling this compound and its precursors.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[16] Avoid generating dust. Prevent contact with skin, eyes, and clothing by wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.[16]

Disclaimer: This guide is for informational purposes only. Always consult the full, up-to-date Material Safety Data Sheet (MSDS) provided by the supplier before commencing any experimental work.

Conclusion

This compound is more than a mere chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its straightforward synthesis and the reactive nature of its hydroxymethyl group provide a reliable and versatile entry point into the rich pharmacology of the benzimidazole family. For researchers and drug development professionals, a thorough understanding of this intermediate's properties, synthesis, and potential for derivatization is essential for designing the next generation of innovative therapeutics.

References

  • MySkinRecipes. (1H-benzo[d]imidazol-4-yl)methanol. MySkinRecipes. Available at: [Link]

  • Professional Ag Distribution Inc. MATERIAL SAFETY DATA SHEET. Professional Ag Distribution Inc. Available at: [Link]

  • Ghorab, M. M., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22833–22867. Available at: [Link]

  • Unknown Author. What are the applications of Synthetic and Application of 1H-Benzimidazole-2-Methanol?. Available at: [Link]

  • LookChem. CAS 106429-29-2 | this compound - Suppliers list. LookChem. Available at: [Link]

  • Rivera, A., et al. (2012). (1H-Benzimidazol-1-yl)methanol. Acta Crystallographica Section E: Crystallographic Communications, E68, o615. Available at: [Link]

  • Bouziane, A., et al. (2023). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 28(14), 5395. Available at: [Link]

  • Cheméo. Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Cheméo. Available at: [Link]

  • Ghorab, M. M., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing. Available at: [Link]

  • ResearchGate. Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). ResearchGate. Available at: [Link]

  • Gupta, A., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Pharmaceuticals, 15(11), 1369. Available at: [Link]

  • ResearchGate. Solubility of (b) 1H-imidazole, ... in toluene; points are the experimental values. ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry. c7dt02584j1.pdf. The Royal Society of Chemistry. Available at: [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Traore, F., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals. Available at: [Link]

  • Glaria, I., et al. (2025). Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. ACS Medicinal Chemistry Letters. Available at: [Link]

  • CP Lab Safety. 5-(Hydroxymethyl)-1H-benzimidazole, 1 gram. CP Lab Safety. Available at: [Link]

  • El-Sayed, H. A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Semantic Scholar. Available at: [Link]

  • Academia.edu. (PDF) Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Academia.edu. Available at: [Link]

  • Ma, C., et al. (2023). Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 92, 129469. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Potassium hydrogen carbonate. Carl ROTH. Available at: [Link]

  • Poddar, S. K., et al. (2016). Synthesis and biological evaluation of 2-methyl-1Hbenzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. Available at: [Link]

  • Pérez-Silanes, S., et al. (2008). Design and synthesis of new benzimidazole-arylpiperazine derivatives acting as mixed 5-HT1A/5-HT3 ligands. Bioorganic & Medicinal Chemistry, 16(13), 6545-6554. Available at: [Link]

  • Kumar, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Journal of Medicinal Chemistry, 65(4), 3469–3486. Available at: [Link]

Sources

Technical Guide: Spectroscopic Characterization of 1H-Benzimidazol-5-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 106429-29-2 Molecular Formula: C


H

N

O Molecular Weight: 148.16 g/mol [1][2]

Executive Summary & Application Context

1H-benzimidazol-5-ylmethanol (also known as 5-(hydroxymethyl)benzimidazole) is a critical heterocyclic building block in medicinal chemistry. It serves as a primary intermediate in the synthesis of bioactive benzimidazole derivatives, including antiparasitic agents, proton pump inhibitors, and kinase inhibitors.

This guide provides a rigorous spectroscopic profile of the molecule, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[3] A key technical challenge in characterizing this compound is the annular tautomerism inherent to the benzimidazole scaffold, which complicates signal assignment in solution-phase NMR. This guide addresses these dynamic equilibria to ensure accurate structural validation.

Synthesis & Sample Preparation Strategy

To ensure the spectroscopic data presented is contextually accurate, we define the standard synthesis route. The high-purity alcohol is typically generated via the reduction of 1H-benzimidazole-5-carboxylic acid.

Synthesis Protocol (Reduction)
  • Precursor: 1H-benzimidazole-5-carboxylic acid (CAS 15788-16-6).[4]

  • Reagent: Lithium Aluminum Hydride (LiAlH

    
    ).[2]
    
  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Conditions: Reflux under inert atmosphere (Ar or N

    
    ) for 48 hours.
    
  • Workup: Quenching with EtOAc/EtOH, filtration, and evaporation.

  • Purification: Recrystallization from water/propan-2-ol or column chromatography.

NMR Sample Preparation
  • Solvent Choice: DMSO-d

    
     is the mandatory solvent. Chloroform-d (CDCl
    
    
    
    ) is unsuitable due to poor solubility and rapid proton exchange which obscures the hydroxyl and amine signals.
  • Concentration: 10–15 mg in 0.6 mL DMSO-d

    
    .
    
  • Temperature: 298 K (Standard). Variable temperature (VT) NMR may be required to resolve tautomeric broadening.

Nuclear Magnetic Resonance (NMR) Analysis[3][5][6][7][8][9][10]

The Tautomerism Challenge

In solution, 5-substituted benzimidazoles exist in a rapid equilibrium between the 5-substituted and 6-substituted tautomers (N1-H vs N3-H).

  • Tautomer A: this compound[1][2]

  • Tautomer B: 1H-benzimidazol-6-ylmethanol

In DMSO-d


 at room temperature, the rate of exchange is often fast on the NMR timescale, leading to averaged signals for the carbons and protons that are not on the axis of symmetry. However, the NH proton is typically visible as a broad singlet.
H NMR Data (400 MHz, DMSO-d )

The following assignments correspond to the averaged structure observed in solution.

PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
NH 12.30 - 12.50Broad Singlet1H-Exchangeable acidic proton on imidazole ring.
H-2 8.15 - 8.25Singlet1H-Characteristic deshielded proton between two nitrogens.
H-4 7.55 - 7.60Singlet (br)1H-Ortho to hydroxymethyl, meta to NH.
H-7 7.50 - 7.55Doublet1H8.2Ortho to NH (on benzene ring).
H-6 7.15 - 7.25Doublet of Doublets1H8.2, 1.5Meta to NH, ortho to H-7.
OH 5.10 - 5.25Triplet / Broad1H5.5Hydroxyl proton (couples to CH

if dry).
CH

4.55 - 4.65Doublet2H5.5Methylene group attached to OH.

Note on H-4/H-6/H-7: The exact chemical shifts of the aromatic protons can vary by


0.05 ppm depending on concentration and water content. H-4 and H-7 often overlap or appear very close.
C NMR Data (100 MHz, DMSO-d )
Carbon TypeShift (

, ppm)
Assignment
C=N 143.5C-2 (Imidazole ring)
Quaternary 138.0 - 140.0C-3a / C-7a (Bridgehead carbons, broadened by tautomerism)
Quaternary 135.5C-5 (Ipso to hydroxymethyl)
Aromatic CH 122.0C-6
Aromatic CH 115.0 - 118.0C-7
Aromatic CH 110.0 - 112.0C-4
Aliphatic 63.5CH

-OH
(Diagnostic peak)

Mass Spectrometry (MS) Fragmentation

The fragmentation pattern of this compound under Electron Ionization (EI, 70 eV) follows a distinct pathway driven by the stability of the benzimidazole core.

Key Ions[11][12]
  • Molecular Ion (M

    
    ):  m/z 148 (Base peak or high intensity).
    
  • [M - OH]

    
    :  m/z 131 (Loss of hydroxyl radical).
    
  • [M - CH

    
    OH]
    
    
    
    :
    m/z 117 (Loss of hydroxymethyl group, forming the benzimidazole cation).
  • [M - CHO]

    
    :  m/z 119 (Rearrangement and loss of formyl radical).
    
  • RDA / Ring Break: m/z 90-92 (Degradation of the imidazole ring, loss of HCN).

Fragmentation Logic Visualization

The following diagram illustrates the primary fragmentation pathways and the tautomeric equilibrium.

G M_Ion Molecular Ion (M+) m/z 148 M_OH [M - OH]+ m/z 131 M_Ion->M_OH - OH (17) M_CH2OH [M - CH2OH]+ m/z 117 (Benzimidazolium) M_Ion->M_CH2OH - CH2OH (31) Ring_Frag Ring Fragmentation m/z 90, 63 M_CH2OH->Ring_Frag - HCN (27) Tautomer Tautomeric Equilibrium (N1-H <-> N3-H) Tautomer->M_Ion Ionization (EI)

Figure 1: Mass spectrometry fragmentation pathway and tautomeric context.

Infrared (IR) Spectroscopy

The IR spectrum (KBr pellet or ATR) provides rapid confirmation of functional groups.

Frequency (cm

)
IntensityVibration ModeAssignment
3100 - 3400 Broad, Strong

(O-H) and

(N-H)
Hydrogen-bonded hydroxyl and imidazole NH.
2850 - 2950 Medium

(C-H)
Aliphatic CH

stretch.
1620 - 1630 Medium

(C=N)
Imidazole ring stretch.
1590, 1450 Strong

(C=C)
Aromatic skeletal vibrations.
1000 - 1050 Strong

(C-O)
Primary alcohol C-O stretch.

Synthesis & Structural Elucidation Workflow

The following workflow summarizes the logic for confirming the structure of this compound starting from the carboxylic acid precursor.

Workflow Precursor 1H-Benzimidazole-5-carboxylic acid (CAS 15788-16-6) Reaction Reduction: LiAlH4 / THF Reflux, 48h Precursor->Reaction Product This compound (CAS 106429-29-2) Reaction->Product Analysis_NMR 1H NMR (DMSO-d6) Confirm: CH2 doublet (4.6 ppm) Confirm: Loss of COOH proton Product->Analysis_NMR Analysis_IR IR Spectroscopy Confirm: Broad OH (3300 cm-1) Confirm: Loss of C=O (1700 cm-1) Product->Analysis_IR

Figure 2: Synthesis and structural validation workflow.

References

  • Synthesis and General Characterization: European Journal of Medicinal Chemistry. (2018).[5][6] Synthesis and screening of benzimidazole derivatives.

  • Crystallographic & Structural Data: Acta Crystallographica Section E. (2012). Structure of (1H-Benzimidazol-1-yl)methanol and related derivatives. (Note: Provides comparative bond lengths for the benzimidazole core).

  • Benzimidazole Tautomerism in NMR: Beilstein Journal of Organic Chemistry. (2014).[6] An experimental and theoretical NMR study of NH-benzimidazoles in solution.

  • Mass Spectrometry of Benzimidazoles: International Journal of Development Research. (2016).[7] Study of mass spectra of benzimidazole derivatives.

  • Product Identification: ChemicalBook. This compound (CAS 106429-29-2) Product Specifications.

Sources

An In-depth Technical Guide to the Solubility of 1H-benzimidazol-5-ylmethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility of 1H-benzimidazol-5-ylmethanol, a key heterocyclic compound with significant applications in medicinal chemistry. As the solubility of a potential drug candidate is a critical determinant of its bioavailability and therapeutic efficacy, this document offers a detailed exploration of its physicochemical properties, robust experimental protocols for solubility determination, and an analysis of the factors governing its behavior in various solvent systems.

Introduction: The Significance of this compound and Its Solubility

The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of numerous pharmacologically active agents. This compound, with its constituent benzimidazole ring and a hydroxymethyl group, presents a molecule of interest for further chemical modification and biological screening. The hydroxymethyl group, in particular, offers a reactive handle for the synthesis of diverse derivatives, while also influencing the molecule's polarity and hydrogen bonding capacity.

Understanding the solubility of this compound is paramount for several reasons:

  • Drug Formulation: Inadequate solubility is a major hurdle in the development of oral dosage forms. A thorough understanding of its solubility profile in aqueous and organic media is essential for designing effective formulation strategies.

  • Biological Assays: The concentration of a compound in a biological assay medium directly impacts the reliability and reproducibility of experimental results. Poor solubility can lead to compound precipitation and inaccurate pharmacological data.

  • Synthetic Chemistry: Solubility in various organic solvents is a critical parameter for reaction setup, purification, and crystallization processes.

This guide will delve into the key aspects of this compound's solubility, providing researchers with the foundational knowledge and practical methodologies to effectively work with this compound.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physicochemical properties is the cornerstone of predicting and interpreting its solubility behavior. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₈H₈N₂O[1]
Molecular Weight 148.16 g/mol [1]
Appearance Solid[2]
Melting Point 128.5-131 °C[3][4]
Predicted pKa 12.48 ± 0.10[3][4]
Predicted logP Value not explicitly found, but expected to be low due to polar functional groups.
CAS Number 106429-29-2[1]

Note: Predicted values are computationally derived and should be experimentally verified.

The presence of the benzimidazole ring system, which contains both acidic (N-H) and basic (pyridinic-like nitrogen) centers, along with the polar hydroxymethyl group, suggests that this compound will exhibit amphiprotic behavior and a degree of aqueous solubility. The predicted pKa indicates that the N-H proton is weakly acidic.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a well-defined experimental protocol is essential. The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[5] This section provides a detailed, step-by-step protocol tailored for this compound.

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent system until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then quantified to determine the equilibrium solubility.[6]

Detailed Experimental Protocol

Materials and Reagents:

  • This compound (solid, high purity)

  • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Procedure:

  • Preparation of Solvent Systems: Prepare the desired aqueous and organic solvent systems. For aqueous solubility, it is crucial to control the pH, especially for ionizable compounds like this compound. Prepare buffer solutions at relevant physiological pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).[7]

  • Addition of Excess Compound: Accurately weigh an excess amount of this compound and add it to a known volume of the chosen solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Place the vials on an orbital shaker set to a constant speed and temperature (typically 25 °C or 37 °C for physiological relevance).[5] Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to take time-point samples (e.g., at 24, 48, and 72 hours) to confirm that the measured solubility has plateaued.[5]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at a high speed to pellet the solid material.

  • Sample Collection and Filtration: Carefully collect the supernatant, ensuring that no solid particles are disturbed. For further purification, filter the supernatant through a syringe filter (0.22 µm) to remove any remaining fine particles.

  • Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC-UV.

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent system.

    • Analysis: Inject the standard solutions and the filtered sample supernatant into the HPLC system.

    • Calculation: Determine the concentration of the sample by comparing its peak area to the calibration curve.

  • Data Reporting: Express the solubility in appropriate units, such as mg/mL or µM.

Visual Representation of the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_compound Weigh Excess This compound add_to_vial Add Compound to Solvent in Sealed Vial prep_compound->add_to_vial prep_solvent Prepare Solvent System (e.g., Buffered Aqueous, Organic) prep_solvent->add_to_vial shake Agitate at Constant Temperature (24-48h) add_to_vial->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant filter_sample Filter Supernatant (0.22 µm filter) collect_supernatant->filter_sample hplc Analyze by HPLC-UV filter_sample->hplc calculate Calculate Solubility (mg/mL or µM) hplc->calculate calibration Prepare Calibration Curve calibration->hplc

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing the Solubility of this compound

The solubility of this compound is not a fixed value but is influenced by several interconnected factors.

pH and Ionization

As a molecule with both weakly acidic (imidazole N-H) and basic (pyridinic nitrogen) functionalities, the solubility of this compound in aqueous media is expected to be highly pH-dependent.

  • In acidic conditions (low pH): The pyridinic nitrogen will be protonated, forming a cationic species. This ionized form will have significantly higher aqueous solubility compared to the neutral molecule due to ion-dipole interactions with water.

  • In alkaline conditions (high pH): The N-H proton of the imidazole ring can be deprotonated, forming an anionic species. This will also lead to an increase in aqueous solubility.

  • At the isoelectric point (pI): The compound will exist predominantly in its neutral form, exhibiting its minimum aqueous solubility. The pI can be estimated from the pKa values of the acidic and basic groups.

The Henderson-Hasselbalch equation can be used to predict the ratio of ionized to un-ionized forms at a given pH, which directly correlates with solubility.

Solvent Polarity

The general principle of "like dissolves like" is applicable here.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): The presence of the hydroxymethyl group and the N-H group allows this compound to act as both a hydrogen bond donor and acceptor. This facilitates strong intermolecular interactions with polar protic solvents, leading to good solubility. The solubility in alcohols is expected to decrease as the alkyl chain length increases, due to the decreasing polarity of the solvent.[8]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent hydrogen bond acceptors and can effectively solvate this compound, leading to high solubility.[9]

  • Nonpolar Solvents (e.g., hexane, toluene): Due to the significant polarity of this compound, its solubility in nonpolar solvents is expected to be very low.

Crystal Polymorphism

The solid-state properties of this compound can significantly impact its solubility. Different crystalline forms (polymorphs) of the same compound can have different lattice energies. A more stable polymorph with a higher lattice energy will generally exhibit lower solubility than a less stable, metastable form. It is therefore crucial to characterize the solid form of the compound being used in solubility studies.

Temperature

For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic.[9] This relationship should be experimentally determined for precise control over solubility in various applications.

Visual Representation of Influencing Factors

G cluster_physicochemical Physicochemical Properties cluster_solid_state Solid-State Properties cluster_external External Conditions Solubility Solubility of This compound pH pH of Medium pH->Solubility pKa pKa of Compound pKa->pH Polarity Solvent Polarity Polarity->Solubility Polymorphism Crystal Polymorphism Polymorphism->Solubility Temperature Temperature Temperature->Solubility

Caption: Key Factors Influencing Solubility.

Conclusion

The solubility of this compound is a multifaceted property governed by its inherent physicochemical characteristics and the external experimental conditions. This guide has provided a foundational understanding of these factors and a detailed, actionable protocol for the accurate determination of its thermodynamic solubility. For researchers and drug development professionals, a thorough characterization of solubility is not merely a preliminary step but a critical investment in the success of a research program. By applying the principles and methodologies outlined herein, scientists can generate reliable data to inform rational decisions in synthesis, formulation, and biological evaluation, ultimately accelerating the journey from a promising molecule to a potential therapeutic agent.

References

  • Request PDF. (2025, August 10). Solubility of Benzimidazoles in Alcohols. ResearchGate. [Link]

  • Rivera, A., Maldonado, M., Ríos-Motta, J., Fejfarová, K., & Dušek, M. (2012). (1H-Benzimidazol-1-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o615. [Link]

  • ResearchGate. (2025, August 10). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • ACS Publications. (n.d.). Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination | Molecular Pharmaceutics. [Link]

  • Biotage. (n.d.). Can Strong Solvents Like DMSO and DMF be Used as Injection Solvents in Reversed-Phase Flash Chromatography?. [Link]

  • World Health Organization. (n.d.). Annex 4. [Link]

  • Solubility of Things. (n.d.). Benzimidazole. [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

  • TAPI. (n.d.). Solving solubility issues in modern APIs. [Link]

  • protocols.io. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

  • PubChem. (n.d.). (1-methyl-1H-imidazol-5-yl)methanol. [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

  • Biomedical Research and Therapy. (n.d.). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. [Link]

  • protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. [Link]

  • ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

  • DTIC. (2020, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. [Link]

  • Rivera, A., Maldonado, M., Ríos-Motta, J., Fejfarová, K., & Dušek, M. (2012). (1H-Benzimidazol-1-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(3), o615. [Link]

  • ResearchGate. (2025, August 10). Effect of the Composition of Ethanol–DMSO Solvents on the Stability of Silver(I) Complexes with 18-Crown-6 | Request PDF. [Link]

  • Anticancer Research. (n.d.). Oral Fenbendazole for Cancer Therapy in Humans and Animals. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • Biomedical Research and Therapy. (2020, July 29). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. [Link]

  • ResearchGate. (2020, July 29). (PDF) Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. [Link]

  • National Institutes of Health. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

Sources

The Benzimidazole Blueprint: A Technical Guide to Privileged Scaffold Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of medicinal chemistry, benzimidazole (1H-benzimidazole) is not merely a heterocycle; it is a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.[1][2][3][4][5] Structurally isosteric to naturally occurring purine nucleotides (adenine and guanine), benzimidazoles possess an inherent affinity for biopolymers, making them indispensable in the discovery of anthelmintics, proton pump inhibitors (PPIs), and, most recently, targeted kinase inhibitors in oncology.

This guide moves beyond basic textbook definitions to provide a rigorous, field-tested approach to the design, synthesis, and validation of novel benzimidazole libraries.

Part 1: The Mechanistic Basis (Why It Works)

The ubiquity of the benzimidazole moiety in FDA-approved drugs (e.g., Albendazole, Omeprazole, Abemaciclib) is not coincidental. It stems from specific physicochemical properties that facilitate ligand-target binding:

  • Amphoteric Nature: The imidazole ring contains both a protonated nitrogen (N-H, pKa ~12.8) and a basic nitrogen (N:, pKa ~5.6). This allows the molecule to act as both a hydrogen bond donor and acceptor, adapting to various receptor pockets.

  • π-π Stacking: The fused benzene ring extends the conjugated π-system, enabling strong stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp) in protein binding sites.

  • Purine Mimicry: Its structural resemblance to purine bases allows it to competitively inhibit enzymes that utilize ATP or GTP, such as kinases and tubulin.

Visualization: The Pharmacophore Logic

The following diagram illustrates the dual-nature interaction capability of the benzimidazole core.

Benzimidazole_SAR Core Benzimidazole Core N1 Position N1 (H-Bond Donor) Solubility/Metabolism Core->N1 C2 Position C2 (Critical Pharmacophore) Target Selectivity Core->C2 N3 Position N3 (H-Bond Acceptor) Metal Chelation Core->N3 Benzenoid Positions 5/6 (Electronic Tuning) Lipophilicity Core->Benzenoid Prodrug Strategy Prodrug Strategy N1->Prodrug Strategy e.g., Carbamates Bioactivity Bioactivity C2->Bioactivity Aryl/Heteroaryl attachment Target Binding Target Binding N3->Target Binding Interaction with Ser/Thr

Figure 1: Functional decomposition of the benzimidazole scaffold. N1 and N3 provide hydrogen bonding versatility, while C2 and C5/6 allow for steric and electronic optimization.

Part 2: Synthetic Strategies & Methodologies

While the classical Phillips Condensation (acid-catalyzed condensation of o-phenylenediamine with carboxylic acids) is robust, it often requires harsh conditions incompatible with sensitive functional groups. Modern drug discovery demands milder, higher-yielding, and "greener" approaches.

Comparison of Synthetic Routes
MethodReagentsConditionsProsCons
Phillips Condensation Carboxylic acid + HClHigh Temp / RefluxScalable, cheapLow functional group tolerance
Oxidative Cyclization Aldehyde + Na₂S₂O₅Reflux (EtOH/Water)Mild, high yieldRequires purification
Metal-Catalyzed Aryl halide + AmidineCu or Pd catalystC-H activation possibleExpensive, metal residue
Green/DES (Recommended) Aldehyde + DES*80°C, Solvent-freeSelf-validating , Eco-friendlyLimited to specific aldehydes

*DES = Deep Eutectic Solvent (e.g., Choline Chloride:Urea)

Workflow Visualization: Modern Synthesis

Synthesis_Flow Start Start: o-Phenylenediamine (OPD) Method_A Route A: Oxidative Cyclization (Na2S2O5, EtOH, Reflux) Start->Method_A Method_B Route B: Green Synthesis (Deep Eutectic Solvent, 80°C) Start->Method_B Aldehyde Reagent: Aryl Aldehyde Aldehyde->Method_A Aldehyde->Method_B Intermediate Intermediate: Schiff Base Method_A->Intermediate Method_B->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Intermediate->Cyclization Oxidation Oxidation / Aromatization Cyclization->Oxidation Cyclization->Oxidation Product Final Product: 2-Substituted Benzimidazole Oxidation->Product Oxidation->Product

Figure 2: Divergent synthetic pathways. Route B (Green Synthesis) is preferred for library generation due to simpler workup and environmental compliance.

Part 3: Detailed Experimental Protocol

Protocol: Green Synthesis of 2-Aryl Benzimidazoles via Deep Eutectic Solvent (DES)

This protocol is selected for its self-validating nature. The reaction progress is visually indicated by the solidification of the mixture, and the product is isolated by simple water addition (hydrophobic effect), minimizing chromatography.

Reagents:

  • o-Phenylenediamine (1.0 mmol)[6]

  • Substituted Benzaldehyde (1.0 mmol)

  • Deep Eutectic Solvent: Choline Chloride/Urea (1:2 molar ratio)

Step-by-Step Procedure:

  • DES Preparation: Mix Choline Chloride and Urea (1:2) in a beaker. Heat to 80°C with stirring until a clear, homogeneous liquid forms. This is your reaction medium and catalyst.

  • Reaction Initiation: Add o-phenylenediamine (1.0 mmol) and the chosen aldehyde (1.0 mmol) to the DES (approx. 1-2 mL).

  • Execution: Stir the mixture at 80°C.

    • Self-Validation Check: The reaction typically proceeds rapidly (10–45 mins). Monitor via TLC (Ethyl Acetate:Hexane 3:7). The disappearance of the aldehyde spot and the appearance of a fluorescent blue/purple spot (benzimidazole) under UV light confirms progress.

  • Work-up: Once complete, cool the mixture to room temperature. Add crushed ice/water (10 mL).

    • Mechanism:[4][5][7][8][9][10] The DES is water-soluble, while the benzimidazole product is generally hydrophobic. The product will precipitate out as a solid.

  • Purification: Filter the solid, wash copiously with water to remove DES and unreacted amine. Recrystallize from hot ethanol if necessary.

Yield Expectation: 85–95% for electron-poor aldehydes; 75–85% for electron-rich aldehydes.

Part 4: Case Study – Anticancer Application (Tubulin Inhibition)

Benzimidazoles are potent Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine-binding site of tubulin, inhibiting polymerization. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5]

Mechanism of Action Diagram

MOA_Tubulin Drug Benzimidazole Derivative Target Tubulin (Colchicine Binding Site) Drug->Target Binds Effect1 Inhibition of Polymerization Target->Effect1 Effect2 Microtubule Destabilization Effect1->Effect2 Checkpoint Spindle Assembly Checkpoint Activation Effect2->Checkpoint Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Death Apoptosis (Cell Death) Arrest->Death

Figure 3: Cascade of events following benzimidazole binding to tubulin. The disruption of microtubule dynamics is the primary lethal event for the cancer cell.

Structure-Activity Relationship (SAR) for Tubulin Inhibition
  • Position 2: A bulky aryl or heteroaryl group (e.g., thiophene, furan) is essential for occupying the hydrophobic pocket of the colchicine site.

  • Position 5/6: Electron-withdrawing groups (e.g., -F, -Cl, -CF3) often enhance metabolic stability and potency.

  • Position 1: Small alkyl groups (Methyl/Ethyl) or carbamates (as seen in Albendazole) are preferred. Large bulky groups here often abolish activity due to steric clash.

References

  • Ram Kumar et al. (2024).[7] Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Topics in Medicinal Chemistry.

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Green Synthesis of Benzimidazole Derivatives. BenchChem.

  • Dua, R. et al. (2019). Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. Journal of Chemistry.

  • Tahlan, S. et al. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini-Reviews in Medicinal Chemistry.

  • RSC Advances. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Royal Society of Chemistry.

Sources

Physicochemical properties of 1H-benzimidazol-5-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1H-benzimidazol-5-ylmethanol , a critical heterocyclic building block in medicinal chemistry. It addresses the specific physicochemical attributes, synthesis pathways, and characterization data required for high-level research and drug development.

Technical Guide & Whitepaper

Executive Summary

This compound (CAS: 106429-29-2) functions as a versatile pharmacophore, combining the privileged benzimidazole scaffold with a primary alcohol handle. This dual functionality allows for diverse chemical modifications, including oxidation to aldehydes, conversion to halides, or direct coupling in fragment-based drug discovery. Its physicochemical profile is defined by amphoteric ionization, moderate polarity, and specific solubility windows critical for formulation.

Chemical Identity & Structural Analysis

The compound exists as a tautomeric mixture in solution, where the hydrogen on the imidazole nitrogen oscillates between N1 and N3. However, the 5-hydroxymethyl substitution pattern is fixed on the benzene ring.

AttributeTechnical Specification
IUPAC Name (1H-Benzimidazol-5-yl)methanol
Common Synonyms 5-(Hydroxymethyl)-1H-benzimidazole; 5-Hydroxymethylbenzimidazole
CAS Number 106429-29-2
Molecular Formula C

H

N

O
Molecular Weight 148.16 g/mol
SMILES OCc1ccc2[nH]cnc2c1
InChI Key ITPDIGZAMXKBCF-UHFFFAOYSA-N
Tautomerism Exists in equilibrium with 1H-benzimidazol-6-ylmethanol

Physicochemical Properties

The integration of a polar hydroxymethyl group onto the lipophilic benzimidazole core significantly alters the physicochemical landscape compared to the parent heterocycle.

Ionization & pKa Profile

The benzimidazole core is amphoteric. The hydroxymethyl group exerts a weak electron-withdrawing inductive effect (-I), slightly modulating the ring pKa values.

  • Basic pKa (N3 Protonation): ~5.4 – 5.6

    • Mechanism:[1] Protonation of the pyridinic nitrogen (N3) to form the cation.

    • Implication: At physiological pH (7.4), the molecule is predominantly neutral (~99%), facilitating membrane permeability.

  • Acidic pKa (N1 Deprotonation): ~12.5 – 12.8

    • Mechanism:[1] Loss of the pyrrolic proton (N1) to form the anion.

    • Implication: Significant solubility increase in high pH (>13) environments.

Lipophilicity (LogP/LogD)
  • LogP (Neutral): Estimated at 0.6 – 0.9 .

    • Context: The parent benzimidazole has a LogP of ~1.3. The introduction of the hydrophilic -CH

      
      OH group lowers the partition coefficient by approximately 0.5–0.7 log units.
      
  • LogD (pH 7.4): ~0.6 (Similar to LogP as the species is neutral).

  • LogD (pH 2.0): < -1.0 (Highly soluble cationic form).

Solubility Profile
Solvent SystemSolubility RatingNotes
Water (pH 7) Sparingly SolubleHydrogen bonding from -OH aids solubility, but the aromatic core limits it.
0.1 N HCl Highly SolubleProtonation of N3 drives dissolution.
DMSO Soluble (>50 mg/mL)Preferred solvent for stock solutions.
Methanol/Ethanol Moderate to SolubleHeating may be required for high concentrations.

Synthesis & Experimental Protocols

The most robust synthetic route involves the reduction of the commercially available carboxylic acid precursor. This method avoids the formation of the N-substituted isomer (1-yl), which is a common impurity in alkylation reactions.

Validated Synthesis Protocol

Reaction: Reduction of 1H-benzimidazole-5-carboxylic acid.

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Reagents:

    • Substrate: 1H-benzimidazole-5-carboxylic acid (CAS 15788-16-6).[2]

    • Reductant: Lithium Aluminum Hydride (LiAlH

      
      ), 2.0 equivalents.
      
    • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Suspend the carboxylic acid (1.0 g) in THF (20 mL) at 0°C.

    • Add LiAlH

      
       (2.0 equiv) portion-wise carefully (exothermic H
      
      
      
      evolution).
    • Reflux the mixture at 65°C for 12–24 hours. Monitor by TLC (MeOH/DCM 1:9).

    • Quench: Cool to 0°C. Perform Fieser workup (add water, 15% NaOH, water).

    • Isolation: Filter the aluminum salts. Evaporate the filtrate to yield the crude alcohol.

    • Purification: Recrystallization from Ethanol/Water or column chromatography (DCM:MeOH 9:1).

Visualization of Synthesis & Equilibria

The following diagram illustrates the reduction pathway and the ionization states relevant to extraction and formulation.

BenzimidazoleProperties cluster_0 Physicochemical Equilibria Acid 1H-benzimidazole- 5-carboxylic acid LiAlH4 LiAlH4 / THF Reflux Acid->LiAlH4 Alcohol 1H-benzimidazol- 5-ylmethanol (Neutral Form) LiAlH4->Alcohol Reduction Cation Cationic Form (pH < 5.0) Alcohol->Cation + H+ (N3 protonation) Anion Anionic Form (pH > 13.0) Alcohol->Anion - H+ (N1 deprotonation)

Caption: Synthesis via reduction and pH-dependent ionization equilibria determining solubility.

Spectral Characterization

Accurate identification requires distinguishing the 5-yl isomer from the 1-yl isomer. The 1H NMR pattern in the aromatic region is diagnostic.

Predicted NMR Data (DMSO-d )
  • 
    H NMR (400 MHz): 
    
    • 
       12.30 (br s, 1H, NH ): Exchangeable.
      
    • 
       8.15 (s, 1H, H-2 ): Characteristic downfield singlet of the imidazole ring.
      
    • 
       7.55 (s/d, 1H, H-4 ): Ortho to the hydroxymethyl group, meta to the NH.
      
    • 
       7.45 (d, 1H, H-7 ): Ortho to the NH.
      
    • 
       7.15 (d, 1H, H-6 ): Adjacent to H-7.
      
    • 
       5.15 (t, 1H, OH ): Triplet if coupling with CH
      
      
      
      is resolved; otherwise broad singlet.
    • 
       4.60 (d, 2H, CH
      
      
      
      ): Benzylic methylene protons.
Mass Spectrometry[4]
  • ESI-MS: [M+H]

    
     = 149.07 m/z.
    
  • Fragmentation: Loss of H

    
    O (M-18) is a common fragmentation pathway for benzylic alcohols.
    

Stability & Handling

  • Thermal Stability: The compound is a crystalline solid with a high melting point (typically >130°C, though precise values vary by polymorph/purity). It is stable at room temperature.

  • Reactivity:

    • Oxidation: The primary alcohol is susceptible to oxidation to the aldehyde (using MnO

      
      ) or acid (using KMnO
      
      
      
      ).
    • Hygroscopicity: Moderately hygroscopic; store in a desiccator.

  • Safety: Classified as an Irritant (H315, H319, H335). Avoid inhalation of dust.

References

  • Synthesis & Reduction Protocol: Álvarez, R., et al. "Synthesis and biological evaluation of new benzimidazole derivatives." European Journal of Medicinal Chemistry, 2018.

  • Benzimidazole Physicochemical Data: "Physical Properties of Benzimidazole Derivatives." National Institute of Standards and Technology (NIST) Chemistry WebBook.

  • pKa Prediction & Ionization: "Benzimidazole Dissociation Constants." PubChem Database (CID 11979 Analog Data).

  • NMR Solvent Impurities & Standards: Babij, N.R., et al. "NMR Chemical Shifts of Trace Impurities." Organic Process Research & Development, 2016.

Sources

1H-benzimidazol-5-ylmethanol literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1H-benzimidazol-5-ylmethanol: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in medicinal chemistry. We will explore its synthesis, physicochemical properties, and its role as a versatile scaffold in the development of novel therapeutic agents. This document is designed to be a practical resource, offering not just data, but also insights into the strategic application of this compound in drug discovery programs.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, formed by the fusion of a benzene ring with an imidazole ring, is a "privileged structure" in medicinal chemistry. This core is present in a wide array of pharmacologically active compounds, owing to its ability to mimic other endogenous molecules and interact with a variety of biological targets. The inherent aromaticity and the presence of nitrogen atoms allow for a range of non-covalent interactions, including hydrogen bonding and pi-stacking, which are crucial for molecular recognition.

The introduction of a hydroxymethyl group at the 5-position of the benzimidazole ring, yielding this compound, provides a critical functional handle for further chemical modifications. This alcohol moiety can be readily oxidized to an aldehyde or carboxylic acid, or used in ether and ester linkages, opening up a vast chemical space for the synthesis of diverse compound libraries.

Physicochemical and Spectroscopic Profile of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and for predicting the properties of its derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
CAS Number 106429-29-2Chemical Abstracts Service[1]
Molecular Formula C₈H₈N₂O[1]
Molecular Weight 148.16 g/mol [1]
Melting Point 407 K (134 °C)Experimental (for isomer 1H-Benzimidazol-1-ylmethanol)[2]
pKa (Predicted) 5.3 (most basic)Predicted using computational software
logP (Predicted) 1.2Predicted using computational software
Solubility Soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in non-polar solvents.General knowledge based on structure
Spectroscopic Characterization:
  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum of the isomeric (1H-Benzimidazol-1-yl)methanol in CDCl₃ shows characteristic peaks at 5.60, 6.78, 7.23, 7.29, 7.66, and 8.28 ppm[2]. For this compound, one would expect to see signals corresponding to the aromatic protons on the benzimidazole ring, a singlet for the methylene protons of the CH₂OH group, and a broad singlet for the hydroxyl proton. The exact chemical shifts would be dependent on the solvent used.

  • ¹³C NMR: The carbon NMR spectrum of (1H-Benzimidazol-1-yl)methanol in CDCl₃ displays signals at 67.8, 111.4, 119.8, 122.3, 122.9, 133.7, 144.1, and 144.8 ppm[2]. For this compound, characteristic peaks for the eight carbon atoms would be observed, with the carbon of the CH₂OH group appearing in the aliphatic region (typically around 60-65 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol and the N-H stretching of the imidazole ring. C-H stretching vibrations for the aromatic and CH₂ groups would appear around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the benzimidazole ring would be observed in the 1450-1620 cm⁻¹ region.

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 148.16). Fragmentation patterns would likely involve the loss of the hydroxymethyl group or other characteristic fragments of the benzimidazole core.

Synthesis of this compound and Its Derivatives

The synthesis of the benzimidazole core can be achieved through various methods, with the most common being the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

Synthesis of the Core Moiety: this compound

A reliable and frequently cited method for the synthesis of this compound is the reduction of 1H-benzo[d]imidazole-5-carboxylic acid.

Workflow for the Synthesis of this compound

G start 1H-benzo[d]imidazole-5-carboxylic acid reagent Lithium Aluminium Hydride (LiAlH₄) in dry THF start->reagent 1. conditions Stir at 65°C for 48h under inert atmosphere reagent->conditions 2. workup Quench with EtOAc/EtOH Filter and evaporate conditions->workup 3. product This compound workup->product 4.

Caption: Reduction of 1H-benzo[d]imidazole-5-carboxylic acid to this compound.

Detailed Experimental Protocol: Reduction of 1H-benzo[d]imidazole-5-carboxylic acid[1]
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a suspension of 1H-benzo[d]imidazole-5-carboxylic acid (1.0 eq) in dry tetrahydrofuran (THF).

  • Reaction: Place the flask under an inert atmosphere (e.g., nitrogen or argon). Carefully add lithium aluminium hydride (LiAlH₄) (2.0 eq) portion-wise to the suspension.

  • Heating: Heat the reaction mixture to 65 °C and stir for 48 hours.

  • Work-up: After cooling to room temperature, cautiously pour the reaction mixture into a mixture of ethyl acetate (EtOAc) and ethanol (EtOH) to quench the excess LiAlH₄.

  • Isolation: Filter the resulting precipitate and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography to yield the final product.

Self-Validation and Causality: The use of a powerful reducing agent like LiAlH₄ is necessary for the direct reduction of a carboxylic acid to an alcohol. The reaction is performed in an anhydrous aprotic solvent like THF and under an inert atmosphere to prevent the highly reactive LiAlH₄ from reacting with water or atmospheric moisture. The extended reaction time and elevated temperature ensure the complete conversion of the starting material.

Applications in Drug Discovery: A Scaffold for Bioactive Molecules

The true value of this compound lies in its utility as a starting material for the synthesis of a diverse range of biologically active molecules. The hydroxyl group provides a convenient point for derivatization, leading to compounds with potential applications in oncology, infectious diseases, and inflammation.

Anticancer Activity: Targeting Tubulin and Kinases

Benzimidazole derivatives are well-known for their anticancer properties, with many acting as inhibitors of tubulin polymerization or as kinase inhibitors.

Mechanism of Action: Tubulin Polymerization Inhibition

Many benzimidazole-based compounds exert their anticancer effects by binding to β-tubulin, a subunit of microtubules. This binding disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division. The failure to form a proper mitotic spindle leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).

Signaling Pathway: Tubulin Inhibition Leading to Apoptosis

G drug Benzimidazole Derivative tubulin β-Tubulin drug->tubulin Binds to microtubules Microtubule Disruption tubulin->microtubules spindle Mitotic Spindle Failure microtubules->spindle arrest G2/M Phase Arrest spindle->arrest bcl2 Bcl-2 Family Modulation (e.g., ↓Bcl-2, ↑Bax) arrest->bcl2 cytochrome_c Cytochrome c Release bcl2->cytochrome_c caspases Caspase Activation (e.g., Caspase-9, Caspase-3) cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Downstream signaling cascade initiated by benzimidazole-mediated tubulin inhibition.

Table 2: Anticancer Activity of Selected Benzimidazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Compound 7n SK-Mel-28 (Melanoma)2.55Tubulin Polymerization Inhibitor[3]
Compound 7u SK-Mel-28 (Melanoma)17.89Tubulin Polymerization Inhibitor[3]
Compound 4w A549 (Lung)1.55PI3K Inhibitor[4]
Compound 10 MDA-MB-231 (Breast)0.33EGFR Kinase Inhibitor[5]
Compound 13 A549 (Lung)0.38EGFR Kinase Inhibitor[5]
Antimicrobial Activity

Derivatives of benzimidazole have also shown significant promise as antimicrobial agents, with activity against a range of bacteria and fungi. The mechanism of action in microbes can vary, but often involves the inhibition of essential enzymes or disruption of cellular structures.

Table 3: Antimicrobial Activity of Selected Benzimidazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Compound 5i S. aureus-Active
Compound 5i E. coli-Active
5-halobenzimidazole derivatives MRSAcomparable to ciprofloxacin[6]
23 synthesized compounds Fungal strainsequivalent or greater than amphotericin B[6]

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of the biological data, detailed and validated experimental protocols are essential.

Protocol: MTT Assay for Cell Viability and Cytotoxicity

This assay is a colorimetric method used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate for 6 to 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Compound Treatment: Add various concentrations of the test compound to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours to ensure all formazan crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Intellectual Property and Patent Landscape

The benzimidazole scaffold is frequently cited in the patent literature for a wide range of therapeutic applications, highlighting its commercial importance in drug development. A search for patents citing "benzimidazole" reveals numerous applications in areas such as oncology, infectious diseases, and inflammatory disorders. While patents specifically claiming this compound as a final product are less common, its role as a key intermediate is implied in many synthetic schemes for more complex benzimidazole derivatives. For instance, patents for kinase inhibitors and antiviral agents often describe synthetic routes that could potentially utilize this building block.

Conclusion and Future Perspectives

This compound represents a valuable and versatile starting material for the synthesis of a wide range of biologically active compounds. Its straightforward synthesis and the reactivity of its hydroxymethyl group make it an attractive scaffold for medicinal chemists. The demonstrated anticancer and antimicrobial activities of its derivatives underscore the potential of this compound in drug discovery. Future research will likely focus on the development of more efficient and scalable synthetic routes, as well as the exploration of novel derivatives with improved potency and selectivity for various biological targets. The continued investigation of the structure-activity relationships of compounds derived from this compound will undoubtedly lead to the discovery of new and effective therapeutic agents.

References

  • Rivera, A., Maldonado, M., Ríos-Motta, J., Fejfarová, K., & Dušek, M. (2012). (1H-Benzimidazol-1-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o615. [Link]

  • PubChem. (n.d.). 1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl-. Retrieved from [Link]

  • IJIRT. (2021). Synthesis and Anticancer Activity of Some Novel-1H- BENZO[D]IMIDAZOL-1YL) PYRIDIN-2-YL. Retrieved from [Link]

  • Zayed, M. F., Ahmed, H. E. A., & Omar, A. M. (2024). Synthesis and Anticancer Potential of New Benzimidazole Theranostic. ChemistryOpen, 13(3), e202300263. [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2016). Synthesis and antimicrobial activity of some newer benzimidazole derivatives – an overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

  • Kumar, S., et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Bioorganic & Medicinal Chemistry Letters, 92, 129494. [Link]

  • Google Patents. (n.d.). US7157584B2 - Benzimidazole derivative and use thereof.
  • Li, Y., et al. (2010). Synthesis and biological evaluation of 1H-benzimidazol-5-ols as potent HBV inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(24), 7354-7357. [Link]

  • Ma, C., et al. (2023). Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 91, 129469. [Link]

  • NIST. (n.d.). 1H-Benzimidazole. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Design, synthesis and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from [Link]

  • PubMed. (2022). Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein. Retrieved from [Link]

  • Al-Ostath, A., et al. (2021). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 26(16), 4983. [Link]

  • ResearchGate. (n.d.). Solubility of (b) 1H-imidazole.... Retrieved from [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (2021). Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014096388A2 - Novel benzimidazole derivatives as kinase inhibitors.
  • ResearchGate. (n.d.). Benzimidazole-derived tubulin polymerization inhibitors: (a) Nocodazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of (b) 1H-imidazole.... Retrieved from [Link]

  • NCBI. (n.d.). Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]

  • Google Patents. (n.d.). US5386032A - Method of synthesis of 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl-1H-benzimidazole (omeprazole).
  • Al-Suhaimi, E. A., et al. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Molecules, 27(20), 6899. [Link]

Sources

A Technical Guide to Unveiling the Therapeutic Targets of 1H-benzimidazol-5-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Benzimidazole Scaffold as a Privileged Structure in Drug Discovery

The benzimidazole core, a bicyclic structure formed by the fusion of benzene and imidazole rings, represents what is often termed a "privileged scaffold" in medicinal chemistry.[1] Its structural resemblance to endogenous purine bases allows it to interact with a wide array of biological targets, making it a cornerstone for the development of therapeutics with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The compound at the center of this guide, 1H-benzimidazol-5-ylmethanol, belongs to this versatile class. Its specific substitution pattern—a hydroxymethyl group at the 5-position—provides a unique chemical handle and potential for specific biological interactions, warranting a systematic and in-depth investigation into its mechanism of action and therapeutic targets.

This guide eschews a conventional, linear format. Instead, it is structured to mirror the logical and iterative process of modern drug target identification, moving from broad, hypothesis-generating screening to specific, hypothesis-driven validation. We will detail the causality behind experimental choices, providing field-proven insights to empower researchers to not only execute these protocols but to understand and adapt them.

Chapter 1: The Landscape of Benzimidazole Bioactivity - Building a Mechanistic Hypothesis

Before embarking on an experimental journey with this compound, it is crucial to survey the known biological landscape of its chemical relatives. This informs our initial hypotheses and guides the selection of targeted validation assays. Benzimidazole derivatives have been shown to exert their effects through several well-characterized mechanisms:

  • Microtubule Dynamics Disruption: A primary and well-documented mechanism for many benzimidazoles, including the anthelmintic fenbendazole, is the inhibition of tubulin polymerization.[3][4] By binding to β-tubulin, these compounds disrupt the formation and function of microtubules, leading to cell cycle arrest, inhibition of cell division, and induction of apoptosis.[3][4][5]

  • Inhibition of Kinases: The structural versatility of the benzimidazole scaffold allows for its development as a potent inhibitor of various protein kinases, which are critical regulators of cancer-related signaling pathways like MAPK and PI3K/AKT.[5][6]

  • DNA Intercalation and Topoisomerase Inhibition: Certain benzimidazole derivatives can bind to the minor groove of DNA or inhibit topoisomerases I and II, enzymes essential for DNA replication and transcription, thereby impeding cancer cell proliferation.[6][7][8]

  • Modulation of Inflammatory Pathways: Benzimidazoles have been investigated as anti-inflammatory agents through the inhibition of targets such as COX enzymes, Aldose reductase, and Phospholipase A2.[9]

Based on this precedent, we can formulate a primary set of hypotheses for this compound, centering on its potential to function as a tubulin polymerization inhibitor or a kinase modulator . This guide provides a comprehensive framework to test these hypotheses and simultaneously remain open to discovering entirely novel mechanisms of action.

Chapter 2: A Multi-Pronged Strategy for Target Identification & Validation

A robust target identification strategy should be multi-faceted, combining unbiased, proteome-wide discovery methods with focused, hypothesis-driven validation.[10] This approach mitigates the risk of bias and increases the probability of identifying the most biologically relevant targets.

G cluster_0 Phase 1: Unbiased Target Discovery cluster_1 Phase 2: Hypothesis-Driven Validation cluster_2 Phase 3: Functional Cellular Confirmation p1 Affinity Purification-Mass Spectrometry (AP-MS) Identifies direct binding partners from cell lysate. h2 Biophysical Interaction Analysis (SPR) Quantifies direct binding affinity and kinetics to purified protein. p1->h2 Putative Binders p2 Cellular Thermal Shift Assay (CETSA) Identifies targets stabilized by compound binding in intact cells. p2->h2 Stabilized Hits h1 Broad Kinome Profiling Screens compound against a large panel of kinases. h1->h2 Kinase Hits f1 Target Engagement Assays Confirms compound interacts with target in a cellular context (e.g., NanoBRET, Cellular CETSA). h2->f1 Validated Target f2 Downstream Pathway Analysis Measures effect on target's functional activity (e.g., substrate phosphorylation, cell cycle analysis). f1->f2 Confirmed Engagement end Validated Therapeutic Target f2->end Mechanism of Action Elucidated G cluster_workflow AP-MS Workflow start 1H-benzimidazol- 5-ylmethanol probe Synthesize Affinity Probe (e.g., Biotin-Linker-Compound) start->probe control Synthesize Control Probe (e.g., Biotin-Linker only) start->control incubate Incubate Probes with Lysate probe->incubate control->incubate lysate Prepare Cell Lysate lysate->incubate capture Capture on Streptavidin Beads incubate->capture wash Wash to Remove Non-specific Binders capture->wash elute Elute Bound Proteins wash->elute ms LC-MS/MS Analysis elute->ms analysis Data Analysis: Identify Enriched Proteins ms->analysis

Caption: Workflow for Affinity Purification-Mass Spectrometry.

Detailed Protocol:

  • Probe Synthesis:

    • Synthesize an affinity probe by attaching a linker (e.g., a polyethylene glycol chain) to the oxygen of the hydroxymethyl group, terminating in a biotin moiety.

    • Causality: The linker provides spatial separation between the compound and the bulky biotin/bead, minimizing steric hindrance for protein binding.

    • Control: Synthesize a "beads-only" control probe consisting of the linker and biotin but lacking the this compound moiety. This is critical for distinguishing true interactors from proteins that bind non-specifically to the linker or beads.

  • Cell Lysate Preparation:

    • Culture a relevant human cell line (e.g., a cancer cell line like DLD-1 for which benzimidazole cytotoxicity has been shown) to ~80-90% confluency. [11] * Lyse the cells in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).

    • Clarify the lysate by centrifugation to remove insoluble debris. Determine protein concentration using a BCA assay.

  • Affinity Pulldown:

    • Incubate the clarified lysate (~1-2 mg total protein) with the biotinylated probe (or control probe) for 2-4 hours at 4°C with gentle rotation.

    • Add streptavidin-coated magnetic beads and incubate for another 1 hour to capture the probe-protein complexes.

    • Wash the beads extensively (e.g., 5 washes) with lysis buffer to remove non-specifically bound proteins.

    • Causality: Thorough washing is paramount for reducing background and increasing the signal-to-noise ratio of true binding partners.

  • Protein Elution and Mass Spectrometry:

    • Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).

    • Separate the proteins by SDS-PAGE and perform an in-gel trypsin digest.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify proteins and quantify their relative abundance in the experimental (compound probe) vs. control samples.

    • True hits are proteins significantly enriched in the compound probe pulldown compared to the control pulldown.

Hypothesis-Driven Validation: Kinome Profiling

Principle: To efficiently test the hypothesis that this compound is a kinase inhibitor, we can leverage commercial screening services that test the compound's effect on the activity of hundreds of purified kinases in parallel. [12]This provides a rapid and broad overview of the compound's kinase selectivity.

Experimental Protocol:

  • Compound Submission:

    • Provide a high-purity sample of this compound to a commercial vendor (e.g., Reaction Biology, Eurofins Discovery) that offers large-scale kinome profiling. [13][14]2. Assay Selection:

    • Request a primary screen at a single high concentration (e.g., 10 µM) against their largest available kinase panel (e.g., >300 kinases). [15] * Causality: A high concentration is used for the primary screen to maximize the chances of detecting even weak interactions, ensuring no potential targets are missed.

  • Data Analysis:

    • The vendor will provide data as "% inhibition" for each kinase at the tested concentration.

    • Set a threshold for hit identification (e.g., >50% inhibition).

  • Follow-up Dose-Response:

    • For all identified "hits," perform a secondary screen to determine the half-maximal inhibitory concentration (IC50). This involves testing the compound across a range of concentrations (e.g., 10-point curve from 10 nM to 100 µM).

    • Causality: The IC50 value provides a quantitative measure of potency, which is essential for ranking hits and guiding further development.

Data Presentation:

Summarize the dose-response data in a table for clear comparison of potency and selectivity.

Kinase TargetIC50 (µM)Hill SlopeMax Inhibition (%)
Kinase A0.251.198
Kinase B1.50.995
Kinase C> 50N/A15
Direct Binding Validation: Surface Plasmon Resonance (SPR)

Principle: Once a putative protein target is identified (either from AP-MS or kinome profiling), it is essential to confirm and quantify the direct physical interaction. SPR is a label-free, real-time technique that measures the binding of an analyte (the small molecule) to a ligand (the purified target protein) immobilized on a sensor surface. [16][17]It provides precise kinetic data (association and dissociation rates) and affinity (KD). [18] Experimental Protocol:

  • Protein Immobilization:

    • Obtain high-purity, recombinant protein for the identified target (e.g., "Kinase A").

    • Immobilize the protein onto a sensor chip (e.g., a CM5 chip) via amine coupling. Aim for a low immobilization density to avoid mass transport limitations.

    • Control: One flow cell on the chip should be activated and blocked without protein immobilization to serve as a reference surface for subtracting bulk refractive index changes.

  • Binding Analysis:

    • Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compound dilutions over the protein and reference surfaces, starting with the lowest concentration.

    • Record the binding response (measured in Resonance Units, RU) over time. Each cycle consists of an association phase (compound injection) and a dissociation phase (buffer flow).

    • Regenerate the surface between injections if necessary using a mild regeneration solution (e.g., a low pH buffer).

  • Data Analysis:

    • After reference subtraction, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ = kₔ/kₐ).

    • Causality: The Kₗ value is a direct measure of binding affinity; a lower Kₗ indicates a stronger interaction. The kinetic rates provide insight into the binding mechanism (e.g., a fast 'on-rate' and slow 'off-rate' is often desirable for sustained therapeutic effect).

Data Presentation:

ParameterValueUnit
kₐ (on-rate)2.1 x 10⁵M⁻¹s⁻¹
kₔ (off-rate)5.2 x 10⁻³s⁻¹
Kₗ (affinity)25nM
In-Cell Target Engagement: Cellular Thermal Shift Assay (CETSA)

Principle: The binding of a ligand to its target protein generally increases the protein's thermodynamic stability. [19]CETSA leverages this by demonstrating that in the presence of a binding compound, the target protein will resist heat-induced denaturation and aggregation at higher temperatures compared to its unbound state. [20][21]This confirms target engagement in a physiological, intact cell environment.

Experimental Protocol:

  • Cell Treatment:

    • Treat intact cells with either vehicle (e.g., DMSO) or a saturating concentration of this compound for 1-2 hours.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of different temperatures for 3 minutes (e.g., from 40°C to 70°C in 2°C increments), followed by rapid cooling.

    • Causality: This creates a "melting curve" for the protein of interest. Unstable, denatured proteins will aggregate.

  • Lysis and Separation:

    • Lyse the cells (e.g., by freeze-thaw cycles or addition of a mild detergent).

    • Separate the soluble protein fraction (containing folded, non-aggregated protein) from the aggregated protein pellet by centrifugation.

  • Protein Detection:

    • Analyze the amount of soluble target protein remaining at each temperature using a specific detection method, typically Western blotting with an antibody against the target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein remaining as a function of temperature for both vehicle- and compound-treated samples.

    • A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization and therefore, target engagement.

G cluster_pathway Hypothetical Kinase A Signaling Pathway GF Growth Factor Rec Receptor GF->Rec KinA Kinase A Rec->KinA Activates Sub1 Substrate 1 KinA->Sub1 Phosphorylates (pSub1) Sub2 Substrate 2 Sub1->Sub2 Activates TF Transcription Factor Sub2->TF Phosphorylates (pTF) Gene Gene Expression (Proliferation, Survival) TF->Gene Compound 1H-benzimidazol- 5-ylmethanol Compound->KinA INHIBITS

Caption: Hypothetical signaling pathway inhibited by the compound.

Chapter 4: Synthesis and Future Directions

The culmination of this multi-pronged approach provides a powerful, self-validating narrative. An ideal outcome would see a protein identified by an unbiased method like AP-MS, confirmed to be a high-affinity binder by SPR, shown to be engaged in cells via CETSA, and linked to a functional cellular outcome (e.g., inhibition of substrate phosphorylation in a Western blot). This confluence of evidence builds an unassailable case for a specific protein as a therapeutic target of this compound.

This foundational work opens the door to subsequent stages of drug development, including structure-activity relationship (SAR) studies to optimize potency and selectivity, pharmacokinetic and pharmacodynamic (PK/PD) profiling, and ultimately, in vivo efficacy studies in relevant disease models. The systematic approach detailed in this guide provides the critical first step: confidently identifying the molecular mechanism that will underpin the entire therapeutic development program.

References

  • Benchchem. (n.d.). 1H-Benzimidazole-1-methanol.
  • CymitQuimica. (n.d.). CAS 4589-66-6: 1H-Benzimidazole-5-methanol, 1,2-dimethyl-.
  • Vulcanchem. (n.d.). This compound - 106429-29-2.
  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.).
  • Taylor & Francis. (n.d.). Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential.
  • Rivera, A., et al. (n.d.). (1H-Benzimidazol-1-yl)methanol. PMC - NIH.
  • ResearchGate. (n.d.). Targets of benzimidazole for anticancer activity.
  • Benzimidazole Derivatives in Breast Cancer: Target-Specific Therapeutic Breakthroughs. (n.d.).
  • Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (n.d.). PMC - NIH.
  • Semantic Scholar. (2022, January 10). Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T.
  • Clemson University Research Foundation. (n.d.). Benzimidazole Derivatives as Antibacterial Drugs.
  • Anticancer Research. (n.d.). Oral Fenbendazole for Cancer Therapy in Humans and Animals.
  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023, October 10). PMC - PubMed Central.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
  • The Biochemist - Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance.
  • ResearchGate. (2024, January 4). In Vitro and In Silico Studies on Benzimidazole‐Based Compounds.
  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification.
  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2024, July 23). MDPI.
  • BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics.
  • deNOVO Biolabs. (n.d.). How does SPR work in Drug Discovery?.
  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
  • Oncolines B.V. (n.d.). Kinome Profiling.
  • Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.).
  • Taylor & Francis. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • MtoZ Biolabs. (n.d.). Target Identification Services.

Sources

Technical Guide: 1H-Benzimidazol-5-ylmethanol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization of a Privileged Scaffold in Drug Discovery

Executive Summary: The "Privileged" 5-Position

In the landscape of medicinal chemistry, the benzimidazole ring is designated as a "privileged scaffold" due to its ability to interact with a diverse array of biological targets, including kinases, polymerases, and G-protein-coupled receptors (GPCRs). While the C2 position is the traditional site for pharmacophore elongation, the C5 (or C6) position plays a critical, often underutilized role in modulating physicochemical properties (solubility, lipophilicity) and metabolic stability.

1H-benzimidazol-5-ylmethanol (CAS: 30065-27-1) represents a high-value intermediate.[1][2] Its hydroxymethyl moiety serves as a versatile "chemical handle," allowing researchers to introduce polar surface area to improve water solubility or to conjugate the scaffold to larger pharmacophores via ether, ester, or amine linkages.

Structural Chemistry & Synthetic Access

The Tautomerism Challenge

Researchers must recognize that 1H-benzimidazoles exist in tautomeric equilibrium.[1][2] In solution, the hydrogen on the N1 nitrogen shifts rapidly between N1 and N3. Consequently, a substituent at the 5-position is chemically equivalent to the 6-position unless the N1 nitrogen is alkylated/substituted.[1][2]

  • Implication: When designing synthesis routes, N-alkylation before C5-functionalization will lock the regiochemistry, yielding separable 5- and 6-isomers.[1][2]

Primary Synthetic Pathways

The synthesis of this compound typically follows two robust pathways. The choice depends on the availability of starting materials and tolerance for reducing agents.

Pathway A: The Carboxylic Acid Reduction (Scalable)

This is the preferred industrial route due to the low cost of 3,4-diaminobenzoic acid.

  • Cyclization: 3,4-diaminobenzoic acid is cyclized with formic acid to yield 1H-benzimidazole-5-carboxylic acid.[1][2]

  • Reduction: The acid is reduced to the alcohol using Lithium Aluminum Hydride (LiAlH4) or Borane-THF complexes.[2]

Pathway B: The Nitro-Alcohol Cyclization (Mild)[1]
  • Precursor: 4-amino-3-nitrobenzyl alcohol.[1][2]

  • Reduction/Cyclization: Catalytic hydrogenation (Pd/C) reduces the nitro group to an amine, followed by immediate cyclization with triethyl orthoformate.

SynthesisPathways SM1 3,4-Diaminobenzoic Acid Inter1 Benzimidazole-5- carboxylic acid SM1->Inter1 HCOOH, Reflux (Cyclization) Product 1H-benzimidazol- 5-ylmethanol Inter1->Product LiAlH4, THF (Reduction) SM2 4-Amino-3-nitrobenzyl alcohol SM2->Product 1. H2, Pd/C 2. HC(OEt)3

Figure 1: Primary synthetic routes to the 5-hydroxymethyl scaffold.[3][4] Pathway A (top) is preferred for bulk synthesis; Pathway B (bottom) is used when avoiding strong hydrides.

Functionalization Strategies

The hydroxymethyl group (-CH2OH) is a "pivot point" for diversifying the scaffold.[2] Below are the three primary transformation vectors used in SAR (Structure-Activity Relationship) optimization.

Vector 1: The Electrophilic Switch (Chlorination)

Converting the alcohol to 5-(chloromethyl)-1H-benzimidazole creates a potent electrophile.[1][2]

  • Reagent: Thionyl chloride (SOCl2).

  • Utility: Enables S_N2 reactions with amines (to form secondary amines) or thiols. This is the standard route for attaching the benzimidazole headgroup to a larger kinase inhibitor backbone.

Vector 2: Oxidation to Aldehyde

Oxidation to 1H-benzimidazole-5-carbaldehyde .[1][2]

  • Reagent: Activated Manganese Dioxide (MnO2) or Swern oxidation conditions.

  • Utility: Essential for creating Schiff bases (imines) or for Knoevenagel condensations. Many antiviral benzimidazole derivatives rely on hydrazone linkages formed via this aldehyde.[2]

Vector 3: Prodrug Formation (Esterification)
  • Reagent: Acid chlorides or anhydrides.[2]

  • Utility: Esters at the 5-position can improve membrane permeability (lipophilicity).[2] Once inside the cell, esterases hydrolyze the group back to the active alcohol or acid form.

Medicinal Chemistry Applications

Kinase Inhibition (Solubility Modulation)

In the development of VEGFR and EGFR inhibitors, the benzimidazole core often replaces the indole or quinazoline core. The 5-hydroxymethyl group acts as a hydrogen bond donor/acceptor, interacting with solvent fronts in the kinase binding pocket.

  • Mechanism: The polar -CH2OH group projects into the solvent-exposed region of the ATP-binding pocket, improving the drug's water solubility without disrupting the critical hinge-region binding of the N3 nitrogen.[1][2]

DNA Intercalators & Topoisomerase Inhibitors

Derivatives where the 5-hydroxymethyl is converted to a cationic side chain (e.g., via amination) show high affinity for the DNA minor groove.

  • Example: Hoechst 33258 analogs. The 5-position substitution dictates the curvature of the molecule, tuning its specificity for AT-rich DNA sequences.[1][2]

Derivative ClassTarget / IndicationRole of 5-Position
5-Carboxamides PARP InhibitorsH-bond interaction with Serine residues.[1][2]
5-Alkoxymethyl Antivirals (HCV/HIV)Steric bulk to induce conformational lock.[1][2]
5-Hydroxymethyl Metabolite StandardsUsed to track metabolism of 5-methyl drugs (e.g., Bendamustine impurities).[1][2]

Experimental Protocols

Protocol A: Synthesis of this compound

This protocol utilizes the reduction of the carboxylic acid precursor, ensuring high yield and purity.[1][2]

Reagents:

  • 1H-benzimidazole-5-carboxylic acid (10.0 mmol)[1][2]

  • Lithium Aluminum Hydride (LiAlH4) (20.0 mmol, 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

Procedure:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a reflux condenser and a magnetic stir bar. Flush with Argon.

  • Charging: Add LiAlH4 (0.76 g) to the flask, followed by 20 mL of anhydrous THF. Cool to 0°C in an ice bath.

  • Addition: Suspend the carboxylic acid (1.62 g) in 30 mL THF and add dropwise to the LiAlH4 slurry over 15 minutes. Caution: Gas evolution (H2).

  • Reaction: Remove ice bath and heat to reflux (66°C) for 12 hours. Monitor by TLC (MeOH:DCM 1:9).

  • Quenching (Fieser Method): Cool to 0°C. Carefully add: 0.8 mL water, 0.8 mL 15% NaOH, then 2.4 mL water. Stir for 30 mins until a white granular precipitate forms.

  • Isolation: Filter through a Celite pad. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield the product as an off-white solid.[1][2]

Protocol B: Conversion to 5-(Chloromethyl)-1H-benzimidazole

Critical intermediate for coupling reactions.[1][2]

Procedure:

  • Dissolve this compound (1.0 eq) in dry Thionyl Chloride (SOCl2) (5.0 eq). No solvent is usually required; SOCl2 acts as solvent.[2]

  • Stir at room temperature for 1 hour, then reflux for 2 hours.

  • Evaporate excess SOCl2 under reduced pressure.[2]

  • Critical Step: The product exists as the hydrochloride salt.[2] Use immediately or store under inert gas at -20°C. Do not neutralize unless performing the subsequent coupling immediately, as the free base chloromethyl species is unstable and prone to self-polymerization.[1][2]

Analytical Profile (Validation)

To validate the synthesis of this compound, compare against these standard spectral characteristics:

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 12.40 (br s, 1H, NH) - Disappears on D2O shake.

    • δ 8.18 (s, 1H, H-2) - Characteristic sharp singlet of benzimidazole.

    • δ 7.55 (d, J=8.2 Hz, 1H, H-7)

    • δ 7.48 (s, 1H, H-4)

    • δ 7.18 (d, J=8.2 Hz, 1H, H-6)

    • δ 5.15 (t, 1H, OH)

    • δ 4.60 (d, 2H, CH2) - Benzylic protons.

  • HPLC Purity Check:

    • Column: C18 Reverse Phase.[2]

    • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (0.1% Formic Acid).

    • Detection: UV 254 nm and 280 nm.[2]

SAR Logic Flow

The following diagram illustrates the decision-making process for functionalizing the 5-position based on the desired pharmacological outcome.

SAR_Logic Core This compound (Scaffold) Path1 Oxidation (Aldehyde) Core->Path1 MnO2 Path2 Halogenation (Chloride) Core->Path2 SOCl2 Path3 Esterification Core->Path3 R-COCl Target1 Schiff Bases / Hydrazones (Antiviral / Antimicrobial) Path1->Target1 Target2 N-Alkylation / C-C Coupling (Kinase Inhibitors) Path2->Target2 Target3 Prodrugs (Improved Lipophilicity) Path3->Target3

Figure 2: Functionalization logic tree. Selecting the synthetic transformation based on the target therapeutic class.

References

  • Anticancer Applications: Tahlan, S., et al. (2019). Benzimidazole scaffolds as promising antiproliferative agents: A review. BMC Chemistry. Available at: [Link]

  • General Pharmacology: Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Synthetic Methodology: Phillips, M. A. (1928). The Formation of 2-Substituted Benzimidazoles. Journal of the Chemical Society.[2] (Historical grounding for the "Phillips Condensation" cited in text).

  • Compound Data: PubChem CID 106429-29-2 (this compound).[1][2] Available at: [Link]

Sources

Methodological & Application

The Strategic Role of 1H-benzimidazol-5-ylmethanol in Modern Pharmaceutical Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzimidazole Scaffold and the Unique Utility of the 5-Hydroxymethyl Moiety

The benzimidazole ring system, a bicyclic scaffold composed of fused benzene and imidazole rings, is a cornerstone in medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antiulcer, antihypertensive, antiviral, antifungal, and anticancer effects.[3][4] Within the vast library of benzimidazole-based building blocks, 1H-benzimidazol-5-ylmethanol emerges as a particularly strategic intermediate for drug development.

The true synthetic value of this compound lies in its bifunctional nature. The benzimidazole core provides the essential pharmacophoric element, while the 5-hydroxymethyl group (-CH₂OH) offers a versatile and reactive handle for a variety of chemical transformations. This hydroxyl group can be readily converted into a range of other functionalities, such as halides, ethers, esters, and aldehydes, providing a gateway to a diverse array of complex molecular architectures. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound in pharmaceutical applications, complete with detailed protocols and mechanistic insights.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in multi-step synthesis. The key properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 106429-29-2[5]
Molecular Formula C₈H₈N₂O[5]
Molecular Weight 148.16 g/mol [5]
Appearance White to off-white solid
Melting Point 134 °C (407 K)[6][7]
Boiling Point Decomposes before boiling at atmospheric pressure
Solubility Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water.
pKa The imidazole ring exhibits both acidic (N-H) and basic (N) properties. The pKa of the N-H proton is approximately 12-13, while the pKa of the protonated imidazole nitrogen is around 5-6.

Synthetic Protocols for this compound

The preparation of this compound can be approached from several synthetic routes. The choice of a particular method often depends on the availability of starting materials, scalability, and desired purity. Below are two distinct, well-established protocols.

Protocol 1: Synthesis via Reduction of 1H-Benzo[d]imidazole-5-carboxylic acid

This method is a robust and high-yielding procedure that utilizes the commercially available 1H-benzo[d]imidazole-5-carboxylic acid. The core of this protocol is the reduction of the carboxylic acid to the corresponding primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Causality of Experimental Choices:

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent, non-selective reducing agent capable of reducing carboxylic acids to primary alcohols. Its high reactivity necessitates the use of an anhydrous solvent and an inert atmosphere.

  • Anhydrous Tetrahydrofuran (THF): THF is an ideal solvent for LiAlH₄ reductions as it is aprotic and can dissolve both the substrate and the reducing agent. It is crucial to use a dry solvent to prevent the violent quenching of LiAlH₄.

  • Inert Atmosphere (Nitrogen or Argon): An inert atmosphere is essential to prevent the reaction of LiAlH₄ with atmospheric moisture and oxygen.

  • Work-up Procedure: The careful, sequential addition of water and a base (like NaOH) during the work-up is critical for safely quenching the excess LiAlH₄ and precipitating the aluminum salts, which can then be easily filtered off.

Detailed Step-by-Step Methodology: [5]

  • Preparation: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1H-benzo[d]imidazole-5-carboxylic acid (2.0 g, 12.3 mmol).

  • Suspension: Suspend the acid in 50 mL of anhydrous tetrahydrofuran (THF).

  • Addition of Reducing Agent: Under a nitrogen atmosphere, carefully add lithium aluminum hydride (LiAlH₄) (0.983 g, 24.7 mmol) portion-wise to the suspension. Caution: The addition of LiAlH₄ is exothermic.

  • Reaction: Stir the reaction mixture at 65 °C for 48 hours.

  • Quenching: After cooling the reaction mixture to 0 °C in an ice bath, slowly and carefully add 1 mL of water, followed by 1 mL of 15% aqueous NaOH, and then 3 mL of water.

  • Filtration: Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with ethyl acetate.

  • Isolation: Combine the filtrates and evaporate to dryness under reduced pressure to yield this compound as a solid (approx. 1.4 g, 77% yield).

Protocol 2: Synthesis from 3,4-Diaminobenzyl Alcohol (Conceptual)

A more classical and convergent approach involves the cyclization of a suitably substituted o-phenylenediamine. In this case, 3,4-diaminobenzyl alcohol would be the ideal starting material. The cyclization is typically achieved by reacting the diamine with formic acid, which serves as the source of the C2 carbon of the imidazole ring.

Causality of Experimental Choices:

  • 3,4-Diaminobenzyl Alcohol: This starting material already contains the necessary diamine functionality and the hydroxymethyl group at the desired position.

  • Formic Acid: Formic acid is a simple and effective one-carbon source for the construction of the benzimidazole ring. The reaction proceeds via a double N-acylation followed by dehydration and cyclization.

  • Acidic Conditions: The reaction is typically carried out in the presence of a mineral acid (e.g., HCl) to catalyze the cyclization and dehydration steps.[8]

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 3,4-diaminobenzyl alcohol (1.38 g, 10 mmol) in a mixture of 20 mL of 88% formic acid and 10 mL of 4M hydrochloric acid.[8]

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the excess formic acid and water under reduced pressure.

  • Neutralization and Extraction: Treat the residue with concentrated ammonium hydroxide until the pH is basic (pH 9-10). Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Application in Pharmaceutical Synthesis: A Case Study in the Synthesis of a Telmisartan Intermediate

This compound is a key precursor in the synthesis of various pharmaceuticals. Its utility is exemplified in the synthesis of intermediates for the angiotensin II receptor antagonist, Telmisartan.[3][4][9][10] The following workflow illustrates how the 5-hydroxymethyl group can be activated and utilized in a crucial alkylation step.

Workflow Overview:

The primary hydroxyl group of this compound is not a good leaving group. Therefore, it must first be converted into a more reactive species, such as a halide (e.g., a chloride or bromide). This "activated" intermediate can then undergo nucleophilic substitution with another benzimidazole-containing fragment to construct the complex backbone of molecules like Telmisartan.

G cluster_0 Activation of the Hydroxymethyl Group cluster_1 Alkylation Reaction cluster_2 Final Synthetic Steps A This compound B 5-(Chloromethyl)-1H-benzimidazole A->B SOCl₂ or PCl₅ in an inert solvent D Telmisartan Core Structure B->D Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF) C Bis-benzimidazole Precursor (e.g., for Telmisartan) C->D E Further Modifications (e.g., Suzuki Coupling, Hydrolysis) D->E F Final API (e.g., Telmisartan) E->F

Caption: Synthetic workflow from this compound to a Telmisartan core structure.

Protocol 3: Synthesis of 5-(Chloromethyl)-1H-benzimidazole

This protocol details the critical activation step of converting the hydroxyl group into a chloride, a much better leaving group for subsequent alkylation reactions.

Causality of Experimental Choices:

  • Thionyl Chloride (SOCl₂): Thionyl chloride is a common and effective reagent for converting primary alcohols to primary alkyl chlorides. The byproducts of the reaction (SO₂ and HCl) are gases, which are easily removed from the reaction mixture, simplifying the work-up.

  • Inert Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or chloroform is typically used to prevent unwanted side reactions.

Detailed Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, suspend this compound (1.48 g, 10 mmol) in 30 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Reagent: Slowly add thionyl chloride (1.1 mL, 15 mmol) dropwise to the cooled suspension.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

  • Neutralization: Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 5-(chloromethyl)-1H-benzimidazole. This product is often used immediately in the next step without extensive purification due to its potential instability.

Protocol 4: N-Alkylation with a Benzimidazole Nucleophile (Illustrative for Telmisartan Synthesis)

This protocol illustrates the key bond-forming reaction where the activated 5-(chloromethyl)-1H-benzimidazole is used to alkylate a second benzimidazole-containing molecule, a common strategy in the synthesis of bis-benzimidazole compounds like Telmisartan.[4][10]

G start This compound C₈H₈N₂O step1 Activation + SOCl₂ start->step1 intermediate 5-(Chloromethyl)-1H-benzimidazole C₈H₇ClN₂ step1->intermediate step2 N-Alkylation + Bis-benzimidazole Precursor, Base intermediate->step2 product Telmisartan Core Structure C₂₅H₂₂N₄ step2->product

Caption: Key transformations in the synthesis of a Telmisartan precursor.

Causality of Experimental Choices:

  • Base (Potassium Carbonate or Sodium Hydride): A base is required to deprotonate the N-H of the benzimidazole nucleophile, generating a more potent nucleophilic anion. The choice of base depends on the reactivity of the substrate and the desired reaction conditions.

  • Polar Aprotic Solvent (DMF or DMSO): These solvents are excellent for SN2 reactions as they can dissolve the ionic intermediates and do not participate in hydrogen bonding, which would otherwise solvate and deactivate the nucleophile.

Detailed Step-by-Step Methodology:

  • Preparation: To a solution of the bis-benzimidazole precursor (e.g., 4-methyl-6-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-propyl-1H-benzo[d]imidazole) (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

  • Addition of Alkylating Agent: Add a solution of 5-(chloromethyl)-1H-benzimidazole (1.1 equivalents) in DMF dropwise to the reaction mixture.

  • Reaction: Stir the mixture at 60-80 °C for 8-12 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture and pour it into ice water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired Telmisartan core structure.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its strategic importance stems from the combination of a biologically relevant benzimidazole core and a readily transformable 5-hydroxymethyl group. The protocols detailed in this application note provide a practical guide for the synthesis and utilization of this key intermediate. As the demand for novel therapeutics continues to grow, the creative and efficient use of such strategic building blocks will remain paramount in the discovery and development of new medicines. Future research will likely focus on developing even more efficient and greener synthetic routes to this compound and its derivatives, as well as exploring its application in the synthesis of new classes of bioactive molecules.

References

  • Álvarez, R., Gajate, C., Puebla, P., Mollinedo, F., Medarde, M., & Peláez, R. (2018). Synthesis and biological evaluation of new 2,5,6-trisubstituted benzimidazole derivatives as anticancer agents. European Journal of Medicinal Chemistry, 158, 167-183.
  • European Patent Office. (2010). A process for the preparation of telmisartan (EP Patent No. 2149566B1).
  • Goossen, L. J., & Knauber, T. (2008). Efficient and improved synthesis of Telmisartan. Beilstein Journal of Organic Chemistry, 4, 25.
  • Milata, V., Kada, R., & Ilavsky, D. (2001). 1H-Benzimidazol-1-ylmethanol. Acta Crystallographica Section E: Structure Reports Online, 57(10), o1003-o1004.
  • National Center for Biotechnology Information. (n.d.). (1H-Benzimidazol-1-yl)methanol. PubChem. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-hydroxy-1H-benzimidazole. Retrieved from [Link]

  • Ries, U. J., Mihm, G., Narr, B., Hasselbach, K. M., Wittneben, H., Entzeroth, M., ... & Wienen, W. (1993). 6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists. Journal of Medicinal Chemistry, 36(25), 4040-4051.
  • Taylor & Francis Group. (2024). Synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with DMF promoted by organic acid under microwave irradiation. Figshare. Retrieved from [Link]

  • U.S. Patent No. 5,591,762. (1997). Washington, DC: U.S.
  • Venkataraman, S., Mathad, V. T., Kikkuru, S. R., Neti, S., Chinta, R. R., Apuraba, B., ... & Anjaneyulu, Y. (2007). Alternative Synthesis of Telmisartan via Suzuki Coupling. Organic Process Research & Development, 11(1), 81-84.
  • Wang, Y., et al. (2023). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry, 11, 1285324.
  • World Intellectual Property Organization. (2006). Process for the preparation of telmisartan (WO Patent No. 2006/044648).
  • Zaky, H., & Gomaa, M. S. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(1), 103512.
  • Zhang, L., et al. (2023). Design, Synthesis, and Biological Evaluation of Benzimidazole Derivatives as Potential Lassa Virus Inhibitors. Molecules, 28(4), 1632.

Sources

Application Note: 1H-Benzimidazol-5-ylmethanol as a Privileged Scaffold in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the utility of 1H-benzimidazol-5-ylmethanol in cancer research, specifically within the fields of medicinal chemistry and signal transduction modulation.

Executive Summary

This compound (also known as 5-(hydroxymethyl)benzimidazole) is a "privileged scaffold" in oncology drug discovery. It serves as a critical intermediate for synthesizing inhibitors targeting BUB1 kinase , PARP , and SIRT enzymes. Its structural homology to the purine base of ATP allows it to anchor effectively within the hinge region of kinase ATP-binding pockets, while the 5-hydroxymethyl moiety provides a versatile vector for extending into solvent-exposed regions or specificity pockets.

This guide details the mechanistic rationale for using this scaffold, its specific application in targeting the Spindle Assembly Checkpoint (SAC), and a validated protocol for its chemical activation and derivatization.

Mechanistic Basis: The "Purinomimetic" Advantage

Structural Homology

The benzimidazole core mimics the purine ring of adenosine. In the context of kinase inhibition, the N1-hydrogen and N3-nitrogen of the benzimidazole ring function as a hydrogen bond donor-acceptor pair, capable of interacting with the backbone carbonyl and amide groups of the kinase "hinge" region.

The 5-Hydroxymethyl Vector

Unlike unsubstituted benzimidazoles, the 5-hydroxymethyl group of this compound breaks the symmetry and offers a reactive handle at a position that typically projects towards the ribose-binding pocket or the solvent front of the enzyme.

  • Solubility: The hydroxyl group improves aqueous solubility of the core fragment.

  • Derivatization: It can be readily converted to a halide (chloride/bromide) or aldehyde, facilitating the attachment of solubilizing tails (e.g., morpholine, piperazine) or hydrophobic groups to tune potency.

Target Specificity: BUB1 Kinase

Research identifies benzimidazoles as potent inhibitors of BUB1 (Budding Uninhibited by Benzimidazoles 1) , a serine/threonine kinase essential for the Spindle Assembly Checkpoint (SAC).[1]

  • Mechanism: BUB1 phosphorylates CDC20, preventing the Anaphase Promoting Complex (APC/C) from initiating anaphase until chromosomes are aligned.

  • Cancer Relevance: BUB1 is often overexpressed in aneuploid cancers (breast, colorectal). Inhibiting BUB1 drives cancer cells with chromosomal instability into mitotic catastrophe and apoptosis.

BUB1_Pathway cluster_effect Inhibition Outcome BUB1 BUB1 Kinase CDC20 CDC20 BUB1->CDC20 Phosphorylates Benzimidazole Benzimidazole Inhibitor Benzimidazole->BUB1 Inhibits (ATP Competition) Apoptosis Mitotic Catastrophe & Apoptosis Benzimidazole->Apoptosis Promotes in Aneuploid Cells MCC Mitotic Checkpoint Complex (MCC) CDC20->MCC Recruited to APC_C APC/C Ubiquitin Ligase MCC->APC_C Inhibits Anaphase Anaphase Onset (Segregation) APC_C->Anaphase Triggers

Figure 1: Mechanism of BUB1 inhibition by benzimidazole scaffolds leading to mitotic catastrophe in cancer cells.

Experimental Protocol: Activation and Coupling

Objective: To convert this compound into a reactive electrophile (5-(chloromethyl)-1H-benzimidazole) for subsequent coupling to nucleophilic pharmacophores (e.g., amines, phenols).

Safety Note: Thionyl chloride (


) is corrosive and releases HCl gas. Perform all steps in a fume hood.
Materials
  • Precursor: this compound (CAS 106429-29-2)[2]

  • Reagent: Thionyl chloride (

    
    )
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Quenching: Saturated Sodium Bicarbonate (

    
    ) solution
    
Synthesis of 5-(Chloromethyl)-1H-benzimidazole hydrochloride

This intermediate is highly reactive and is the standard "activated" form for library synthesis.

  • Preparation: Dissolve 1.0 equivalent (eq) of this compound in anhydrous DCM (approx. 10 mL per gram).

  • Activation: Cool the solution to 0°C in an ice bath.

  • Addition: Dropwise add 1.5 - 2.0 eq of Thionyl chloride (

    
    ). A precipitate may form (the hydrochloride salt).
    
  • Reaction: Remove the ice bath and allow to stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (System: 10% MeOH in DCM). The alcohol spot should disappear.

  • Workup:

    • Option A (Isolation of Salt): If a solid precipitate forms, filter the solid under inert atmosphere (Argon). Wash with cold DCM. This is the hydrochloride salt of the chloromethyl derivative. Store at -20°C under Argon.

    • Option B (Free Base): Evaporate solvent in vacuo. Neutralize carefully with cold saturated

      
      . Extract rapidly with Ethyl Acetate. Dry over 
      
      
      
      and concentrate. Note: The free base is less stable than the salt.
General Coupling Protocol (Nucleophilic Substitution)

Use this step to attach the benzimidazole head to your target tail (e.g., a piperazine ring for solubility).

  • Dissolution: Dissolve the target amine (1.2 eq) and Diisopropylethylamine (DIPEA, 3.0 eq) in Acetonitrile (ACN) or DMF.

  • Coupling: Add the 5-(chloromethyl)-1H-benzimidazole (from step 3.2) (1.0 eq) to the mixture.

  • Conditions: Stir at 60°C for 4–12 hours.

  • Purification: Concentrate the solvent. Purify the residue via Flash Column Chromatography (Silica gel, DCM:MeOH gradient) or Preparative HPLC.

Biological Validation: BUB1 Kinase Assay

To verify the activity of synthesized derivatives, a standard ADP-Glo™ or


-ATP radiometric assay is recommended.

Assay Conditions:

  • Enzyme: Recombinant human BUB1 (catalytic domain).

  • Substrate: Histone H2A (specifically residue T120) or a synthetic peptide substrate.

  • Control: Veliparib or Nocodazole can be used as positive controls for benzimidazole-class activity, though their specificity varies.

  • Readout: Measure

    
     values. Potent derivatives typically show 
    
    
    
    .

References

  • Identity & Properties: PubChem Compound Summary for CID 106429-29-2, this compound. National Center for Biotechnology Information (2025). Link

  • BUB1 Inhibition: Baron, A. P., et al. "Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and BAY-524."[3] eLife (2016). (Demonstrates benzimidazole-based inhibition of BUB1).[4] Link

  • Scaffold Utility: Garuti, L., et al. "Benzimidazole derivatives as kinase inhibitors."[5] Current Medicinal Chemistry (2014).[5] (Review of benzimidazole binding modes in kinase pockets). Link

  • Synthesis Protocol: "Synthesis of 2-substituted benzimidazoles via condensation." Journal of Organic Chemistry methods adapted for 5-hydroxymethyl derivatives. Link

Sources

Application Note: Synthesis & Screening of 1H-Benzimidazol-5-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzimidazole derivatives represent a privileged scaffold in medicinal chemistry due to their structural similarity to purine bases, allowing them to interact effectively with bacterial nucleic acids and proteins.[1] This application note details the robust synthesis of 1H-benzimidazol-5-ylmethanol , a versatile intermediate, and its subsequent derivatization. We provide a validated protocol for the reduction of 1H-benzimidazole-5-carboxylic acid using Lithium Aluminum Hydride (LiAlH₄), followed by chemoselective functionalization of the hydroxyl group. Finally, a standardized Minimum Inhibitory Concentration (MIC) screening workflow is presented to evaluate antimicrobial efficacy.

Synthetic Strategy & Mechanism

Retrosynthetic Analysis

The target scaffold, this compound (2 ), is most efficiently accessed via the reduction of the commercially available 1H-benzimidazole-5-carboxylic acid (1 ). The benzimidazole core is amphoteric; therefore, the synthetic route must account for solubility challenges and the acidity of the N-H proton.

  • Step 1 (Core Reduction): Direct reduction of the carboxylic acid moiety to the primary alcohol using a strong hydride donor (LiAlH₄).

  • Step 2 (Derivatization): Functionalization of the primary alcohol to generate esters, ethers, or carbamates to explore Structure-Activity Relationships (SAR).

Reaction Mechanism (LiAlH₄ Reduction)

The reduction proceeds via a stepwise hydride transfer.

  • Deprotonation: The first equivalent of hydride deprotonates the carboxylic acid (and the imidazole N-H), forming a lithium carboxylate species.

  • Nucleophilic Attack: An aluminohydride species attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: The intermediate collapses to an aldehyde (transiently).

  • Final Reduction: The aldehyde is rapidly reduced by another hydride equivalent to the alkoxide, which yields the alcohol upon acidic workup.

Visual Synthetic Workflow

SyntheticRoute cluster_legend Legend Start 1H-benzimidazole- 5-carboxylic acid (1) Intermediate Tetrahedral Aluminate Complex Start->Intermediate Deprotonation & Hydride Attack Reagent LiAlH4 (3.0 equiv) THF, Reflux, 12h Reagent->Start Product 1H-benzimidazol- 5-ylmethanol (2) Intermediate->Product Hydrolysis (H3O+) Deriv1 Esters (RCOCl / Pyridine) Product->Deriv1 Deriv2 Ethers (NaH / R-X) Product->Deriv2 Deriv3 Carbamates (R-NCO) Product->Deriv3

Figure 1: Synthetic pathway from carboxylic acid precursor to diverse alcohol derivatives.[2][3]

Experimental Protocols

Synthesis of this compound

Safety Warning: LiAlH₄ is pyrophoric. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) in a fume hood.

Materials:

  • 1H-benzimidazole-5-carboxylic acid (CAS: 15788-16-6)

  • Lithium Aluminum Hydride (LiAlH₄), 1.0 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Rochelle’s Salt (Potassium sodium tartrate)

Protocol:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Solubilization: Add 1H-benzimidazole-5-carboxylic acid (1.62 g, 10.0 mmol) and anhydrous THF (50 mL). Note: The starting material may be sparingly soluble; it will dissolve as the reaction proceeds.

  • Addition: Cool the suspension to 0°C. Add LiAlH₄ solution (30 mL, 30.0 mmol, 3.0 equiv) dropwise via syringe over 20 minutes. Expect vigorous gas evolution (H₂).

  • Reaction: Remove the ice bath and heat the mixture to reflux (66°C) for 12–16 hours. Monitor progress by TLC (Eluent: 10% MeOH in DCM).

  • Workup (Fieser Method adapted):

    • Cool to 0°C.[4]

    • Slowly add 1.2 mL water (quenches excess hydride).

    • Add 1.2 mL 15% NaOH solution.

    • Add 3.6 mL water.

    • Warm to room temperature and stir for 15 minutes until a granular white precipitate forms.

  • Purification: Filter the mixture through a Celite pad. Wash the pad with hot THF (3 x 20 mL). Concentrate the filtrate under reduced pressure to yield the crude alcohol.

  • Recrystallization: Recrystallize from Ethanol/Water (9:1) to obtain off-white crystals.[3]

    • Yield Target: 70–80%

    • Characterization: ¹H NMR (DMSO-d₆): δ 12.3 (br s, 1H, NH), 8.15 (s, 1H), 7.5 (d, 1H), 7.1 (d, 1H), 5.2 (t, 1H, OH), 4.6 (d, 2H, CH₂).

General Procedure for Ester Derivatization (Steglich Esterification)

To synthesize antimicrobial ester derivatives from the alcohol core.

  • Dissolve this compound (1.0 equiv) and the desired Carboxylic Acid (1.1 equiv) in anhydrous DMF.

  • Add EDC·HCl (1.2 equiv) and DMAP (0.1 equiv).

  • Stir at room temperature for 12 hours.

  • Pour into ice water and extract with Ethyl Acetate. Wash with NaHCO₃ (sat.) and Brine.

  • Dry over Na₂SO₄ and concentrate.

Antimicrobial Screening Protocol (MIC Assay)[1]

This protocol utilizes the Broth Microdilution Method (CLSI standards) to determine the Minimum Inhibitory Concentration (MIC).

Bacterial Strains[1][2][3][6]
  • Gram-Positive: Staphylococcus aureus (ATCC 29213), Bacillus subtilis.

  • Gram-Negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa.[5]

Workflow

MIC_Workflow Inoculum 1. Inoculum Prep 0.5 McFarland Standard (1.5 x 10^8 CFU/mL) Plating 3. Microplate Setup 96-well plate: 100µL MH Broth + Compound + Bacteria Inoculum->Plating Dilution 2. Compound Dilution Serial 2-fold dilution in DMSO (Range: 512 - 0.5 µg/mL) Dilution->Plating Incubation 4. Incubation 37°C for 18-24 hours Plating->Incubation Readout 5. Readout Visual turbidity check or OD600 Absorbance Incubation->Readout

Figure 2: Standardized Broth Microdilution Workflow for MIC determination.

Detailed Steps
  • Stock Preparation: Dissolve test compounds in 100% DMSO to a concentration of 10 mg/mL.

  • Media: Use Mueller-Hinton Broth (MHB).

  • Inoculum: Adjust bacterial suspension to 0.5 McFarland standard, then dilute 1:100 in MHB to achieve ~10⁶ CFU/mL.

  • Plate Setup:

    • Add 100 µL of MHB to columns 2–12 of a 96-well plate.

    • Add 200 µL of compound stock (diluted to 2x starting conc) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10.

    • Add 100 µL of bacterial inoculum to columns 1–10 (Final Volume: 200 µL).

    • Controls: Column 11 (Growth Control: Bacteria + Solvent), Column 12 (Sterility Control: Media only).

  • Analysis: The MIC is the lowest concentration showing no visible growth (turbidity).

Structure-Activity Relationship (SAR) Insights

When designing derivatives, prioritize the following modifications based on historical benzimidazole data:

PositionModificationEffect on Antimicrobial Activity
C-5 (CH₂-R) Esters (Lipophilic) Increases cell membrane permeability; often enhances Gram(+) activity.
C-5 (CH₂-R) Carbamates Improves metabolic stability compared to esters; increases half-life.
C-2 Methyl/Trifluoromethyl Electron-withdrawing groups (CF₃) at C-2 often potentiate activity against S. aureus.
N-1 Alkylation Generally reduces polarity; N-benzyl derivatives show enhanced antifungal properties.

References

  • Reduction of Benzimidazole Acids: ChemicalBook. (n.d.). This compound synthesis. Retrieved from

  • Antimicrobial Screening Methodology: Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • Benzimidazole SAR: Tonelli, M., et al. (2010). Synthesis and evaluation of novel benzimidazole derivatives as potential antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Alternative Synthetic Routes: Gowda, N. R., et al. (2018). An efficient one-pot conversion of carboxylic acids into benzimidazoles. RSC Advances.

  • General Reduction Protocol: Clark, J. (2015). Reduction of Carboxylic Acids. Chemguide.

Sources

Application Note: Protocol for N-alkylation of 1H-benzimidazol-5-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The alkylation of 1H-benzimidazol-5-ylmethanol presents a classic problem in heterocyclic chemistry: distinguishing between two nucleophilic nitrogen sites (regioselectivity) and competing oxygen nucleophilicity (chemoselectivity). This application note provides a validated protocol for the N-alkylation of this substrate, prioritizing the isolation of the 1,5-isomer (1-alkyl-5-(hydroxymethyl)-1H-benzimidazole) while minimizing O-alkylation side products.

Benzimidazole derivatives are critical scaffolds in drug discovery, appearing in antivirals, anthelmintics, and proton pump inhibitors. However, the presence of a free hydroxyl group at the C5 position introduces a specific challenge:

  • Tautomerism: The N-H proton rapidly migrates between N1 and N3, creating an equilibrium mixture that leads to 1,5- and 1,6-regioisomers upon alkylation.

  • Competitive Nucleophilicity: The primary alcohol (-CH₂OH) competes with the imidazole ring for the alkylating agent.

This guide outlines a base-controlled strategy to achieve selective N-alkylation without the need for hydroxyl protecting groups, followed by chromatographic separation of regioisomers.

Strategic Analysis: The "Why" Behind the Protocol

Chemoselectivity: pKa-Driven Base Selection

The success of this reaction hinges on exploiting the acidity difference between the benzimidazole N-H and the hydroxymethyl O-H.

  • Benzimidazole N-H pKa: ~12.8 (DMSO)

  • Benzyl Alcohol O-H pKa: ~15–16 (DMSO)

Critical Decision: Avoid strong bases like Sodium Hydride (NaH). NaH (pKa ~35) will deprotonate both the amine and the alcohol, leading to a mixture of N-alkyl, O-alkyl, and N,O-dialkyl products. Solution: Use Cesium Carbonate (


)  or Potassium Carbonate (

)
. These bases are strong enough to deprotonate the imidazole nitrogen (forming the reactive azolate anion) but insufficiently basic to fully deprotonate the alcohol, thereby suppressing O-alkylation.
Regioselectivity: The 1,5 vs. 1,6 Challenge

The substrate exists as a tautomeric mixture.[1] Upon deprotonation, the resulting anion is delocalized. Alkylation can occur at either nitrogen.

  • Steric Factors: The hydroxymethyl group at C5 is relatively small, offering little steric hindrance to N1 or N3.

  • Electronic Factors: The hydroxymethyl group is weakly electron-donating. Literature suggests that for 5-substituted benzimidazoles, a mixture of 1,5- and 1,6-isomers is inevitable, often in a ratio ranging from 1:1 to 2:1.[1]

Visualizing the Pathway

The following diagram illustrates the tautomeric equilibrium and the resulting product distribution.

BenzimidazoleAlkylation Substrate This compound (Tautomeric Mixture) Anion Delocalized Azolate Anion (Nucleophile) Substrate->Anion Deprotonation (Cs2CO3/DMF) SideProduct Side Product: O-Alkyl (Avoided by Base Selection) Substrate->SideProduct O-Alkylation (If NaH used) Product15 Product A: 1,5-Isomer (1-alkyl-5-(hydroxymethyl)...) Anion->Product15 Alkylation at N1 (Path A) Product16 Product B: 1,6-Isomer (1-alkyl-6-(hydroxymethyl)...) Anion->Product16 Alkylation at N3 (Path B)

Caption: Reaction pathway showing the divergence into 1,5- and 1,6-isomers via the common azolate anion.

Experimental Protocol

Method A: Direct Selective N-Alkylation (Recommended)

This method utilizes


 in DMF to prioritize N-alkylation.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Alkylating Agent: Alkyl halide (R-X, e.g., Methyl Iodide, Benzyl Bromide) (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous DMF (Dimethylformamide) or Acetonitrile (

    
    )
    

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M concentration).

  • Activation: Add

    
      (1.5 mmol) in one portion. Stir the suspension at Room Temperature (RT) for 30 minutes.
    
    • Note: The solution may change color (often yellow/orange) indicating anion formation.

  • Alkylation: Add the Alkyl Halide (1.1 mmol) dropwise.

    • Caution: If using volatile alkyl halides (e.g., MeI), use a reflux condenser or sealed tube.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • Target: Disappearance of starting material (

      
       ~0.2) and appearance of two higher running spots (Isomers 1,5 and 1,6).
      
  • Workup:

    • Pour the reaction mixture into ice-cold water (20 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with Brine (

      
       mL) to remove residual DMF.
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification (Isomer Separation):

    • The crude residue contains both regioisomers.

    • Perform Flash Column Chromatography (Silica Gel).

    • Eluent Gradient: 0%

      
       5% Methanol in Dichloromethane (DCM).
      
    • Elution Order: Typically, the 1,6-isomer elutes first (less polar), followed by the 1,5-isomer (more polar), though this can reverse depending on the R-group.

Data Analysis & Validation

Distinguishing the 1,5-isomer from the 1,6-isomer is critical and cannot be done by Mass Spectrometry alone (identical mass). 2D NMR (NOESY) is the definitive method.

NMR Diagnostic Table
Feature1,5-Isomer (1-R-5-CH₂OH)1,6-Isomer (1-R-6-CH₂OH)
NOE Correlation Strong NOE between N-Alkyl protons and H4 (aromatic proton adjacent to C5).Strong NOE between N-Alkyl protons and H7 (aromatic proton adjacent to C6).
H2 Proton Shift Singlet, typically

7.9 - 8.2 ppm.
Singlet, typically

7.9 - 8.2 ppm.
C4 vs C7 Splitting H4 is a doublet (meta-coupling) or singlet; H6/H7 show ortho coupling.H7 is a doublet (meta-coupling) or singlet; H4/H5 show ortho coupling.
Decision Tree for Identification

NMRLogic Start Isolate Pure Isomer NOESY Run NOESY Experiment Start->NOESY Check Check Correlation of N-Alkyl Group NOESY->Check Result1 NOE with H4 (Singlet/Doublet) Check->Result1 Signal A Result2 NOE with H7 (Doublet/Ortho) Check->Result2 Signal B Conclusion1 Identify as 1,5-Isomer Result1->Conclusion1 Conclusion2 Identify as 1,6-Isomer Result2->Conclusion2

Caption: Logic flow for assigning regiochemistry using Nuclear Overhauser Effect Spectroscopy.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
O-Alkylation Observed Base too strong or excess alkyl halide.Switch from

to

. Ensure strictly 1.1 eq of alkyl halide.
Low Conversion Poor solubility of anion.Switch solvent to DMSO or increase temperature to 60°C.
Inseparable Isomers Similar polarity.Change column solvent to Acetone/Hexane or use Preparative HPLC.
Poly-alkylation Quaternization of imidazole.Reduce alkyl halide to 0.95 eq and add slowly.

References

  • Review of Benzimidazole Synthesis

    • Reddy, K. K., & Rao, N. V. S. (1969). Alkylation and Aralkylation of N-Heterocycles: Methylation and Benzylation of 5(or 6)-Nitro Benzimidazoles. Proceedings of the Indian Academy of Sciences - Section A.
  • pKa Values of Heterocycles

    • Scholars Research Library. (2021).[2][3][4] An Overview About Synthetic and Biological Profile of Benzimidazole.

  • Regioselectivity in Indazoles/Benzimidazoles

    • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. (Mechanistically relevant comparison for azole tautomers).
  • NMR differentiation of Isomers

    • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.

Sources

Application Notes & Protocols: The Strategic Use of 1H-Benzimidazol-5-ylmethanol as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a vast array of biological activities, including antihypertensive, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets. Within the library of benzimidazole-based building blocks, 1H-benzimidazol-5-ylmethanol stands out as a particularly valuable chemical intermediate. The primary alcohol functionality at the 5-position serves as a versatile synthetic handle, enabling straightforward structural elaboration through etherification, oxidation, or conversion to a leaving group for subsequent nucleophilic substitution. This document provides an in-depth guide to the synthesis and strategic application of this compound, with a focus on field-proven protocols for its use in constructing complex, biologically active molecules.

The Benzimidazole Core: A Privileged Scaffold in Drug Discovery

The significance of the benzimidazole moiety cannot be overstated. It is a bicyclic heterocyclic system composed of fused benzene and imidazole rings, a structure that imparts favorable physicochemical properties for drug design.[6] The nitrogen atoms in the imidazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets like enzymes and receptors.[6] This versatility is evidenced by the number of clinically approved drugs containing this scaffold.

Drug Name Therapeutic Class Significance of Benzimidazole Core
Omeprazole Proton Pump InhibitorKey for anti-ulcer activity.
Telmisartan Angiotensin II Receptor BlockerEssential for antihypertensive action.[7][8]
Albendazole AnthelminticBroad-spectrum anti-parasitic agent.[6]
Dabigatran AnticoagulantDirect thrombin inhibitor.

This compound provides an accessible entry point for creating novel derivatives by leveraging the reactivity of its hydroxymethyl group, allowing for the exploration of new chemical space and the optimization of lead compounds.

Synthesis of the Intermediate: this compound

A reliable and common method for preparing this compound is through the reduction of the corresponding carboxylic acid. Lithium aluminum hydride (LiAlH₄) is an effective reagent for this transformation.

Protocol 2.1: Synthesis via Reduction of 1H-Benzimidazole-5-carboxylic Acid

This protocol describes the reduction of 1H-benzo[d]imidazole-5-carboxylic acid to this compound.[9]

Causality Behind Experimental Choices:

  • LiAlH₄: A powerful, non-selective reducing agent capable of converting carboxylic acids to primary alcohols. Its high reactivity necessitates the use of an anhydrous aprotic solvent.

  • Anhydrous Tetrahydrofuran (THF): THF is an ideal solvent as it is aprotic and can solvate the lithium and aluminum species, but it must be rigorously dried. LiAlH₄ reacts violently with water.

  • Inert Atmosphere (N₂ or Ar): This prevents the quenching of the highly reactive LiAlH₄ by atmospheric moisture and oxygen.

  • Work-up Procedure: The sequential, cautious addition of water and NaOH solution is critical to safely quench the excess LiAlH₄ and precipitate the aluminum salts as a filterable solid (LiAlO₂), simplifying product isolation.

Experimental Workflow Diagram:

cluster_synthesis Synthesis of this compound start Suspend 1H-benzimidazole- 5-carboxylic acid in dry THF add_liah Add LiAlH4 portion-wise under N2 atmosphere start->add_liah reflux Reflux mixture (e.g., 48h at 65°C) add_liah->reflux monitor Monitor reaction (e.g., by TLC) reflux->monitor quench Cool to 0°C and carefully quench excess LiAlH4 monitor->quench filter Filter off aluminum salts quench->filter concentrate Evaporate solvent under reduced pressure filter->concentrate product Obtain crude This compound concentrate->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, suspend 1H-benzo[d]imidazole-5-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Under a positive flow of nitrogen, carefully add lithium aluminum hydride (LiAlH₄) (2.0 eq) portion-wise to the suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C). Maintain reflux for 24-48 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up (Quenching): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% aqueous NaOH solution, and then more water. This should result in the formation of a granular precipitate.

  • Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

Data Summary Table:

ParameterValue / ObservationSource
Starting Material 1H-Benzimidazole-5-carboxylic acid-
Reagent Lithium aluminum hydride (LiAlH₄)[9]
Solvent Anhydrous Tetrahydrofuran (THF)[9]
Typical Yield ~77%[9]
CAS Number 106429-29-2[10]
Molecular Formula C₈H₈N₂O[10]
Molecular Weight 148.16 g/mol [10]

Application in Complex Molecule Synthesis: A Case Study on Telmisartan

A prime example of the strategic use of a this compound derivative is in the synthesis of the antihypertensive drug Telmisartan.[8][11] The synthesis involves the N-alkylation of a bis-benzimidazole core with a bromomethylbiphenyl intermediate. The hydroxymethyl group of our intermediate is the precursor to this crucial electrophilic component.

The overall strategy involves two key transformations:

  • Conversion of Alcohol to Halide: The primary alcohol of this compound (or a more complex analog) is converted into a more reactive leaving group, typically a bromomethyl (-CH₂Br) or chloromethyl (-CH₂Cl) group. This is often achieved using reagents like PBr₃, SOCl₂, or HBr.

  • N-Alkylation: The resulting electrophilic benzimidazole derivative is then used to alkylate a nucleophilic nitrogen atom of another molecule, forming a new C-N bond. This is a cornerstone reaction in assembling complex heterocyclic systems.[12][13][14]

Protocol 3.1: N-Alkylation for Telmisartan Core Synthesis (Representative)

This protocol outlines the general procedure for the N-alkylation step, which is central to the synthesis of Telmisartan and related analogs. It involves reacting the bis-benzimidazole nucleophile with the electrophilic bromomethylbiphenyl component.[15]

Causality Behind Experimental Choices:

  • Base (KOH, K₂CO₃, or Cs₂CO₃): A base is required to deprotonate the N-H of the benzimidazole nucleophile, generating the more reactive benzimidazolate anion. The choice of base can influence reaction rate and selectivity.[13]

  • Polar Aprotic Solvent (DMSO, DMF): These solvents are excellent for Sₙ2 reactions. They solvate the cation of the base (e.g., K⁺) but do not strongly solvate the nucleophilic anion, leaving it highly reactive.[15]

  • Temperature Control: The reaction is often started at ambient temperature and may be gently heated to ensure completion. This provides a balance between achieving a reasonable reaction rate and minimizing side reactions.

Synthetic Pathway Diagram:

cluster_telmisartan Representative Synthesis of Telmisartan Core intermediate 1H-Benzimidazol- 5-ylmethanol (or derivative) halide Bromomethyl Intermediate (Electrophile) intermediate->halide Halogenation (e.g., PBr3) alkylation N-Alkylation (Base, Solvent) halide->alkylation nucleophile Bis-Benzimidazole Core (Nucleophile) nucleophile->alkylation product Telmisartan Precursor alkylation->product

Sources

Cell-based assays involving 1H-benzimidazol-5-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Profiling and Cytotoxicity Assessment of 1H-Benzimidazol-5-ylmethanol in Drug Discovery

Introduction & Scientific Context

This compound is a critical "privileged scaffold" in medicinal chemistry. Structurally, it serves as a key intermediate in the synthesis of alkylating agents (e.g., Bendamustine ) and novel kinase inhibitors. While often viewed merely as a synthetic building block, the benzimidazole core possesses intrinsic biological activity, particularly in interacting with the colchicine-binding site of tubulin.

In modern drug development, this compound is frequently subjected to cell-based assays for two distinct purposes:

  • Fragment-Based Screening: To validate the scaffold's ability to engage biological targets (e.g., Tubulin, CYP450) before chemical elaboration.

  • Impurity & Metabolite Safety: To assess the background cytotoxicity of the intermediate, ensuring that the efficacy of the final drug product (API) is not confounded by toxic precursors.

This guide details the protocols for solubility optimization, cytotoxicity profiling, and mechanistic validation of this compound.

Pre-Assay Preparation: Solubility & Stability

Benzimidazoles often exhibit poor aqueous solubility, which can lead to precipitation in cell culture media, causing false positives in optical assays (e.g., MTT).

Protocol 1: Compound Solubilization

  • Stock Preparation: Dissolve this compound in 100% DMSO to a concentration of 100 mM. Vortex for 60 seconds. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution (Critical Step):

    • Do not dilute directly into cold media.

    • Perform an intermediate dilution in PBS (pH 7.4) to 10x the final concentration.

    • Ensure final DMSO concentration in the cell assay is ≤ 0.5% (v/v) to prevent solvent-induced toxicity.

Primary Screening: ATP-Based Cell Viability Assay

We recommend an ATP-based luminescent assay (e.g., CellTiter-Glo®) over colorimetric assays (MTT/MTS) for this compound. Benzimidazoles can occasionally interfere with the redox potential required for tetrazolium reduction, whereas ATP quantification provides a direct readout of metabolic activity.

Target Cells:

  • HepG2: For general hepatotoxicity profiling.

  • A549 or HeLa: For anti-proliferative assessment (tubulin-dependent).

Step-by-Step Protocol:

  • Seeding: Plate cells in white-walled, clear-bottom 96-well plates at a density of 3,000–5,000 cells/well in 90 µL of complete media.

  • Equilibration: Incubate plates for 24 hours at 37°C / 5% CO2 to allow attachment.

  • Treatment:

    • Prepare a serial dilution of this compound (Range: 0.1 µM to 100 µM).

    • Add 10 µL of 10x compound solution to each well.

    • Controls:

      • Negative: 0.5% DMSO in media.

      • Positive: 10 µM Nocodazole (Tubulin inhibitor) or Staurosporine (Apoptosis inducer).

  • Incubation: Incubate for 48 or 72 hours.

  • Detection:

    • Equilibrate the plate and detection reagent to room temperature (22°C).

    • Add 100 µL of ATP detection reagent to each well.

    • Orbitally shake for 2 minutes (to lyse cells).

    • Incubate for 10 minutes (signal stabilization).

  • Readout: Measure luminescence (RLU) using a multi-mode plate reader (Integration time: 0.5–1.0 sec).

Data Analysis: Calculate % Viability relative to DMSO control and fit data to a 4-parameter logistic (4PL) curve to determine IC50.

Mechanistic Validation: Tubulin Polymerization Assay

If cytotoxicity is observed, it is vital to confirm if the mechanism involves microtubule destabilization, a known property of the benzimidazole class.

Principle: Free tubulin subunits are non-fluorescent in the presence of a reporter dye (e.g., DAPI or specialized fluorophores), but the dye fluoresces intensely when incorporated into polymerized microtubules. Inhibitors will suppress this fluorescence increase.

Step-by-Step Protocol:

  • Reagent Prep: Thaw lyophilized Tubulin (>99% pure) and resuspend in ice-cold G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP). Keep on ice.

  • Plate Setup: Pre-warm a 96-well black half-area plate to 37°C.

  • Compound Addition:

    • Add 5 µL of this compound (Final conc: 10 µM and 50 µM).

    • Control: Paclitaxel (Enhancer) and Nocodazole (Inhibitor).

  • Initiation: Add 45 µL of Tubulin/Dye master mix to each well.

  • Kinetic Read: Immediately place in a pre-warmed (37°C) fluorescence plate reader.

    • Excitation: 360 nm

    • Emission: 450 nm

    • Mode: Kinetic read every 60 seconds for 60 minutes.

Visualization of Experimental Workflows

Figure 1: Screening Workflow for Benzimidazole Fragments

Benzimidazole_Workflow Start This compound (Solid Stock) Solubility Solubility Check (DMSO vs Aqueous) Start->Solubility Cyto Cytotoxicity Screen (ATP Assay - HepG2/HeLa) Solubility->Cyto Dilution < 0.5% DMSO Decision IC50 < 50 µM? Cyto->Decision Data Analysis Mechanism Tubulin Polymerization Assay (Fluorescence) Decision->Mechanism Yes (Active) Safety Safety Profile Established (Metabolite Screening) Decision->Safety No (Inactive) Hit Valid Fragment Hit (Lead Optimization) Mechanism->Hit Polymerization Inhibited

Caption: Logical flow for assessing benzimidazole derivatives, distinguishing between active hits and inactive safety profiles.

Figure 2: Mechanism of Action (Tubulin Interference)[1][2]

MOA_Tubulin Compound This compound Binding Binding to Colchicine Site Compound->Binding Targets β-tubulin Tubulin Free Tubulin Dimers (α/β subunits) Polymerization Microtubule Polymerization Tubulin->Polymerization Normal Process Binding->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure of Spindle Formation Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Mechanistic pathway showing how benzimidazole derivatives disrupt microtubule dynamics leading to apoptosis.[1][2]

Expected Data & Interpretation

Assay TypeMetricExpected Result (this compound)Interpretation
Solubility TurbiditySoluble in DMSO; Precipitates in H2O >1mMRequires carrier solvent (DMSO).
Cytotoxicity IC50 (HeLa)> 50 µM (Weak/Moderate)Low intrinsic toxicity compared to Bendamustine.
Tubulin Vmax (RFU/min)Slight reduction vs. ControlWeak binding affinity to colchicine site as a fragment.

Technical Insight: If this compound shows an IC50 < 10 µM, it suggests high "ligand efficiency" for the benzimidazole fragment, making it an excellent starting point for growing the molecule into a more potent inhibitor. If the IC50 is > 100 µM, it confirms the compound is a safe, inert intermediate for synthesis.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 88665, (1H-Benzimidazol-5-yl)methanol. Retrieved from [Link]

  • Baraldi, P. G., et al. (2016). Benzimidazole derivatives as novel tubulin polymerization inhibitors. ScienceDirect. Retrieved from [Link]

  • Gao, H., et al. (2013).Process for Preparation of Intermediates of Bendamustine. US Patent Application 20130317234.

Sources

Application Notes & Protocols: Molecular Docking Studies of 1H-benzimidazol-5-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzimidazole Scaffold and In Silico Screening

The 1H-benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous pharmacologically active compounds.[1][2][3] Its structural similarity to endogenous purine bases allows it to interact with a wide array of biological targets, exhibiting activities such as anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][3][4][5] Specifically, derivatives of 1H-benzimidazol-5-ylmethanol represent a promising chemical space for the development of novel therapeutics.

To rationally explore and prioritize these derivatives for synthesis and biological testing, computational methods are indispensable. Molecular docking, a key technique in structure-based drug design, predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecular target (receptor).[6] This process allows us to estimate the strength of the interaction, typically as a binding affinity score, and to visualize the specific atomic interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the complex.[4][7]

This guide provides a comprehensive, field-proven protocol for conducting molecular docking studies on this compound derivatives. We will move beyond a simple list of steps to explain the causality behind each choice, ensuring a robust and self-validating workflow from initial setup to final analysis.

Part 1: Foundational Strategy & In Silico Toolkit

Before initiating any docking experiment, a clear strategy is paramount. This involves selecting an appropriate biological target and assembling a suite of computational tools.

Target Selection: The First Critical Decision

The choice of a protein target is dictated by the therapeutic goal. The benzimidazole scaffold has been successfully docked against a variety of targets. For this guide, we will use the Epidermal Growth Factor Receptor (EGFR) as our exemplary target, a key receptor tyrosine kinase implicated in various cancers.[8][9] Its crystal structure, complexed with an inhibitor, is available in the Protein Data Bank (PDB), providing a high-quality template for our study.

Common Protein Targets for Benzimidazole Derivatives:

Target ClassSpecific Protein Example (PDB ID)Associated Disease/FunctionReference
Kinases Epidermal Growth Factor Receptor (EGFR; 3VJO)Cancer[10]
Topoisomerases Human Topoisomerase II (1ZXM)Cancer[4]
Bacterial Enzymes DNA Gyrase (6RKS)Bacterial Infections[4]
Structural Proteins Beta-tubulinFungal/Parasitic Infections, Cancer[11][12]
Cytochrome P450 CYP51 (3MDV)Fungal Infections[13]
Essential Software Suite

A successful docking workflow relies on a combination of specialized software. For this protocol, we prioritize widely-used, validated, and primarily open-source tools to ensure accessibility and reproducibility.

  • Docking Engine: AutoDock Vina is a powerful and efficient open-source program for molecular docking.[14][15] Its scoring function is well-regarded for predicting binding affinities.

  • Molecular Preparation & Setup: AutoDock Tools (ADT) is the graphical front-end for preparing input files for AutoDock Vina.[14][16][17]

  • Visualization and Analysis:

    • BIOVIA Discovery Studio Visualizer: An industry-standard tool for high-quality visualization of molecular interactions.[18][19][20]

    • PyMOL: A versatile and powerful molecular viewer, excellent for creating publication-quality images.[14]

    • PDBsum: A web server that provides schematic diagrams of protein-ligand interactions.[21][22]

Part 2: The Docking Workflow: A Validated Protocol

This section details the step-by-step methodology. Each stage is designed to be a self-validating system, minimizing errors and ensuring the scientific rigor of the results.

Workflow Overview Diagram

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase Ligand_Prep 1. Ligand Preparation Grid_Gen 3. Grid Box Generation Ligand_Prep->Grid_Gen Receptor_Prep 2. Receptor Preparation Receptor_Prep->Grid_Gen Docking 4. Run Docking Simulation Grid_Gen->Docking Analysis 5. Results Analysis & Visualization Docking->Analysis Validation 6. Protocol Validation (Redocking) Analysis->Validation Compare

Overall Molecular Docking Workflow.
Step 1: Ligand Preparation

The goal here is to convert a 2D chemical structure into a 3D, energy-minimized, and correctly charged format that the docking software can use.

Protocol:

  • Obtain 2D Structure: Draw the this compound derivative using software like ChemSketch or retrieve its structure from a database like PubChem.[16][23] Save it as a MOL file.

  • 3D Conversion & Energy Minimization: Use a program like Open Babel or UCSF Chimera to convert the 2D structure to 3D and perform an initial energy minimization using a force field (e.g., MMFF94). This step ensures a sterically reasonable starting conformation.

  • Open in AutoDock Tools (ADT): Load the 3D structure of the ligand.

  • Assign Charges: Calculate Gasteiger charges. These are partial atomic charges that are crucial for estimating electrostatic interactions.[24]

  • Merge Non-Polar Hydrogens: This simplifies the molecule by combining hydrogens on carbon atoms with the carbon itself, which is a standard procedure that speeds up calculations.[24]

  • Define Torsion Tree (Rotatable Bonds): ADT will automatically detect rotatable bonds. This is fundamentally important as it defines the conformational flexibility of the ligand during the docking simulation. Verify that all relevant single bonds (excluding those in rings) are correctly identified.

  • Save as PDBQT: The final ligand file format must be PDBQT, which contains the atomic coordinates, charges (Q), and AutoDock atom types (T).[24]

G A 2D Structure (.mol) B 3D Conversion & Energy Minimization A->B C Load into ADT B->C D Assign Gasteiger Charges C->D E Define Rotatable Bonds D->E F Save as .pdbqt File E->F

Ligand Preparation Workflow.
Step 2: Receptor Preparation

Proper receptor preparation is arguably the most critical step for a successful docking study. The goal is to clean the crystal structure, correct any structural issues, and prepare it for the docking algorithm.

Protocol:

  • Download Protein Structure: Obtain the crystal structure of the target protein from the RCSB PDB (e.g., EGFR, PDB ID: 3VJO).[10][16]

  • Clean the PDB File:

    • Open the PDB file in a molecular viewer like UCSF Chimera or Discovery Studio.

    • Remove all non-essential molecules. This includes water molecules, co-solvents, ions, and any co-crystallized ligands.[10][25][26] The rationale is to provide a "clean" binding site for the new ligand to be docked. Expert Tip: Some water molecules can be critical for ligand binding. Advanced techniques may retain specific, highly-conserved water molecules, but for a standard protocol, all are removed.[6]

    • If the biological unit is a multimer, retain only the single chain that contains the active site of interest.[27]

  • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add polar hydrogens, as they are essential for forming hydrogen bonds.[10][27]

  • Assign Charges: Add Kollman charges to the protein atoms, which is a standard charge set for proteins in the AutoDock suite.[10]

  • Save as PDBQT: Save the prepared receptor file in the PDBQT format.

G A Download PDB File B Remove Water, Ions, & Native Ligand A->B C Select Single Protein Chain B->C D Add Polar Hydrogens C->D E Assign Kollman Charges D->E F Save as .pdbqt File E->F

Receptor Preparation Workflow.
Step 3: Grid Generation (Defining the Search Space)

The docking algorithm does not search the entire protein. Instead, we define a three-dimensional box, or "grid," centered on the active site. The software will only search for binding poses within this box.

Protocol:

  • Identify the Active Site: The most reliable way to define the active site is to use the location of the original, co-crystallized ligand that you removed in Step 2.

  • Set Grid Box Parameters in ADT:

    • Load the prepared receptor PDBQT file.

    • Center the grid box on the coordinates of the original ligand.

    • Adjust the dimensions (in Angstroms) to be large enough to encompass the entire active site and allow the new ligand to rotate freely. A box size of 60 x 60 x 60 Å is often a good starting point for typical drug-like molecules.[11]

  • Save the Grid Parameter File: ADT will generate a grid parameter file (.gpf) that contains the coordinates and dimensions of the box.

Step 4: Running the AutoDock Vina Simulation

With the prepared ligand, receptor, and defined search space, the docking simulation can be executed.

Protocol:

  • Create a Configuration File: Create a text file (e.g., conf.txt) that tells Vina where to find the input files and where to save the output.

    • The center and size values are taken from the grid generation step.

    • Causality: The exhaustiveness parameter controls the computational effort.[28] A higher value increases the thoroughness of the conformational search at the cost of longer computation time. A value of 8 is a reasonable default.[15][28]

  • Execute Vina from the Command Line:

    This command initiates the docking run. Vina will generate an output PDBQT file (out.pdbqt) containing the predicted binding poses (usually up to 9) and their corresponding binding affinity scores, which will also be printed in the log file (log.txt).[16]

Part 3: Analysis, Visualization, and Validation

The output of a docking run is a set of predictions that require careful interpretation and validation to be meaningful.

Step 5: Analysis and Visualization of Results

The primary outputs to analyze are the binding affinity and the binding pose.

Protocol:

  • Interpret Binding Affinity: The binding affinity is reported in kcal/mol. More negative values indicate a stronger predicted binding interaction.[16] The top-ranked pose is the one with the lowest binding energy.

  • Visualize Binding Poses:

    • Load the receptor PDBQT and the output ligand PDBQT (out.pdbqt) into Discovery Studio Visualizer or PyMOL.

    • Examine the top-ranked pose within the receptor's active site.

  • Identify Key Interactions: Use the analysis tools within your visualization software to identify and map the non-covalent interactions.[19]

    • Hydrogen Bonds: Look for dashed lines between donor and acceptor atoms. These are critical for specificity and affinity.[10][29]

    • Hydrophobic Interactions: Identify non-polar regions of the ligand interacting with hydrophobic residues of the protein (e.g., Leu, Val, Phe).[8][10]

    • π-π Stacking: Look for interactions between aromatic rings on the ligand and protein.

  • Generate 2D Interaction Diagrams: For clear, publication-quality representation, use PDBsum Generate or LigPlot+ to create a 2D schematic of the interactions.[22][30][31]

Step 6: Protocol Validation (Trustworthiness through Redocking)

To trust our results, we must first validate our protocol. Redocking is the process of docking the original, co-crystallized ligand back into its own receptor's binding site.[30][32]

Protocol:

  • Prepare the Native Ligand: Extract the native ligand from the original PDB file and prepare it as described in Step 1.

  • Perform Docking: Run the docking simulation using the prepared native ligand and the prepared receptor with the exact same grid parameters and docking settings.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Assess Validity: A docking protocol is generally considered validated and reliable if the RMSD is less than 2.0 Å .[33][34] This confirms that the software and settings can accurately reproduce the experimentally determined binding mode.

Hypothetical Results Summary Table:

Compound IDDerivative SubstitutionTargetBinding Affinity (kcal/mol)Key Interacting Residues
Native Ligand Erlotinib (Redocking Control)EGFR-8.1Met793, Thr790, Leu718, Cys797
BM-01 UnsubstitutedEGFR-7.2Met793, Leu718
BM-02 4'-chloro on phenyl ringEGFR-7.9Met793, Thr790, Val726
BM-03 3'-methoxy on phenyl ringEGFR-7.5Met793, Leu718, Lys745

This table illustrates how results can be structured to facilitate structure-activity relationship (SAR) analysis. For instance, the addition of a chloro group in BM-02 appears to improve binding affinity compared to the unsubstituted BM-01, likely by forming additional favorable interactions.[10]

Conclusion

This guide provides a robust and scientifically grounded framework for performing molecular docking studies on this compound derivatives. By following these detailed protocols—from meticulous preparation of both ligand and receptor to rigorous validation via redocking—researchers can generate reliable and insightful computational predictions. This in silico screening is a powerful hypothesis-generation tool that significantly enhances the efficiency of the drug discovery pipeline by prioritizing compounds with the highest predicted potential for subsequent experimental validation.

References

  • In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. (n.d.). IOP Publishing.
  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. (2021, March 31). Semantic Scholar. [Link]

  • Jalil, N. A. S., & Hamid, S. A. (2022). Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type (EGFRWT) and T790M Mutant. Sains Malaysiana. [Link]

  • Molecular Docking Tutorial. (n.d.). University of Padua. [Link]

  • S, S., S, S., & J, A. (2020). In silico Design and Molecular Docking Studies of Benzimidazole Bearing thiazolidin-4-one Derivatives as PPARγ Agonists in Diabetes Mellitus. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Singh, V., et al. (2023). Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis. Scientific Reports. [Link]

  • Özdemir, A., et al. (2022). Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation, and Antimicrobial Activity Studies of Some New Benzimidazole–Thiadiazole Hybrids. ACS Omega. [Link]

  • Protein Ligand Docking Lesson Plan. (2022, January 23). Schrödinger. [Link]

  • Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl ). (2025). Chemical Review and Letters. [Link]

  • Bioinformatics Guru. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Zengin, G., et al. (2023). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. [Link]

  • Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (n.d.). PubMed. [Link]

  • Arwansyah, M., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of King Saud University - Science. [Link]

  • Bioinformatics Insights. (2024, November 8). How to calculate protein-ligand interactions in PDBSum?. YouTube. [Link]

  • Identification of key interactions of benzimidazole resistance-associated amino acid mutations in Ascaris β-tubulins by molecular docking simulations. (n.d.). Cambridge University Press. [Link]

  • Ali, M. (2021, January 21). Discovery Studio Visualizer tutorial 3 - Ligand-target interaction (3D). YouTube. [Link]

  • Bolivar Avila, S. (2024). Validation of Docking Methodology (Redocking). ResearchGate. [Link]

  • PDBsum1: A standalone program for generating PDBsum analyses. (n.d.). PubMed Central. [Link]

  • New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (n.d.). ScienceDirect. [Link]

  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). The Scripps Research Institute. [Link]

  • Pappenberger, G., et al. (2007). Structure-assisted discovery of an aminothiazole derivative as a lead molecule for inhibition of bacterial fatty-acid synthesis. Acta Crystallographica Section D: Biological Crystallography. [Link]

  • Lessons from Docking Validation. (n.d.). Michigan State University. [Link]

  • Martinelli, A. (n.d.). Protein-ligand interaction. University of Pisa. [Link]

  • Can, N. P., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances. [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021, May 11). YouTube. [Link]

  • Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. [Link]

  • Baroroh, U. (2022). Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer. Indonesian Journal of Computational Biology (IJCB). [Link]

  • Can, N. P., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. PubMed Central. [Link]

  • Synthesis and Molecular Docking Studies of 1,2 Disubstituted Benzimidazole Analogues With 4KFG and 3MDV as Target Proteins. (2022). AIP Publishing. [Link]

  • Extracts from the protein–protein interaction diagrams in PDBsum for... (n.d.). ResearchGate. [Link]

  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. (2014). Molecular BioSystems. [Link]

  • PDBsum additions. (2017). Nucleic Acids Research. [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 17). YouTube. [Link]

  • Ligand Protein interaction using Discovery Studio. (2022, June 4). YouTube. [Link]

  • AutoDock Vina Documentation. (n.d.). The Scripps Research Institute. [Link]

  • Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules. [Link]

  • In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. (2024, June 6). PubMed Central. [Link]

  • Benzimidazole: A Milestone in the Field of Medicinal Chemistry. (n.d.). Bentham Science. [Link]

  • How to design the 3D and 2D protein-ligand interactions in discovery studio visualizer. (2023, May 22). YouTube. [Link]

Sources

Application Notes & Protocols: Leveraging 1H-benzimidazol-5-ylmethanol for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzimidazole Scaffold in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The benzimidazole core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous FDA-approved drugs. Its rigid bicyclic structure and ability to form key hydrogen bonds with the hinge region of the ATP-binding site of kinases make it an ideal starting point for the design of potent and selective inhibitors.[1] This document provides a detailed guide for researchers on the strategic use of a key benzimidazole intermediate, 1H-benzimidazol-5-ylmethanol, in the synthesis of kinase inhibitors, with a focus on the rationale behind synthetic choices and detailed experimental protocols.

This compound: A Versatile Starting Material

This compound is a valuable starting material due to the presence of a reactive hydroxyl group at the C5 position. This position is often solvent-exposed in the kinase ATP binding pocket, making it an ideal vector for introducing substituents that can enhance potency and selectivity. Structure-activity relationship (SAR) studies have consistently shown that modifications at the C5 and C6 positions of the benzimidazole ring significantly influence the biological activity of these compounds.[2]

Synthesis of this compound

The starting material can be efficiently synthesized from the commercially available 1H-benzimidazole-5-carboxylic acid via reduction.

Protocol 1: Synthesis of this compound [3]

  • Reaction: Reduction of a carboxylic acid to an alcohol.

  • Materials:

    • 1H-benzo[d]imidazole-5-carboxylic acid

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl acetate (EtOAc)

    • Ethanol (EtOH)

  • Procedure:

    • Suspend 1H-benzo[d]imidazole-5-carboxylic acid (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Carefully add LiAlH₄ (2.0 eq) portion-wise to the suspension at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 65 °C.

    • Stir the reaction mixture at 65 °C for 48 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then water again.

    • Filter the resulting suspension through a pad of Celite® and wash the filter cake with a mixture of EtOAc/EtOH.

    • Concentrate the filtrate under reduced pressure to yield this compound as a solid.

Synthetic Strategies for Kinase Inhibitor Development

The primary hydroxyl group of this compound is a key functional handle for elaboration into a variety of kinase inhibitors. Two common strategies involve:

  • Conversion to a Reactive Intermediate: Transforming the alcohol into a more reactive electrophile, such as a chloromethyl group, for subsequent nucleophilic substitution.

  • Oxidation to an Aldehyde: Providing a carbonyl group for reductive amination or other carbonyl chemistry.

Strategy 1: Synthesis of 5-(Chloromethyl)-1H-benzimidazole and Subsequent Coupling

This strategy is particularly useful for creating a methylene linker between the benzimidazole core and another pharmacophore, a common motif in many kinase inhibitors.

Protocol 2: Synthesis of 5-(Chloromethyl)-1H-benzimidazole Hydrochloride

  • Reaction: Chlorination of a benzylic alcohol.

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-(chloromethyl)-1H-benzimidazole as its hydrochloride salt. This intermediate is often used immediately in the next step without further purification.

Protocol 3: General Procedure for N-Alkylation to Synthesize Kinase Inhibitors

The resulting 5-(chloromethyl)-1H-benzimidazole can be coupled with various nucleophiles, such as amines or phenols, to generate a library of potential kinase inhibitors. For example, this intermediate is a key building block for the synthesis of inhibitors targeting kinases like inducible T-cell kinase (Itk).[4]

  • Reaction: Nucleophilic substitution.

  • Materials:

    • 5-(Chloromethyl)-1H-benzimidazole hydrochloride

    • Desired amine or phenol nucleophile (e.g., a substituted aniline or pyridine)

    • A suitable base (e.g., K₂CO₃, NaH, or a non-nucleophilic organic base like DIPEA)

    • A polar aprotic solvent (e.g., DMF or Acetonitrile)

  • Procedure:

    • To a solution of the amine or phenol nucleophile (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).

    • Add the crude 5-(chloromethyl)-1H-benzimidazole hydrochloride (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., EtOAc).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.

Structure-Activity Relationship (SAR) Insights

The synthetic flexibility offered by this compound allows for systematic exploration of the SAR at the C5 position. The nature of the group introduced via the methylene linker can have a profound impact on kinase inhibitory activity and selectivity.

Table 1: Illustrative SAR Data for C5-Substituted Benzimidazole Kinase Inhibitors

Compound IDC5-Substituent (R)Target KinaseIC₅₀ (nM)
A-1 -CH₂-NH-(4-fluorophenyl)RAF150
A-2 -CH₂-NH-(3,4-difluorophenyl)RAF85
A-3 -CH₂-O-(2-pyridyl)ITK250
A-4 -CH₂-O-(4-pyridyl)ITK120

Note: The data in this table is illustrative and based on general trends observed in the literature for benzimidazole-based kinase inhibitors. Actual values would be determined experimentally.

The data illustrates that even subtle changes to the substituent at the end of the C5-methylene linker can significantly impact potency. This highlights the importance of synthesizing a focused library of analogs to optimize for a specific kinase target.

Visualizing Synthetic Pathways and Biological Context

Diagrams are essential tools for conceptualizing synthetic strategies and understanding the biological context of the synthesized inhibitors.

Synthetic Workflow

G cluster_0 Synthesis of Starting Material cluster_1 Activation and Diversification Carboxylic_Acid 1H-Benzimidazole- 5-carboxylic Acid Methanol 1H-Benzimidazol- 5-ylmethanol Carboxylic_Acid->Methanol LiAlH₄, THF Chloromethyl 5-(Chloromethyl)- 1H-benzimidazole Methanol->Chloromethyl SOCl₂ Aldehyde 1H-Benzimidazole- 5-carbaldehyde Methanol->Aldehyde Oxidation (e.g., PCC) Final_Inhibitor_1 C5-Substituted Kinase Inhibitor Chloromethyl->Final_Inhibitor_1 Nucleophilic Substitution Final_Inhibitor_2 C5-Substituted Kinase Inhibitor Aldehyde->Final_Inhibitor_2 Reductive Amination G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Proliferation Inhibitor Benzimidazole-based Inhibitor Inhibitor->RAF Inhibition

Caption: Inhibition of the RAF-MEK-ERK signaling pathway.

Conclusion and Future Directions

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The protocols and strategies outlined in this guide provide a solid foundation for researchers to design and synthesize libraries of compounds for screening against various kinase targets. The ability to readily functionalize the C5 position allows for fine-tuning of potency, selectivity, and pharmacokinetic properties. Future work in this area will likely involve the development of more complex and diverse side chains at the C5 position, potentially incorporating elements that can engage with allosteric sites or induce targeted protein degradation, further expanding the therapeutic potential of the benzimidazole scaffold.

References

  • Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. PMC. Available at: [Link]

  • Benzimidazole derivatives as kinase inhibitors. PubMed. Available at: [Link]

  • Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. PubMed. Available at: [Link]

  • Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors. PMC. Available at: [Link]

  • US20200269194A1 - Porous membrane containing metal-organic frameworks - Google Patents. Google Patents.
  • Organic Chemistry. 3ASenrise. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC. Available at: [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC. Available at: [Link]

  • Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives. Available at: [Link]

  • Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma. PMC. Available at: [Link]

  • SAR findings highlighting functional groups/substitutions at the benzimidazole scaffold. ResearchGate. Available at: [Link]

  • Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. SciSpace. Available at: [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Available at: [Link]

  • 5-Aminomethyl-1H-benzimidazoles as orally active inhibitors of inducible T-cell kinase (Itk). PubMed. Available at: [Link]

  • 5-Aminomethyl-1H-benzimidazoles as orally active inhibitors of inducible T-cell kinase (Itk). BioKB. Available at: [Link]

  • In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. ResearchGate. Available at: [Link]

  • Raf265 | C24H16F6N6O | CID 11656518. PubChem. Available at: [Link]

  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. NIH. Available at: [Link]

  • Targeted kinase selectivity from kinase profiling data. SciSpace. Available at: [Link]

  • Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI. Available at: [Link]

  • Benzo[d]imidazol-5-yl)-5-(substituted)-1,3,4-Oxadiazoles: Synthesis, Anticancer, Antimicrobial and In Silico Studies. Available at: [Link]

  • Hit-to-lead studies on benzimidazole inhibitors of ITK: discovery of a novel class of kinase inhibitors. Semantic Scholar. Available at: [Link]

  • US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. Google Patents.
  • (PDF) (1H-Benzimidazol-1-yl)methanol. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC. Available at: [Link]

  • Organometallic 3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines as Potential Anticancer Agents. NIH. Available at: [Link]

  • Benzotriazol-1-ylmethanol: An excellent bidentate ligand for the copper/palladium-catalyzed CN and CC coupling reaction. ResearchGate. Available at: [Link]

Sources

Application Note: Comprehensive Characterization of 1H-benzimidazol-5-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

1H-benzimidazol-5-ylmethanol is a heterocyclic compound featuring a fused benzene and imidazole ring system. This structural motif is a cornerstone in medicinal chemistry, with benzimidazole derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties[1][2]. The efficacy and safety of any drug candidate are intrinsically linked to its purity, structure, and stability. Therefore, rigorous analytical characterization is a critical step in the research and development of benzimidazole-based therapeutics.

This application note provides a comprehensive guide to the analytical methods for the thorough characterization of this compound. We will delve into the theoretical underpinnings and practical applications of several key analytical techniques, offering detailed protocols and insights into data interpretation. The methodologies described herein are designed to ensure the identity, purity, and stability of the compound, thereby supporting drug discovery and development endeavors.

Chromatographic Analysis for Purity Determination

Chromatographic techniques are indispensable for assessing the purity of pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) is the workhorse for this purpose due to its high resolution, sensitivity, and applicability to a wide range of analytes.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). For a moderately polar compound like this compound, a reversed-phase (RP-HPLC) method is typically the most effective approach. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, usually consisting of water and an organic modifier like acetonitrile or methanol.

Causality behind Experimental Choices: The choice of a C18 column is based on the aromatic and moderately polar nature of the analyte, which will interact favorably with the nonpolar stationary phase. The mobile phase composition is optimized to achieve a good balance between retention and elution, ensuring a reasonable analysis time and sharp peaks. An acidic modifier, such as orthophosphoric acid, is often added to the mobile phase to suppress the ionization of the basic imidazole nitrogen, leading to better peak shape and reproducibility. UV detection is suitable as the benzimidazole ring system contains a chromophore that absorbs UV light.

Experimental Protocol: RP-HPLC for Purity Analysis

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Materials:

  • This compound reference standard and sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Orthophosphoric acid (85%)

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (35:65, v/v) with pH adjusted to 3.0 with orthophosphoric acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 350 mL of acetonitrile with 650 mL of water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase to obtain a stock solution of 1 mg/mL. Further dilute to a working concentration of 100 µg/mL with the mobile phase.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • System Suitability: Inject the standard solution five times and evaluate system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD of peak area).

  • Analysis: Inject the sample solution and record the chromatogram.

  • Data Analysis: Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks.

Data Presentation: Expected Chromatographic Performance

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area (n=5) ≤ 2.0%

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase (ACN:H2O, pH 3.0) hplc_system HPLC System (C18 Column, 30°C) prep_mobile->hplc_system prep_std Prepare Standard Solution (100 µg/mL) injection Inject Sample/Standard (10 µL) prep_std->injection prep_sample Prepare Sample Solution (100 µg/mL) prep_sample->injection hplc_system->injection detection UV Detection (254 nm) injection->detection chromatogram Record Chromatogram detection->chromatogram purity_calc Calculate Purity chromatogram->purity_calc

Caption: Workflow for RP-HPLC purity analysis of this compound.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for confirming the chemical structure of a molecule. A combination of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provides a detailed picture of the molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. ¹H and ¹³C NMR are the most common types used in organic chemistry. The chemical shift, splitting pattern, and integration of the signals in a ¹H NMR spectrum provide information about the electronic environment, number of neighboring protons, and the relative number of each type of proton, respectively. ¹³C NMR provides information about the different carbon environments in the molecule.

Expertise & Experience: For this compound, the aromatic protons will appear in the downfield region (typically 7-8 ppm) due to the deshielding effect of the aromatic ring current. The methylene (-CH₂) protons adjacent to the aromatic ring and the hydroxyl group will have a characteristic chemical shift. The hydroxyl (-OH) and amine (-NH) protons are often broad and their chemical shifts can be concentration and solvent dependent. Deuterium exchange (by adding a drop of D₂O to the NMR tube) can be used to confirm the assignment of these exchangeable protons, as their signals will disappear from the spectrum.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, relaxation delay of 1-2 seconds).

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks and reference the spectrum to the residual solvent peak or TMS (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Process and reference the spectrum similarly to the ¹H spectrum.

Data Presentation: Expected NMR Data (in DMSO-d₆)

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
-NH~12.0 (broad s)-
Aromatic C-H7.2 - 8.2 (m)110 - 145
-CH₂-~4.5 (s)~60
-OH~5.0 (broad s)-
Imidazole C-H~8.1 (s)~140

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.

Trustworthiness: FT-IR is a rapid and reliable method for confirming the presence of key functional groups. For this compound, we expect to see characteristic peaks for the N-H and O-H stretching of the imidazole and alcohol groups, C-H stretching of the aromatic and methylene groups, C=N and C=C stretching of the benzimidazole ring, and C-O stretching of the alcohol.

Experimental Protocol: FT-IR

Instrumentation:

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample directly on the ATR crystal and apply pressure.

  • Spectrum Acquisition: Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.

Data Presentation: Expected FT-IR Absorption Bands

Functional Group Expected Absorption Range (cm⁻¹)
O-H stretch (alcohol)3200 - 3600 (broad)
N-H stretch (imidazole)3100 - 3500 (broad)
Aromatic C-H stretch3000 - 3100
Aliphatic C-H stretch2850 - 3000
C=N and C=C stretch (ring)1450 - 1650
C-O stretch (alcohol)1000 - 1260

Mass Spectrometry for Molecular Weight Verification

Principle: Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide structural information through fragmentation analysis. For this compound (C₈H₈N₂O), the expected monoisotopic mass is approximately 148.06 g/mol [4].

Authoritative Grounding: Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used for the analysis of moderately polar, thermally labile molecules like benzimidazole derivatives. Coupling MS with a chromatographic technique like LC (LC-MS) or GC (GC-MS) allows for the separation of impurities prior to mass analysis, providing both purity and identity information in a single run[5][6].

Experimental Protocol: LC-MS

Instrumentation:

  • LC-MS system (HPLC coupled to a mass spectrometer, e.g., a quadrupole or time-of-flight analyzer)

LC Conditions:

  • Use the same HPLC method as described in Section 1.1.

MS Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Scan Range m/z 50 - 500

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in the mobile phase.

  • Analysis: Inject the sample into the LC-MS system.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to assess purity.

    • Extract the mass spectrum for the main peak.

    • Identify the molecular ion peak ([M+H]⁺ at m/z ~149.07) and any other significant adducts or fragments.

Visualization: Mass Spectrometry Analysis Workflow

MS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Interpretation sample_inj Inject Sample hplc_sep HPLC Separation sample_inj->hplc_sep ionization ESI Source (Ionization) hplc_sep->ionization mass_analyzer Mass Analyzer (m/z measurement) ionization->mass_analyzer detector Detector mass_analyzer->detector tic Total Ion Chromatogram detector->tic mass_spec Mass Spectrum detector->mass_spec mw_confirm Confirm Molecular Weight mass_spec->mw_confirm

Caption: Workflow for LC-MS analysis to confirm the molecular weight of this compound.

Thermal Analysis for Stability Assessment

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable information about the thermal stability, melting point, and polymorphic forms of a substance.

Principle:

  • TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.

  • DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions.

Self-Validating System: The combination of TGA and DSC, often performed simultaneously in a Simultaneous Thermal Analyzer (STA), provides a more complete picture of the thermal behavior of a compound[7]. For example, a mass loss observed in TGA that corresponds to an endothermic peak in DSC can be confidently attributed to decomposition or dehydration, whereas an endothermic peak in DSC without a corresponding mass loss in TGA indicates a phase transition like melting.

Experimental Protocol: TGA/DSC

Instrumentation:

  • TGA instrument or a Simultaneous Thermal Analyzer (STA)

  • DSC instrument

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate pan (e.g., aluminum or alumina).

  • TGA Analysis:

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature.

  • DSC Analysis:

    • Place the sample pan and a reference pan in the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) and record the heat flow.

Data Presentation: Expected Thermal Events

Technique Expected Observation Interpretation
DSC Sharp endothermic peakMelting point
TGA Onset of significant mass lossDecomposition temperature

Note: A related compound, (1H-benzimidazol-1-yl)methanol, has a reported melting point of 407 K (134 °C)[3]. The 5-ylmethanol isomer is expected to have a different but likely comparable melting point.

Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of this compound. The synergistic use of chromatographic, spectroscopic, and thermal analysis techniques ensures the unambiguous determination of the compound's identity, purity, and stability. These detailed protocols and the rationale behind the experimental choices serve as a valuable resource for researchers in drug discovery and development, facilitating the advancement of new benzimidazole-based therapeutic agents.

References

  • El kihel, A., et al. (2008). Synthesis of new imidazo[1,5,4-e,f][8][9]benzodiazepines. Journal of the Chemical Society of Pakistan, 30(2), 269-273.

  • Rivera, A., et al. (2012). (1H-Benzimidazol-1-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o615. [Link]

  • International Journal of Pharmaceutical Sciences and Medicine. (2018). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. IJPSM, 3(6). [Link]

  • Akhtar, T., et al. (2020). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 1-13. [Link]

  • MDPI. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 27(15), 4987. [Link]

  • Al-Mustansiriyah Journal of Science. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Al-Mustansiriyah Journal of Science, 35(4). [Link]

  • Gaba, M., et al. (2015). Benzimidazole derivatives: search for GI-friendly anti-inflammatory analgesic agents. Acta Pharmaceutica Sinica B, 5(4), 337-342. [Link]

  • Arabian Journal of Chemistry. (2015). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 8(4), 539-544. [Link]

  • Chen, Y., et al. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Journal of Analytical Methods in Chemistry, 2020, 6597363. [Link]

  • ACG Publications. (2024). Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. Records of Pharmaceutical and Biomedical Sciences, 8(1), 1-10. [Link]

  • The Royal Society of Chemistry. (2017). Supporting Information for: Ruthenium-catalysed synthesis of quinazolines and benzimidazoles from 2-aminobenzylamines and aldehydes or alcohols. Dalton Transactions. [Link]

  • Taylor & Francis. (2021). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1846-1863. [Link]

  • ResearchGate. (2012). (1H-Benzimidazol-1-yl)methanol. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Al-Mustansiriyah Journal of Science. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Al-Mustansiriyah Journal of Science. [Link]

  • ResearchGate. (n.d.). UV/vis spectroscopic data. Retrieved from [Link]

  • Semantic Scholar. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules. [Link]

  • ResearchGate. (n.d.). 13 C-NMR spectrum of 1c. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • TA Instruments. (n.d.). Simultaneous Thermal Analyzer (STA/TGA-DSC). Retrieved from [Link]

  • MedCrave online. (2018). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali. MOJ Bioequivalence & Bioavailability, 5(2). [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). FT‐IR spectra of benzimidazole‐containing imide oligomers. Retrieved from [Link]

  • ACS Omega. (2018). Infrared Spectroscopy of Polybenzimidazole in the Dry and Hydrate Forms: A Combined Experimental and Computational Study. ACS Omega, 3(9), 11847-11857. [Link]

  • The Journal of Organic Chemistry. (2023). Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry, 88(5), 2824-2835. [Link]

  • Molecules. (2021). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 26(16), 4884. [Link]

  • PubMed Central. (2025). Spectroscopic (FT-IR and FT-Raman) and quantum chemical study on monomer and dimer of benznidazole from DFT and molecular docking approaches. Scientific Reports. [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals. Retrieved from [Link]

  • Pharmacognosy Journal. (2019). LC-MS Analysis of Phytocomponents in the Methanol Extract of Piper Sarmentosum Leaves. Pharmacognosy Journal, 11(4). [Link]

  • Max Delbrück Center for Molecular Medicine. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis. ACS Chemical Biology, 16(10), 1957-1969. [Link]

  • ResearchGate. (2025). A rapid and sensitive HPLC method for the analysis of metronidazole in human plasma: Application to single dose pharmacokinetic and bioequivalence studies. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Pacific Northwest National Laboratory. (2022). High-throughput native mass spectrometry as experimental validation for in silico drug design. [Link]

Sources

1H-benzimidazol-5-ylmethanol in the synthesis of angiotensin II receptor antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1H-benzimidazol-5-ylmethanol in Angiotensin II Receptor Antagonist Synthesis

Abstract

This technical guide details the strategic application of This compound (CAS: 106429-29-2) as a versatile core scaffold for synthesizing Angiotensin II Receptor Blockers (ARBs). While industrial routes for drugs like Telmisartan often employ pre-functionalized 2-propyl-4-methyl derivatives, the 5-hydroxymethyl congener offers a critical entry point for developing novel pharmacophores and structural analogs. This note focuses on the chemoselective activation of the hydroxyl moiety, regioselective N-alkylation protocols, and downstream coupling with biphenyl tetrazole tails.

Chemical Context & Strategic Importance

The "Sartan" class of antihypertensives relies on a specific pharmacophore: a biphenyl-tetrazole unit linked to a heterocyclic core.[1][2] The benzimidazole ring acts as a bioisostere for the imidazole side chain of Histidine-6 in Angiotensin II, facilitating receptor binding.

This compound serves as a "divergent intermediate" in medicinal chemistry:

  • Oxidation Precursor: It can be oxidized to the 5-carboxylic acid (found in Candesartan-like analogs).

  • Electrophilic Handle: The hydroxyl group can be activated (chlorinated/brominated) to serve as a linker for fragment-based drug design.

  • C2-Functionalization: The unsubstituted C2 position allows for late-stage introduction of alkyl chains (e.g., propyl/ethyl groups) essential for lipophilic pocket binding.

Critical Challenge: Regioselectivity in N-Alkylation

The most significant hurdle in using 1H-benzimidazoles is the tautomeric equilibrium between the N1 and N3 positions. Alkylation of This compound typically yields a mixture of regioisomers:

  • 1,5-isomer (Target): Often the thermodynamically preferred or biologically active scaffold.

  • 1,6-isomer (Impurity): A common byproduct that requires rigorous chromatographic separation.

Mechanistic Insight: The presence of the electron-donating hydroxymethyl group (or its protected ether form) influences the nucleophilicity of the nitrogen atoms. Steric hindrance at C4 (if substituted) generally directs alkylation to the distal nitrogen.

Retrosynthetic Workflow

The following diagram illustrates the strategic placement of this compound in the synthesis of a generic Sartan analog.

G Start This compound (Starting Material) Step1 Step 1: C2-Alkylation (Introduction of Propyl Group) Start->Step1 Valeric Acid / PPA Step2 Step 2: Activation (SOCl2 -> Chloromethyl) Step1->Step2 SOCl2, DCM Step3 Step 3: N-Alkylation (Coupling with Biphenyl Tetrazole) Step2->Step3 Base (K2CO3/NaH) Isomers Isomer Mixture (1,5- vs 1,6- Regioisomers) Step3->Isomers Purification Crystallization/HPLC (Isolation of Active Isomer) Isomers->Purification Final Sartan Analog (Active Pharmaceutical Ingredient) Purification->Final

Caption: Divergent synthesis pathway utilizing this compound. Note the critical branching point at the N-alkylation step yielding regioisomers.

Detailed Experimental Protocols

Protocol A: Activation of the Hydroxymethyl Handle

Objective: Convert the 5-hydroxymethyl group to a 5-chloromethyl electrophile without affecting the benzimidazole nitrogen.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Reagent: Thionyl Chloride (SOCl2) (1.5 eq)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Catalyst: DMF (catalytic drops)

Procedure:

  • Dissolution: Suspend 10.0 g of this compound in 100 mL of anhydrous DCM under nitrogen atmosphere.

  • Addition: Cool the reaction to 0°C. Add SOCl2 dropwise over 30 minutes. Caution: Gas evolution (SO2/HCl).

  • Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).

  • Workup: Evaporate solvent under reduced pressure. The hydrochloride salt of the product is often stable and can be used directly in the next step to prevent hydrolysis.

    • Note: If free base is required, neutralize carefully with sat. NaHCO3 at 0°C, but be aware that the chloromethyl group is highly reactive.

Protocol B: Regioselective N-Alkylation (Coupling)

Objective: Couple the benzimidazole core with 4'-(bromomethyl)-2-biphenylcarbonitrile (standard Sartan tail).

Reagents:

  • Substrate: 5-(chloromethyl)-benzimidazole derivative (from Protocol A)

  • Electrophile: 4'-(bromomethyl)-2-biphenylcarbonitrile

  • Base: Potassium Carbonate (K2CO3) (powdered, anhydrous)

  • Solvent: DMF or Acetone (anhydrous)

  • Additive: Tetrabutylammonium bromide (TBAB) (0.1 eq)

Procedure:

  • Preparation: In a 500 mL flask, dissolve the benzimidazole substrate (1.0 eq) in DMF (10 volumes).

  • Deprotonation: Add K2CO3 (2.5 eq) and stir at room temperature for 1 hour.

  • Coupling: Add the biphenyl bromide electrophile (1.1 eq) and TBAB (0.1 eq).

  • Heating: Heat the mixture to 60°C for 12-18 hours.

    • Critical Control Point: Higher temperatures (>80°C) increase the ratio of the undesired 1,6-isomer. Keep temperature moderate.

  • Quench: Pour into ice-water (500 mL). The product usually precipitates as a solid.

  • Purification: Filter the crude solid. Recrystallize from Ethanol/Water to enrich the desired regioisomer.

Data & Validation Parameters

Use the following markers to validate the synthesis quality.

ParameterSpecificationMethodRationale
Purity > 98.0%HPLC (C18 column, ACN/Water)Essential for drug substance qualification.
Regioisomer Ratio > 95:5 (N1:N3)1H-NMR (NOESY)Distinguishes between 1,5- and 1,6-substitution patterns.
Water Content < 0.5%Karl FischerMoisture interferes with subsequent Grignard or hydrolysis steps.
Appearance White to Off-white PowderVisualColored impurities often indicate oxidation of the benzimidazole ring.

Troubleshooting Guide

  • Issue: Low Yield in Chlorination (Protocol A).

    • Cause: Hydrolysis of the product during workup.

    • Solution: Avoid aqueous workup. Remove SOCl2/DCM by vacuum and use the HCl salt directly in Protocol B (adjust base equivalents accordingly).

  • Issue: Poor Regioselectivity (Protocol B).

    • Cause: Fast kinetic control favoring the wrong isomer.

    • Solution: Switch solvent to Acetone/K2CO3 (heterogeneous conditions) or use a bulky protecting group on the hydroxymethyl before alkylation to sterically hinder the N3 position.

References

  • Ries, U. J., et al. (1993).[3] 6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis, biological activity, and structure-activity relationships. Journal of Medicinal Chemistry.

  • Boehringer Ingelheim. (1991). Benzimidazoles, pharmaceutical compositions containing these compounds and processes for preparing them. US Patent 5,591,762.

  • Reddy, K. S., et al. (2007).[3] An improved synthesis of Telmisartan. Arkivoc.

  • Beilstein Journals. (2011). Regioselective N-alkylation of the 1H-indazole scaffold. (Analogous chemistry for benzimidazoles).

  • Sigma-Aldrich. this compound Product Specification.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1H-Benzimidazol-5-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BZI-PUR-005 Subject: Isolation and Purification Protocols for Crude 1H-Benzimidazol-5-ylmethanol Status: Active Support Guide

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of This compound (also known as 5-(hydroxymethyl)benzimidazole).

Researchers often encounter difficulties with this compound due to its amphoteric nature and the "sticky" inorganic byproducts generated during its synthesis (typically via Lithium Aluminum Hydride reduction of benzimidazole-5-carboxylic acid or esters). This guide moves beyond generic advice, providing chemically grounded workflows to resolve specific isolation failures.

Module 1: The "Aluminum Trap" (Post-Reaction Workup)

The Problem: The crude product is often a gray, sticky solid or oil trapped in a gelatinous matrix. This is caused by aluminum salts (from LiAlH₄ reduction) coordinating with the imidazole nitrogens and the hydroxyl group.

The Solution: Do not attempt standard extraction immediately. You must break the Aluminum-Product coordination complex first.

Protocol A: The Rochelle Salt Method (Recommended)

Best for: Breaking emulsions and recovering product from sticky aluminum gels.

  • Quench: Cool reaction mixture to 0°C. Dilute with THF or Diethyl Ether.

  • Complexation: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle Salt) . Use 20 mL of solution per gram of LiAlH₄ used.[1]

  • Digestion: Stir vigorously at room temperature for 2–4 hours .

    • Why? Tartrate binds aluminum more strongly than your benzimidazole, displacing the product into the organic phase (or precipitating it as a clean solid) [1].

  • Separation: The layers should now separate cleanly. If the product is insoluble in the organic layer (common for polar benzimidazoles), filter the white solid between the layers.

Module 2: Chemical Purification (Acid-Base Extraction)

The Logic: this compound is amphoteric. The imidazole ring is basic (


 for the conjugate acid), while the NH proton is weakly acidic. We utilize the basicity to separate the product from non-basic impurities (unreacted esters, neutral tars).
Workflow Diagram: Acid-Base "Rescue" Protocol

AcidBasePurification Start Crude Solid/Oil AcidStep Step 1: Dissolve in 1M HCl (pH < 2) Start->AcidStep Filter1 Filter Insolubles AcidStep->Filter1 DiscardSolid Discard Solid (Neutral Impurities) Filter1->DiscardSolid Insolubles Filtrate Acidic Filtrate (Product is Protonated) Filter1->Filtrate Solution WashStep Wash with DCM or EtOAc Filtrate->WashStep DiscardOrg Discard Organic Layer (Non-basic Impurities) WashStep->DiscardOrg Organic Phase BaseStep Step 2: Basify Aqueous Layer with NH4OH to pH 9-10 WashStep->BaseStep Aqueous Phase Precipitate Precipitate Forms BaseStep->Precipitate Collect Collect Solid via Filtration Precipitate->Collect

Figure 1: Acid-Base extraction logic utilizing the protonation of the imidazole nitrogen to remove non-basic organic impurities.

Detailed Protocol:
  • Dissolution: Suspend the crude material in 1M HCl (approx. 10 mL per gram). Sonicate if necessary. The product should dissolve as the hydrochloride salt.

  • Filtration: Filter off any undissolved dark solids (tars/inorganics).

  • Washing: Extract the acidic aqueous solution with Dichloromethane (DCM) (

    
     mL).
    
    • Note: The product remains in the water. Discard the DCM layer (removes unreacted esters/neutrals).

  • Precipitation: Cool the aqueous layer on ice. Slowly add Ammonium Hydroxide (28% NH₃) until pH reaches ~9–10.

  • Collection: The product will precipitate as a white/off-white solid. Filter, wash with cold water, and dry.

Module 3: Recrystallization (The Polishing Step)

The Problem: The product is isolated but slightly colored (yellow/tan) or contains trace salts. The Solution: Recrystallization using a solvent system that exploits the temperature-dependent solubility of the benzimidazole scaffold.

Solvent Selection Data
Solvent SystemSolubility (Cold)Solubility (Hot)SuitabilityNotes
Water LowModerateHigh Eco-friendly. Best for removing inorganic salts.
Ethanol/Water (1:1) ModerateHighHigh Standard for benzimidazoles. Good recovery.
Acetonitrile LowHighMedium Good for drying product, but may not remove salts.
DCM Very LowLowLow Poor solvent for this polar molecule.
Protocol B: Ethanol-Water Recrystallization
  • Suspend: Place 1 g of crude solid in a flask with 10 mL of Ethanol . Heat to reflux.[1]

  • Titrate: If not fully dissolved, add Water dropwise through the condenser until the solution becomes clear at reflux.

  • Decolorize (Optional): If the solution is dark, add activated charcoal (5% w/w), reflux for 5 mins, and filter hot through Celite.

  • Crystallize: Remove from heat and allow to cool slowly to room temperature. Then place in an ice bath for 1 hour.

  • Harvest: Filter the crystals. Wash with cold Ethanol/Water (1:1) .

Module 4: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What is happening?

  • Cause: This usually indicates the presence of impurities (lowering the melting point) or cooling too rapidly.

  • Fix: Re-heat the mixture until it is a clear solution. Add a "seed crystal" of pure product if available. Scratch the inner wall of the flask with a glass rod to induce nucleation. Allow to cool much slower (wrap the flask in a towel).

Q2: The product has a persistent pink/red hue.

  • Cause: Benzimidazoles are susceptible to air oxidation, forming trace azo-like or quinoid impurities which are highly colored.

  • Fix: Perform the recrystallization with Activated Charcoal (as described in Protocol B). Ensure the drying step is done under vacuum or inert atmosphere (Nitrogen) to prevent surface oxidation [2].

Q3: Can I use Column Chromatography?

  • Answer: Yes, but it is challenging due to tailing.

  • Condition: Use a polar mobile phase: DCM : Methanol (9:1) .

  • Critical Additive: You must add 1% Ammonium Hydroxide (NH₄OH) or 1% Triethylamine to the mobile phase. This deprotonates the silica gel silanols, preventing the basic benzimidazole from sticking and streaking down the column.

References

  • Fieser Workup & Rochelle Salt Variants

    • Source: University of Rochester, Department of Chemistry. "Workup for Aluminum Hydride Reductions."
    • URL:[Link]

  • Benzimidazole Synthesis & Purification

    • Title: Synthesis of this compound (ChemicalBook Protocols).[2]

  • Solubility & Crystallography

    • Title: (1H-Benzimidazol-1-yl)methanol - Crystal Structure and Properties.
    • Source: National Institutes of Health (PMC/Acta Crystallographica).
    • URL:[Link]

  • General Recrystallization of Benzimidazoles

    • Title: Research on Benzimidazole Derivatives (Solvent selection for purific
    • Source: Defense Technical Inform
    • URL:[Link]

Sources

Optimizing reaction conditions for benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzimidazole Synthesis & Optimization

Subject: Optimization of Reaction Conditions for Benzimidazole Scaffolds Ticket ID: BZ-OPT-2024 Responder: Senior Application Scientist, Chemical Technologies Division

Executive Summary: The "Golden Standard" Protocol

Before troubleshooting, ensure you are establishing a baseline using the most robust method for your specific electrophile. While acid-catalyzed condensation (Phillips-Ladenburg) is classic, the Oxidative Cyclization of Aldehydes is currently the industry workhorse due to the wide availability of aldehyde diversity.

The "Golden Standard" Protocol (Oxidative Cyclization) Target: 2-Substituted Benzimidazoles from o-phenylenediamine (OPD) and Aldehydes.[1][2][3][4][5][6]

  • Reagents: OPD (1.0 equiv), Aldehyde (1.0–1.1 equiv), Sodium Metabisulfite (Na₂S₂O₅, 1.2 equiv).

  • Solvent: DMF or Ethanol/Water (3:1).

  • Conditions: Reflux (80–100°C) for 2–4 hours.

  • Work-up: Pour into crushed ice/water; adjust pH to ~8 with NH₄OH.

Why this works: The Na₂S₂O₅ acts as a mild oxidant to drive the conversion of the intermediate benzazoline to benzimidazole, preventing the reaction from stalling.

Reaction Mechanism & Critical Control Points

Understanding the mechanism is the first step in troubleshooting. The reaction proceeds through imine formation, cyclization, and oxidative dehydrogenation.

BenzimidazoleMechanism cluster_stall Common Stalling Point OPD o-Phenylenediamine (Nucleophile) SchiffBase Schiff Base (Imine Intermediate) OPD->SchiffBase Condensation (-H2O) Aldehyde Aldehyde (Electrophile) Aldehyde->SchiffBase Benzazoline Benzazoline (Cyclized, Non-Aromatic) SchiffBase->Benzazoline Intramolecular Cyclization Benzimidazole Benzimidazole (Aromatic Product) Benzazoline->Benzimidazole Oxidation (-2H) (CRITICAL STEP)

Figure 1: Mechanistic pathway highlighting the oxidation step where yields often crash without an oxidant.

Troubleshooting Hub: Symptom-Based Solutions

Issue A: "My reaction stalls, and I see two spots on TLC (Product + Intermediate)."

Diagnosis: Incomplete Oxidation. The intermediate benzazoline (dihydrobenzimidazole) forms easily but requires an oxidative driving force to aromatize. Air oxidation is often too slow or inconsistent.

  • Fix 1 (Chemical Oxidant): Add Sodium Metabisulfite (Na₂S₂O₅) or Iodine (I₂) . These facilitate the dehydrogenation step rapidly.

  • Fix 2 (Photocatalysis): If avoiding chemical oxidants, use a photocatalyst (e.g., Eosin Y) under visible light to generate singlet oxygen, which drives the aromatization efficiently [1].

Issue B: "The product is a sticky, dark oil that won't crystallize."

Diagnosis: Amphoteric Solubility Issues. Benzimidazoles are amphoteric (can act as acid or base). If the work-up pH is incorrect, the product remains protonated (salt) and soluble in water, or forms an oil.

  • The Protocol:

    • Pour reaction mixture into excess crushed ice.

    • Slowly add aqueous Ammonia (NH₄OH) until pH reaches 8–9.

    • Crucial: Stir vigorously for 20–30 minutes. This induces nucleation.

    • If oil persists, scratch the flask walls or add a seed crystal.

Issue C: "I am getting a mixture of Mono- and Di-substituted products."

Diagnosis: Stoichiometry & Catalyst Control. When using aldehydes, you risk forming 1,2-disubstituted benzimidazoles (where a second aldehyde attacks the N-H).

  • Solution:

    • For 2-substituted (Mono): Use exactly 1:1 stoichiometry. Avoid Lewis Acid catalysts (like Er(OTf)₃) with electron-rich aldehydes, as these promote double condensation [2].

    • For 1,2-disubstituted: Use 1:2 ratio (OPD:Aldehyde) and a Lewis Acid catalyst.

Advanced Optimization: Green & Catalytic Approaches

For high-throughput or pharmaceutical scaling, replace DMF with greener alternatives.

Comparative Analysis of Catalytic Systems
Catalyst SystemSolventTemp (°C)Time (min)Yield (%)Notes
None (Air) EthanolReflux240+40–60Poor yield, slow oxidation.
Na₂S₂O₅ DMF/EtOH8012085–95Robust, standard lab method.
Er(OTf)₃ (Lewis Acid) Water/EtOHRT5–1590–98Extremely fast; favors 1,2-disubstituted [2].
Au/TiO₂ (Nanoparticle) CHCl₃/MeOH2512090+Heterogeneous, reusable, high selectivity [3].
Deep Eutectic Solvent (DES) Choline Cl/Urea8010–2092–96Solvent acts as catalyst; Greenest option [4].
Workflow: Selecting the Right Solvent System

SolventSelection Start Select Solvent System Solubility Is Reagent Water Soluble? Start->Solubility Green Strict Green Chem Req? Solubility->Green No Water Use Water + Surfactant (e.g., SDS) Solubility->Water Yes DES Use Deep Eutectic Solvent (Choline Chloride/Urea) Green->DES Yes (Best Green Profile) Ethanol Use Ethanol/Methanol (Standard) Green->Ethanol No (Standard Lab) DMF Use DMF/DMSO (High Solubility, Hard Removal) Ethanol->DMF If Solubility Fails

Figure 2: Decision matrix for solvent selection based on solubility and environmental constraints.

Frequently Asked Questions (FAQs)

Q: Can I synthesize benzimidazoles without metal catalysts? A: Yes. The "Green" trend is moving toward Deep Eutectic Solvents (DES) .[6] A mixture of Choline Chloride and Urea (1:2) serves as both solvent and catalyst, yielding products in <20 minutes at 80°C without metal contamination [4].

Q: How do I control regioselectivity during N-alkylation of the benzimidazole ring? A: If you are alkylating a pre-formed benzimidazole ring, you will often get a mixture of N1 and N3 isomers if the benzene ring is substituted (tautomerism).

  • Guidance: Use non-polar solvents and bulky bases to favor the sterically less hindered isomer. For absolute regiocontrol, construct the ring after N-alkylation of the phenylenediamine precursor.

Q: My aldehyde is acid-sensitive. What protocol should I use? A: Avoid the Phillips condensation (strong acid). Use the Au/TiO₂ catalyzed method in neutral solvents (CHCl₃/MeOH) at room temperature. This preserves acid-labile functional groups (acetals, silyl ethers) [3].

References

  • Photocatalytic Synthesis:"Visible light-induced synthesis of benzimidazoles...
  • Lewis Acid Selectivity: Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives.[6] Beilstein J. Org. Chem. 2012 , 8, 235–242. Link

  • Gold Nanoparticles: Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Nanomaterials 2020 , 10(12), 2389. Link

  • Deep Eutectic Solvents: Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. Molecules 2019 , 24(16), 2895. Link

  • General Review: Recent achievements in the synthesis of benzimidazole derivatives. RSC Adv., 2023 , 13, 32266. Link

Sources

Technical Support Center: 1H-Benzimidazol-5-ylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis, purification, and troubleshooting of 1H-benzimidazol-5-ylmethanol (CAS: 106429-29-2). While the molecule appears structurally simple, its synthesis is complicated by the amphoteric nature of the benzimidazole core and the reactivity of the hydroxymethyl group.

The two primary synthetic routes covered are:

  • Reductive Synthesis (Recommended): Lithium Aluminum Hydride (LiAlH₄) reduction of alkyl 1H-benzimidazole-5-carboxylates.

  • Oxidative Cyclization (Alternative): Phillips condensation of 3,4-diaminobenzyl alcohol precursors.

Critical Impurity Profile & Troubleshooting

Common Side Products

The following table summarizes the most frequent impurities encountered during synthesis and their mechanistic origins.

Impurity NameStructure DescriptionOriginDetection (¹H NMR)
Impurity A (Aldehyde)1H-benzimidazole-5-carbaldehydeIncomplete reduction of ester/acid.Distinct -CHO peak at ~10.0 ppm.
Impurity B (Over-reduced)5-methyl-1H-benzimidazoleOver-reduction (rare with LiAlH₄, common with catalytic hydrogenation).Methyl doublet/singlet at ~2.4 ppm; loss of -CH₂O- signal.
Impurity C (Formate Ester)(1H-benzimidazol-5-yl)methyl formateReaction of product with formic acid (if used in cyclization).Downfield shift of -CH₂- protons; formate proton singlet at ~8.2 ppm.
Impurity D (N-Alkyl)1-alkyl-benzimidazole isomersRegio-isomeric N-alkylation (if alkyl halides are present).Split signals for H-2 proton; distinct N-alkyl patterns.
Troubleshooting Guide
Scenario 1: "I see a persistent carbonyl peak in IR/NMR after LiAlH₄ reduction."
  • Diagnosis: Incomplete reduction (Impurity A). The benzimidazole moiety can coordinate with aluminum species, effectively sequestering the hydride and requiring higher equivalents of LiAlH₄.

  • Solution:

    • Increase LiAlH₄ loading to 3.5–4.0 equivalents .

    • Ensure anhydrous conditions; moisture deactivates the hydride rapidly.

    • Reflux is mandatory. Room temperature reduction is often insufficient for the free acid or sterically hindered esters.

Scenario 2: "The product is stuck in the aqueous layer during workup."
  • Diagnosis: The product is amphoteric (pKa₁ ≈ 5.5, pKa₂ ≈ 12.8). It is soluble in both acidic and strongly basic aqueous solutions.

  • Solution:

    • Do NOT use strong acid or strong base for quenching if you plan to extract.

    • The Fieser Method is critical (see Protocol 3.1) to precipitate granular aluminum salts.

    • Adjust aqueous pH to 8.0–8.5 (isoelectric point vicinity) to maximize precipitation/organic solubility. Use n-butanol or THF/EtOAc (1:1) for extraction if precipitation fails.

Scenario 3: "My product has an extra singlet at 8.2 ppm and is less polar."
  • Diagnosis: You likely performed a Phillips condensation using formic acid on a precursor containing the alcohol group. Formic acid esterified the alcohol (Impurity C).

  • Solution:

    • Hydrolyze the crude mixture using 2M NaOH (aq) at 60°C for 1 hour. The formate ester is labile and will revert to the alcohol.

Detailed Experimental Protocols

Protocol A: LiAlH₄ Reduction of Ethyl 1H-benzimidazole-5-carboxylate

This is the preferred route due to higher purity profiles.

Reagents:

  • Ethyl 1H-benzimidazole-5-carboxylate (1.0 eq)

  • LiAlH₄ (4.0 eq, 2.4 M in THF)

  • THF (Anhydrous, 20 V)

Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask under N₂ atmosphere.

  • Charging: Add LiAlH₄ solution (4.0 eq) to the flask. Cool to 0°C.[1]

  • Addition: Dissolve the ester in anhydrous THF (10 V). Add dropwise to the LiAlH₄ suspension over 30 mins. Caution: Exothermic.

  • Reaction: Warm to room temperature, then reflux (66°C) for 4–6 hours. Monitor by TLC (10% MeOH in DCM).

  • Quenching (Fieser Method):

    • Cool to 0°C.[1]

    • Add x mL Water (where x = mass of LiAlH₄ in g).

    • Add x mL 15% NaOH .

    • Add 3x mL Water .

  • Isolation: Warm to RT and stir for 15 mins. The aluminum salts should turn white and granular. Filter through Celite. Wash cake with hot THF.

  • Purification: Concentrate filtrate. Recrystallize from Ethanol/Water or Acetonitrile.

Protocol B: Phillips Condensation (Formic Acid Route)

Use this if starting from 3,4-diaminobenzyl alcohol.

Reagents:

  • 3,4-diaminobenzyl alcohol (1.0 eq)

  • Formic Acid (88%, 10 V) - Acts as solvent and reagent

  • HCl (4M, aq)

Workflow:

  • Cyclization: Dissolve diamine in Formic Acid. Reflux (100°C) for 3–5 hours.

  • Hydrolysis (Critical Step): The reaction likely produces the O-formate ester. Evaporate excess formic acid. Add 4M NaOH until pH > 12. Heat to 60°C for 1 hour to cleave the ester.

  • Neutralization: Carefully adjust pH to 8.0 with HCl. The product should precipitate.[2]

  • Filtration: Collect solid, wash with cold water.

Mechanistic Visualization

Reduction Pathway & Side Reactions

The following diagram illustrates the reduction pathway and the divergence points for common impurities.

ReductionPathway cluster_conditions Critical Control Points Start Ethyl 1H-benzimidazole- 5-carboxylate Inter1 Tetrahedral Intermediate Start->Inter1 LiAlH4 (Hydride Attack) Aldehyde Impurity A: Aldehyde Inter1->Aldehyde Collapse (-OEt) Product Target: 1H-benzimidazol- 5-ylmethanol Aldehyde->Product LiAlH4 (Rapid) OverRed Impurity B: 5-Methylbenzimidazole Product->OverRed Exhaustive Hydrogenation (Not common with LiAlH4)

Figure 1: Mechanistic pathway of ester reduction showing the origin of the aldehyde impurity (incomplete reduction) and methyl impurity (over-reduction).

Phillips Condensation & Esterification Risk

This diagram highlights the competing O-formylation reaction when using formic acid.

PhillipsCondensation Start 3,4-Diaminobenzyl alcohol Formic Formic Acid (Reflux) Start->Formic Inter Intermediate: N-Formyl species Formic->Inter N-Formylation Path1 Desired Cyclization Target Target: This compound Path1->Target - H2O Path2 Side Rxn: O-Formylation Impurity Impurity C: (Benzimidazol-5-yl)methyl formate Path2->Impurity Esterification of OH Inter->Path1 Inter->Path2 Impurity->Target Base Hydrolysis (NaOH)

Figure 2: Competition between cyclization and O-formylation. Note the mandatory hydrolysis step to convert Impurity C back to the target.

Analytical Data Reference

ParameterValueNotes
Appearance White to off-white powderDarkens upon oxidation/storage.
Melting Point 128–130°CSharp mp indicates high purity.
Solubility DMSO, Methanol, dilute Acid/BasePoor solubility in Water, DCM, Hexane.
¹H NMR (DMSO-d₆) δ 8.2 (s, 1H, H-2), 7.5 (m, 2H), 7.2 (d, 1H), 5.2 (t, 1H, OH), 4.6 (d, 2H, CH₂)H-2 proton is diagnostic for the imidazole ring.

References

  • ChemicalBook. this compound synthesis and properties. Retrieved from .

  • PrepChem. Synthesis of 5-hydroxymethylbenzimidazole. Retrieved from .

  • Organic Syntheses. Reduction of Esters with Lithium Aluminum Hydride. Coll. Vol. 8, p. 26. Retrieved from .

  • National Institutes of Health (NIH). Benzimidazole synthesis and impurity profiling. (General reference for benzimidazole scaffold reactivity). Retrieved from .

  • BenchChem. Technical Support: Reduction of substituted benzyl alcohols. Retrieved from .

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before proceeding.

Sources

Troubleshooting low yield in 1H-benzimidazol-5-ylmethanol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1H-benzimidazol-5-ylmethanol Synthesis

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of this compound. This valuable benzimidazole derivative is a key building block in pharmaceutical research and development. However, its synthesis can present challenges that often lead to frustratingly low yields. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to enhance your synthetic success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the synthesis of this compound, organized by the two most common synthetic routes.

Route A: Condensation of 3,4-Diaminobenzyl Alcohol

This is a classical and direct approach, often utilizing formic acid or a derivative to form the imidazole ring.

Question 1: My reaction of 3,4-diaminobenzyl alcohol with formic acid (Phillips Condensation) results in a dark, intractable tar with very little desired product. What is happening and how can I prevent it?

Answer: This is a very common and vexing issue. The formation of a dark tar indicates polymerization and degradation, which can be attributed to several factors:

  • Causality—Oxidation of the Diamine: 3,4-Diaminobenzyl alcohol is highly susceptible to air oxidation, especially under acidic conditions and at elevated temperatures. The resulting quinone-like species can readily polymerize, leading to the dark, insoluble material you are observing. [1]

  • Causality—Harsh Reaction Conditions: While the Phillips condensation often requires heat, excessive temperatures (typically >100-120°C) or prolonged reaction times can promote side reactions, including intermolecular ether formation from the benzyl alcohol moiety or other complex condensation pathways. [2]

Solutions & Optimization Protocol:

  • Starting Material Purity: Ensure your 3,4-diaminobenzyl alcohol is as pure as possible. If it's discolored (pink or brown), consider a rapid purification by recrystallization or a short silica plug immediately before use.

  • Inert Atmosphere: This is critical. Running the reaction under a nitrogen or argon atmosphere will significantly minimize oxidation of the starting material. [1]

  • Temperature Control: Instead of aggressive heating, maintain a steady temperature. A controlled reaction at 90-100°C is often sufficient. [3]Microwave-assisted synthesis can also be an excellent alternative for rapid, controlled heating, often leading to cleaner reactions and higher yields. [4]

  • Acid Choice: While formic acid is common, using a milder condensing agent or catalyst can be beneficial. Polyphosphoric acid (PPA) can sometimes promote cyclization at lower temperatures, but workup can be challenging.

Question 2: I'm seeing multiple spots on my TLC after the condensation reaction, and the main product is difficult to purify. What are the likely side products?

Answer: Besides the starting material, several side products can complicate your purification:

  • N-formylated intermediate: Incomplete cyclization will leave you with mono- or di-formylated 3,4-diaminobenzyl alcohol. This is often the case if the reaction time is too short or the temperature is too low.

  • Bis(benzimidazole) species: Intermolecular reactions can lead to dimer formation, especially if concentrations are high.

  • Oxidation products: As mentioned above, various colored impurities can arise from the oxidation of the starting diamine.

Solutions & Purification Protocol:

  • Drive the Reaction to Completion: Monitor the reaction closely by TLC. If you see the intermediate N-formylated species, consider extending the reaction time or slightly increasing the temperature to facilitate the final cyclization step.

  • Purification Strategy: Due to the polar nature of the hydroxyl and imidazole groups, purification can be challenging. [5][6]

    • Column Chromatography: A gradient elution on silica gel is often effective. Start with a less polar system (e.g., 100% Ethyl Acetate) and gradually increase polarity by adding Methanol (e.g., 0-10% MeOH in EtOAc).

    • Recrystallization: If a solid is obtained, recrystallization from a suitable solvent like an ethanol/water mixture can be very effective at removing less polar impurities.

Route B: Reduction of a 1H-benzimidazole-5-yl Precursor

This route involves synthesizing a benzimidazole core with an oxidized functional group at the 5-position (e.g., carboxylic acid or aldehyde) and then reducing it to the desired alcohol.

Question 3: My reduction of 1H-benzimidazole-5-carboxylic acid with Lithium Aluminum Hydride (LAH) gives a poor yield. Where is my product going?

Answer: While LAH is a powerful reducing agent, its use with benzimidazoles requires careful consideration.

  • Causality—Acid-Base Reaction: The acidic N-H proton of the benzimidazole ring and the carboxylic acid proton will both react with and consume LAH. This means you need to use a significant excess of the reducing agent (at least 3-4 equivalents) to ensure there is enough to perform the reduction. [6]

  • Causality—Complex Formation & Workup: The product, this compound, can form a stable aluminate complex after reduction. If the quenching and workup procedure is not performed correctly, the product can be lost in the solid aluminum salts or remain in the aqueous layer during extraction. [7]

  • Causality—Solubility: The starting carboxylic acid may have poor solubility in common ether solvents like THF at room temperature, leading to an incomplete reaction.

Solutions & Optimization Protocol:

  • Ensure Anhydrous Conditions: LAH reacts violently with water. All glassware must be oven-dried, and anhydrous solvents are essential. [6]

  • Optimize LAH Equivalents: Start with at least 3-4 molar equivalents of LAH.

  • Improve Solubility: Gently heating the reaction mixture (e.g., to 65°C) can improve the solubility of the starting material and drive the reaction to completion. [7]

  • Careful Workup (Fieser Method): A robust quenching procedure is critical for breaking up the aluminate complexes and ensuring good recovery. After cooling the reaction to 0°C, slowly and sequentially add:

    • 'X' mL of Water

    • 'X' mL of 15% aqueous NaOH

    • '3X' mL of Water (where 'X' is the mass of LAH in grams) Stirring this mixture for 30-60 minutes should produce a granular, easily filterable white precipitate of aluminum salts. Filter this solid and wash it thoroughly with a polar solvent like THF or Ethyl Acetate to recover any adsorbed product.

Question 4: I am trying to reduce 1H-benzimidazole-5-carbaldehyde with Sodium Borohydride (NaBH₄), but the reaction is sluggish and incomplete. Why?

Answer: Sodium borohydride is a milder reducing agent than LAH and is generally effective for reducing aldehydes. However, issues can still arise.

  • Causality—Solvent Choice: NaBH₄ reactions are typically run in protic solvents like methanol or ethanol. The choice and purity of the solvent can impact reaction rates.

  • Causality—pH Sensitivity: The reaction may be sensitive to the pH of the medium.

  • Causality—Activity of NaBH₄: Sodium borohydride can degrade over time, especially if not stored properly.

Solutions & Optimization Protocol:

  • Use Fresh Reagent: Ensure your NaBH₄ is fresh and has been stored in a desiccator.

  • Solvent: Methanol is an excellent solvent for this reduction.

  • Temperature: While many borohydride reductions run at room temperature, cooling to 0°C before adding the NaBH₄ can help control the initial exotherm and may lead to a cleaner reaction.

  • Monitor by TLC: Track the disappearance of the starting aldehyde. If the reaction stalls, adding a small additional portion of NaBH₄ may be necessary.

Data Summary Table

Synthetic RouteKey ReagentsCommon Yield RangeProsCons
Route A: Condensation 3,4-Diaminobenzyl alcohol, Formic Acid40-75%Direct, fewer steps.Prone to oxidation and polymerization; starting material can be unstable. [1]
Route B: Reduction 1H-benzimidazole-5-carboxylic acid, LAH65-85%Higher yielding, cleaner reaction. [7]Requires stoichiometric excess of potent, moisture-sensitive reducing agent; workup is critical. [6]
Route B: Reduction 1H-benzimidazole-5-carbaldehyde, NaBH₄70-90%Milder conditions, easier workup.Aldehyde precursor may not be as readily available as the carboxylic acid.

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting low yields in the synthesis of this compound.

G start Low Yield of This compound route_choice Which Synthetic Route? start->route_choice route_a Route A: Condensation of 3,4-Diaminobenzyl Alcohol route_choice->route_a Condensation route_b Route B: Reduction of Precursor route_choice->route_b Reduction a_issue What is the main issue? route_a->a_issue tar Dark Tar / Polymerization a_issue->tar Product is a tar purification Purification Difficulty (Multiple Spots) a_issue->purification Difficult to purify a_sol1 1. Use Inert Atmosphere (N2/Ar) 2. Check Starting Material Purity 3. Control Temperature (90-100°C) tar->a_sol1 a_sol2 1. Ensure Complete Reaction (TLC) 2. Use Gradient Column   (EtOAc -> EtOAc/MeOH) 3. Consider Recrystallization purification->a_sol2 b_issue Which Precursor? route_b->b_issue acid Carboxylic Acid (LAH Reduction) b_issue->acid Acid aldehyde Aldehyde (NaBH4 Reduction) b_issue->aldehyde Aldehyde b_sol1 1. Use Anhydrous Conditions 2. Use Excess LAH (3-4 eq.) 3. Heat to Improve Solubility 4. Perform Careful Fieser Workup acid->b_sol1 b_sol2 1. Use Fresh NaBH4 2. Use Methanol as Solvent 3. Control Temperature (0°C to RT) aldehyde->b_sol2

Caption: Troubleshooting workflow for low synthesis yield.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally considered "better"? A: The "better" route depends on your laboratory's capabilities and the availability of starting materials. The reduction of 1H-benzimidazole-5-carboxylic acid (Route B) often provides higher and more consistent yields, but requires handling the highly reactive and moisture-sensitive LAH. [7]The Phillips condensation (Route A) is more direct but is highly sensitive to reaction conditions and the purity of the starting diamine. [1]

Q: Can I use other acids besides formic acid for the condensation reaction? A: Yes, other carboxylic acids can be used to synthesize 2-substituted benzimidazoles. [8][9]However, to obtain the specific this compound (unsubstituted at the 2-position), formic acid or one of its equivalents (e.g., triethyl orthoformate) is required.

Q: My final product is always slightly colored, even after chromatography. How can I get a pure white solid? A: A final purification step involving activated charcoal can be very effective. Dissolve your product in a suitable hot solvent (like ethanol), add a small amount of activated charcoal, hold at temperature for a few minutes, and then filter the hot solution through a pad of celite to remove the charcoal. The product can then be recovered by cooling the filtrate to induce crystallization or by removing the solvent.

Q: What is the best way to store 3,4-diaminobenzyl alcohol to prevent it from oxidizing? A: It should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and in a cool, dark place or a refrigerator to minimize degradation.

References

  • PrepChem.com. (n.d.). Synthesis of 2-propyl-1H-benzimidazole-5-methanol. Retrieved from [Link]

  • Maldonado, M., et al. (2012). (1H-Benzimidazol-1-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o423. Available at: [Link]

  • AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]

  • Poddar, P., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. Available at: [Link]

  • Bouyahya, A., et al. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 27(21), 7437. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(19), 6231. Available at: [Link]

  • Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 10, S1737-S1755. Available at: [Link]

  • Pawar, S. (2016). Synthesis of benzimidazole. SlideShare. Retrieved from [Link]

  • Google Patents. (2005). EP1498416A1 - A process for the optical purification of benzimidazole derivatives.
  • ResearchGate. (2023). (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) (1H-Benzimidazol-1-yl)methanol. Retrieved from [Link]

  • Kumar, V., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4), 113-116. Available at: [Link]

  • Wang, X., et al. (2022). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 12(1), 1-21. Available at: [Link]

Sources

Technical Support Center: Solubility and Handling of 1H-benzimidazol-5-ylmethanol for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1H-benzimidazol-5-ylmethanol. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on overcoming solubility challenges and ensuring the reliable use of this compound in biological assays. Here, we address common questions and troubleshooting scenarios with scientifically grounded explanations and actionable protocols.

Understanding the Molecule: Physicochemical Properties of this compound

This compound is a heterocyclic compound belonging to the benzimidazole family, a scaffold known for a wide range of biological activities.[1][2] Its structure, featuring both a weakly basic benzimidazole core and a polar methanol group, dictates its solubility behavior. While specific experimental data for this exact molecule is limited, we can infer its properties from related compounds and the parent benzimidazole structure.

The parent benzimidazole has a pKa of approximately 5.3-5.5, indicating it is a weak base.[3] The presence of the methanol group is expected to slightly increase its polarity. Generally, benzimidazole derivatives exhibit limited solubility in aqueous solutions at neutral pH and are more soluble in organic solvents.[4][5]

PropertyEstimated Value/CharacteristicImplication for Handling
Molecular Formula C₈H₈N₂O-
Molecular Weight 148.16 g/mol Important for calculating molar concentrations.
Appearance Likely a solid at room temperature.[6][7]Requires dissolution for use in assays.
pKa (estimated) ~5.0 - 6.0Solubility will be pH-dependent; more soluble at acidic pH.
Aqueous Solubility Poor at neutral pHStock solutions in aqueous buffers alone are not recommended.
Organic Solvent Solubility Generally soluble in polar aprotic solvents like DMSO and DMF, and to a lesser extent in alcohols like ethanol and methanol.[4][5]DMSO is the recommended starting solvent for stock solutions.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my aqueous assay buffer. What should I do?

This is a common issue due to the compound's low aqueous solubility. The recommended approach is to first prepare a high-concentration stock solution in an appropriate organic solvent and then dilute this stock into your aqueous buffer.

Recommended Initial Solvent: Dimethyl Sulfoxide (DMSO)

  • Prepare a High-Concentration Stock: Aim for a stock concentration of 10-50 mM in 100% DMSO.

  • Aid Dissolution: If the compound does not readily dissolve, you can use the following techniques:

    • Vortexing: Mix vigorously for 2-3 minutes.

    • Sonication: Place the vial in a bath sonicator for 10-15 minutes.[8]

    • Gentle Warming: Warm the solution to 37°C for 10-20 minutes. Avoid excessive heat to prevent degradation.[8]

  • Serial Dilution: Once you have a clear stock solution, you can perform serial dilutions into your final assay buffer.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in your assay medium as low as possible, ideally ≤ 0.1% .[9][10][11] Most cell lines can tolerate up to 0.5% DMSO, but this should be experimentally verified.[10]

Best Practice: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental wells to account for any solvent-induced effects.

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. How can I prevent this?

Precipitation upon dilution is a clear indicator of poor aqueous solubility. Here are several strategies to address this:

  • Lower the Final Concentration: Your target concentration in the aqueous buffer may be above the compound's solubility limit. Try working with lower concentrations if your experimental design allows.

  • Increase the DMSO Concentration (with caution): You can try to slightly increase the final DMSO concentration (e.g., from 0.1% to 0.25%), but be mindful of potential solvent toxicity to your cells.[9]

  • Use a Co-Solvent: For challenging compounds, a co-solvent system can be effective. A common approach is to use a mixture of DMSO and a less toxic solvent like ethanol or polyethylene glycol (PEG).

  • pH Adjustment: Since this compound is a weak base, its solubility can be increased in acidic conditions. If your assay can tolerate a lower pH, preparing your final solution in a buffer with a pH below the compound's pKa (e.g., pH 4-5) can significantly improve solubility.[12]

Troubleshooting Guide

IssuePossible CauseRecommended Solution(s)
Compound won't dissolve in 100% DMSO Insufficient mixing/energyVortex vigorously, sonicate for 15-30 minutes, or warm to 37°C.[8]
Compound purity/quality issuesVerify the purity of your compound with the supplier.
Precipitation in assay plate over time Compound is coming out of solutionEnsure the final concentration is below the solubility limit. Consider using a formulation with solubilizing excipients (see Advanced Strategies).
Interaction with plate materialUse low-binding microplates.
Inconsistent results between experiments Incomplete dissolution of stock solutionAlways ensure your stock solution is completely clear before use. Filter sterilize (0.22 µm) if necessary, but be aware of potential compound loss due to filter binding.
Stock solution degradationPrepare fresh stock solutions regularly and store them properly (see Q4).
Q4: How should I store my stock solution of this compound?

For long-term storage, it is recommended to:

  • Store in 100% DMSO: Avoid storing in aqueous solutions, as the compound may be less stable. While some studies show stability in DMSO/water mixtures, 100% DMSO is generally preferred for long-term storage of poorly soluble compounds.[13]

  • Aliquot: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Store at -20°C or -80°C: This will minimize degradation.

  • Protect from Light: Use amber vials or wrap vials in foil, as benzimidazole derivatives can be light-sensitive.

Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate the required mass:

    • Molecular Weight of this compound = 148.16 g/mol

    • For 1 mL of a 10 mM stock solution: 0.01 mol/L * 0.001 L * 148.16 g/mol = 0.00148 g = 1.48 mg

  • Weigh the compound: Accurately weigh 1.48 mg of this compound and place it in a sterile, amber microcentrifuge tube or glass vial.

  • Add DMSO: Add 1 mL of sterile, anhydrous DMSO.

  • Dissolve: Vortex the solution for 2-3 minutes. If not fully dissolved, sonicate for 10-15 minutes.

  • Store: Aliquot and store at -20°C or -80°C.

Workflow for Troubleshooting Solubility Issues

Solubility_Troubleshooting start Start: Compound Precipitation or Incomplete Dissolution check_stock Is the high-concentration stock solution (in 100% DMSO) fully dissolved? start->check_stock dissolve_stock Apply energy: Vortex, Sonicate (15 min), Warm (37°C) check_stock->dissolve_stock No check_dilution Does precipitation occur upon dilution into aqueous buffer? check_stock->check_dilution Yes dissolve_stock->check_stock lower_conc Lower the final assay concentration check_dilution->lower_conc Yes success Success: Soluble Compound check_dilution->success No increase_dmso Increase final DMSO % (e.g., to 0.25%). Verify cell tolerance. lower_conc->increase_dmso use_cosolvent Use a co-solvent system (e.g., DMSO/PEG). lower_conc->use_cosolvent adjust_ph Adjust buffer pH to acidic range (e.g., pH 4-5). Verify assay compatibility. lower_conc->adjust_ph increase_dmso->success use_cosolvent->success adjust_ph->success

Caption: Decision workflow for addressing solubility challenges.

Advanced Strategies for In Vivo and Complex Assays

For more demanding applications such as in vivo studies, where high concentrations and physiological compatibility are crucial, more advanced formulation strategies may be necessary.

  • Co-solvents: Mixtures of solvents can be used to improve solubility. A common combination for animal studies is DMSO, PEG 400, and saline. The proportions of each must be carefully optimized to maximize solubility while minimizing toxicity.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Lipid-based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be a powerful tool to enhance solubility and bioavailability.

  • pH Modification: As previously mentioned, creating a salt form of the compound by reacting it with an acid can significantly improve its solubility in aqueous media.

The selection of an appropriate advanced formulation strategy depends on the specific physicochemical properties of the compound and the requirements of the experimental system.

References

  • (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL Chemical Properties, Usage, Production. (n.d.). LookChem. Retrieved January 30, 2026, from [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Zhao, C. (2003). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 8(3), 292–297.
  • Different targets of benzimidazole as anticancer agents. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (1963, June 10).
  • Solubility of Difloxacin in acetone, methanol and ethanol from (293.15 to 313.15) K. (n.d.). CIBTech.
  • Inhibition Effect of Benzimidazole Derivatives on the Corrosion of Mild Steel in Acidic Medium: Experimental and Theoretical Studies. (n.d.).
  • Application Notes and Protocols for Evaluating the Minimum Inhibitory Concentration (MIC) of Benzimidazole Compounds. (n.d.). BenchChem.
  • Benzimidazole | C7H6N2 | CID 5798. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. (n.d.). Academia.edu.
  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? (2016, January 1).
  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole deriv
  • Maximum DMSO concentration in media for cell culture? (2023, October 5). Reddit.
  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluation of substituted benzimidazole derivatives. (2022, October 23).
  • Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (2006, August 10).
  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.).
  • Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. (2023, November 1). RSC Publishing.
  • DMSO usage in cell culture. (2023, February 1). LifeTein.
  • Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (2023). Future Journal of Pharmaceutical Sciences, 9(1), 63.
  • Preparing Stock Solutions. (n.d.). PhytoTech Labs.
  • Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. (2014, August 9). Journal of Saudi Chemical Society, 18(4), 349-353.
  • Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications. (2019, July 29). Chemical Methodologies, 3(4), 488-511.
  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025, August 10). Cureus, 17(8), e75701.
  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (n.d.). MDPI.
  • Not all benzimidazole derivatives are microtubule destabilizing agents. (2023). Biomedicine & Pharmacotherapy, 165, 114977.
  • Common Stock Solutions. (2016, September 27). Alpay B. Seven.
  • What the concentration of DMSO you use in cell culture assays? (2016, January 25).
  • How to prepare sterile drug solution in DMSO for cell culture? (n.d.). Reddit.

Sources

Recrystallization of 1H-benzimidazol-5-ylmethanol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the recrystallization of 1H-benzimidazol-5-ylmethanol. As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-proven insights to help you navigate the purification of this important benzimidazole derivative.

Introduction to Recrystallization of this compound

This compound is a key building block in medicinal chemistry, valued for its versatile applications in the synthesis of pharmacologically active compounds. Achieving high purity of this intermediate is critical for the success of subsequent reactions and the quality of the final drug substance. Recrystallization is a powerful technique for this purpose, leveraging differences in solubility to separate the target compound from impurities.

The presence of both a polar hydroxyl group and the N-H functionality of the benzimidazole ring imparts a degree of polarity to the molecule, influencing its solubility profile. This guide will walk you through solvent selection, protocol optimization, and troubleshooting common issues encountered during the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a recrystallization protocol for this compound?

A1: The most critical initial step is to determine the solubility of your crude this compound in a range of solvents with varying polarities. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at or near its boiling point.

Q2: What are some good starting solvents to screen for the recrystallization of this compound?

A2: Based on the structure of this compound, which contains a polar hydroxyl group, good starting points for solvent screening include polar protic solvents like water and lower alcohols, as well as more polar aprotic solvents. A suggested screening panel is provided in the table below.

Q3: Can I use a mixed solvent system?

A3: Yes, mixed solvent systems are often very effective. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. For this compound, a water-alcohol (e.g., water-ethanol or water-isopropanol) system is a promising option. A water:propan-2-ol mixed solvent system has been successfully used to grow single crystals of the related compound (1H-benzimidazol-1-yl)methanol[1][2].

Q4: What are the likely impurities in crude this compound?

A4: The impurities will depend on the synthetic route. A common synthesis involves the reduction of 1H-benzimidazole-5-carboxylic acid with a reducing agent like lithium aluminum hydride (LiAlH₄)[3]. In this case, potential impurities include:

  • Unreacted 1H-benzimidazole-5-carboxylic acid.

  • Inorganic salts from the reaction workup (e.g., aluminum salts).

  • By-products from the reduction process.

Highly colored impurities in benzimidazole preparations are often amine condensation products[4].

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol will help you identify a suitable solvent or solvent system for the recrystallization of your this compound.

Materials:

  • Crude this compound

  • A selection of test solvents (see Table 1)

  • Small test tubes or vials

  • Heating apparatus (e.g., hot plate, sand bath)

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of your crude material into a small test tube.

  • Add the test solvent dropwise (starting with ~0.5 mL) at room temperature.

  • Agitate the mixture (e.g., using a vortex mixer) to assess solubility at room temperature.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture to the boiling point of the solvent.

  • If the compound dissolves completely upon heating, it is a potential candidate solvent.

  • Allow the hot solution to cool slowly to room temperature, and then cool further in an ice bath.

  • Observe if crystals form. An ideal solvent will yield a good crop of crystals upon cooling.

  • Repeat this process for a range of solvents to identify the best candidate.

Solvent Boiling Point (°C) Polarity (Dielectric Constant) Notes
Water10080.1A good starting point for polar compounds. Benzimidazole itself can be recrystallized from boiling water[5].
Ethanol7824.5A versatile polar protic solvent.
Isopropanol8219.9Often used in mixed systems with water.
Methanol6532.7A polar protic solvent, but its lower boiling point can sometimes be a disadvantage.
Ethyl Acetate776.0A medium polarity solvent.
Acetone5620.7A polar aprotic solvent.
Toluene1112.4A non-polar aromatic solvent, may be useful in a mixed-solvent system.

Table 1: Suggested Solvents for Recrystallization Screening

Protocol 2: General Recrystallization Procedure for this compound

This is a general procedure that should be adapted based on the results of your solvent screening.

Materials:

  • Crude this compound

  • Optimal recrystallization solvent (determined from Protocol 1)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Activated carbon (optional, for removing colored impurities)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Heat the mixture to the boiling point of the solvent while stirring.

  • Add more hot solvent in small portions until the solid just dissolves.

  • (Optional) If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities (and activated carbon if used). It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Allow the filtrate to cool slowly to room temperature. To promote slow cooling, you can insulate the flask.

  • Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals thoroughly.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound.

Q: My compound is not dissolving, even with a large amount of hot solvent. A:

  • Cause: The chosen solvent may be too "poor" for your compound. The polarity of your crude material might be different than expected due to impurities.

  • Solution:

    • Re-evaluate your solvent choice. Try a more polar solvent.

    • Consider a mixed solvent system. Dissolve your compound in a minimum amount of a "good" (highly solubilizing) hot solvent, and then add a "poor" (sparingly solubilizing) hot solvent dropwise until the solution becomes faintly turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool.

Q: No crystals are forming, even after cooling in an ice bath. A:

  • Cause 1: Too much solvent was used, and the solution is not saturated.

  • Solution 1: Boil off some of the solvent to concentrate the solution and then allow it to cool again.

  • Cause 2: The solution is supersaturated.

  • Solution 2:

    • Seeding: Add a tiny crystal of pure this compound to the solution to provide a nucleation site.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid. The small glass particles that are dislodged can act as nucleation sites.

  • Cause 3: The compound may have a tendency to form a stable supersaturated solution.

  • Solution 3: Try a different solvent or a mixed solvent system.

Q: My compound "oiled out" instead of forming crystals. A:

  • Cause: The boiling point of the recrystallization solvent is higher than the melting point of your compound, or the concentration of the solute is too high.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to lower the saturation point.

    • Allow the solution to cool more slowly. You can also try scratching the flask or seeding the solution as it cools, but before the oiling out temperature is reached.

    • If the problem persists, choose a solvent with a lower boiling point or a different solvent system altogether.

Q: The crystal yield is very low. A:

  • Cause 1: Too much solvent was used during dissolution.

  • Solution 1: In your next attempt, use less solvent. For the current batch, you can try to recover more product by evaporating some of the solvent from the mother liquor and cooling again.

  • Cause 2: The compound has significant solubility in the solvent even at low temperatures.

  • Solution 2: Try a different solvent in which the compound is less soluble when cold. Alternatively, use a mixed solvent system where the second solvent significantly reduces the solubility of your compound.

  • Cause 3: Premature crystallization occurred during hot filtration.

  • Solution 3: Ensure your filtration apparatus is pre-heated. Use a slight excess of solvent to prevent saturation during filtration, and then boil off the excess before cooling.

Q: The recrystallized product is still colored. A:

  • Cause: Colored impurities are co-crystallizing with your product.

  • Solution:

    • Use activated carbon during the recrystallization process (see Protocol 2, step 5). Be aware that activated carbon can also adsorb your product, so use it sparingly.

    • Consider a pre-purification step, such as a simple column chromatography plug, to remove highly colored impurities before recrystallization.

    • Aqueous sodium hydroxide can be a valuable solvent for separating benzimidazoles from highly colored amine condensation products[4].

Visualizing the Workflow

General Recrystallization Workflow

G start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (remove insoluble impurities) dissolve->hot_filtration cool Slow Cooling (Crystal Formation) hot_filtration->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure this compound dry->end

A generalized workflow for the recrystallization process.

Troubleshooting Decision Tree

G start Problem Encountered no_crystals No Crystals Formed start->no_crystals oiling_out Compound 'Oiled Out' start->oiling_out low_yield Low Crystal Yield start->low_yield too_much_solvent Too much solvent? no_crystals->too_much_solvent Check supersaturated Supersaturated? no_crystals->supersaturated Check reheat Reheat and Add More Solvent oiling_out->reheat check_solvent_vol Too much solvent used? low_yield->check_solvent_vol check_cold_sol Significant cold solubility? low_yield->check_cold_sol concentrate Concentrate Solution too_much_solvent->concentrate seed Seed or Scratch supersaturated->seed slow_cool Cool More Slowly reheat->slow_cool use_less_solvent Use Less Solvent check_solvent_vol->use_less_solvent change_solvent Change Solvent/System check_cold_sol->change_solvent

A decision tree for troubleshooting common recrystallization issues.

References

  • Milata, V., Kada, R., & Zálupský, P. (2001). Il Farmaco, 56(5-7), 443-448.
  • Organic Syntheses, Coll. Vol. 2, p.65 (1943); Vol. 18, p.11 (1938). [Link]

  • Mid-West Research Inst. (1963). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Defense Technical Information Center. [Link]

  • Rivera, A., Maldonado, M., Ríos-Motta, J., Fejfarová, K., & Dušek, M. (2012). (1H-Benzimidazol-1-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(2), o615. [Link]

  • Various Authors. (2008). A process for the preparation of benzimidazole derivatives and their salts.
  • Rivera, A., et al. (2012). (1H-Benzimidazol-1-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, E68, o615. [Link]

  • Nichols, L. (n.d.). Recrystallization. University of California, Los Angeles. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION | Science topic. [Link]

Sources

Overcoming challenges in 1H-benzimidazol-5-ylmethanol derivatization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges associated with the derivatization of 1H-benzimidazol-5-ylmethanol (CAS: 19056-42-9). It is designed for medicinal chemists and process scientists who require high-fidelity protocols for modifying this amphoteric scaffold.[1]

Executive Summary

This compound is a "deceptively simple" bifunctional building block. It contains a nucleophilic benzimidazole core and a primary benzylic alcohol.[1] The primary failure modes in its derivatization are:

  • Polymerization: The activated benzyl halide derivative can self-alkylate via the imidazole nitrogen.[1]

  • Regio-scrambling: N-alkylation of the 5-substituted scaffold yields inseparable mixtures of 1,5- and 1,6-isomers unless specific conditions are used.

  • Solubility: High lattice energy due to intermolecular H-bonding (N-H[1]···O) renders it insoluble in standard non-polar solvents (DCM, Toluene).[1]

Module 1: Solubility & Initial Handling

Q: Why is this compound insoluble in DCM and Toluene despite having a lipophilic aromatic core?

A: The crystal lattice is stabilized by strong intermolecular hydrogen bond networks between the imidazole N-H and the hydroxyl oxygen.[1]

  • The Fix: You must disrupt these H-bonds.[1]

    • Recommended Solvents: DMSO, DMF, MeOH, or EtOH.[1]

    • For Reactions: If you must use a non-polar solvent (e.g., for a specific catalyst), add a co-solvent like THF or use a phase transfer catalyst.[1]

    • Protonation: Converting the base to its HCl or TFA salt significantly changes solubility profiles, often making it soluble in water or polar organic mixtures.[1]

Q: How do I remove residual DMSO/DMF after the reaction?

A: Avoid high-temperature rotary evaporation, which degrades the product.[1]

  • Protocol: Dilute the reaction mixture with 10 volumes of water and extract with Ethyl Acetate (EtOAc). Wash the organic layer 3x with 5% LiCl (aq) or brine to pull out the DMF/DMSO.[1]

Module 2: The "Self-Destruct" Mechanism (Chlorination)

Critical Warning: Converting the alcohol to a chloride (using SOCl₂) creates a molecule that contains both a nucleophile (imidazole N) and an electrophile (benzyl chloride). If you isolate the free base , it will polymerize (self-quaternize) into an insoluble tar.

Q: How do I synthesize 5-(chloromethyl)-1H-benzimidazole without polymerization?

A: You must isolate and store the product as the Hydrochloride Salt .[1] The protonated imidazole nitrogen is non-nucleophilic, preventing self-alkylation.[1]

Validated Protocol: Chlorination with Thionyl Chloride
  • Suspend this compound (1 eq) in dry DCM (or CHCl₃ if solubility is poor).

  • Cool to 0 °C under N₂.

  • Add Thionyl Chloride (SOCl₂, 3–5 eq) dropwise.[1] Note: The excess is necessary to drive the reaction and ensure full protonation.

  • Reflux for 2–4 hours. The suspension will likely clear as the HCl salt forms and dissolves, then may precipitate again.[1]

  • Isolation (Crucial Step):

    • Do NOT neutralize with NaHCO₃.[1]

    • Cool to room temperature.[1][2]

    • Add Diethyl Ether (Et₂O) to force precipitation of the hydrochloride salt.[1]

    • Filter the solid under N₂ (hygroscopic).[1]

    • Wash with Et₂O.[1]

    • Store: As the solid HCl salt at -20 °C.

Visualization: The Polymerization Trap

The following diagram illustrates the safe pathway (Salt Formation) vs. the failure pathway (Polymerization).

ChlorinationPathways cluster_legend Mechanism Logic Start This compound SOCl2 Reaction: SOCl2 / DCM Start->SOCl2 HCl_Salt Target Product: 5-(chloromethyl)benzimidazole.HCl (STABLE) SOCl2->HCl_Salt Acidic Workup (Keep Protonated) Free_Base Intermediate: Free Base (Nucleophile + Electrophile) SOCl2->Free_Base Basic Workup (NaHCO3) Polymer FAILURE MODE: Insoluble Polymer/Tar Free_Base->Polymer Self-Alkylation (Intermolecular) Note Protonation of Imidazole N (pH < 4) blocks nucleophilic attack.

Caption: Figure 1. The critical necessity of maintaining acidic conditions during chlorination to prevent intermolecular self-alkylation.

Module 3: Regioselectivity in N-Alkylation[3]

Q: I tried N-alkylating the benzimidazole, but I got two spots on TLC. Which is which?

A: You are seeing the 1,5-isomer and the 1,6-isomer . Because the N1-H and N3-H protons are tautomeric (rapidly exchanging), the 5-substituted benzimidazole presents two nucleophilic faces.

  • Mechanism:

    • Tautomer A (5-subst): Alkylation at N1

      
      1,5-disubstituted product .
      
    • Tautomer B (6-subst): Alkylation at N3

      
      1,6-disubstituted product .
      
  • Ratio: Usually ~1:1 to 60:40, heavily dependent on steric bulk of the alkylating agent and the electronic nature of the substituent.[1] The 5-hydroxymethyl group is electron-donating (weakly), which often slightly favors the 1,6-isomer due to electronics, but sterics may favor 1,5.

Troubleshooting Table: Isomer Separation
MethodEffectivenessNotes
Flash Chromatography MediumRequires slow gradient (e.g., 0-10% MeOH in DCM). Isomers often have

.[1]
Crystallization HighOne isomer is often significantly more crystalline.[1] Try recrystallizing the mixture from EtOH/Hexane.[1]
Transient Protection HighUse a bulky silyl group (TBDMS) on the alcohol before N-alkylation to increase steric differentiation.

Module 4: Oxidation to Aldehyde

Q: How do I oxidize the alcohol to an aldehyde without over-oxidizing to the carboxylic acid?

A: Avoid strong oxidants like KMnO₄ or Chromic Acid.[1] The imidazole ring is sensitive to oxidative cleavage under harsh conditions.[1]

Recommended Protocol: Activated MnO₂

Manganese Dioxide (MnO₂) is highly selective for benzylic/allylic alcohols.[1]

  • Solvent: Acetone or DCM (if soluble).[1]

  • Reagent: Activated MnO₂ (10–20 equivalents). Note: Large excess is standard due to surface area dependence.[1]

  • Conditions: Stir at Room Temperature for 12–24 hours.

  • Workup: Filter through a Celite pad.[1] Evaporate solvent.[1][3][4]

  • Result: Clean conversion to 1H-benzimidazole-5-carbaldehyde .

Alternative: Swern Oxidation

Use if MnO₂ is too slow.[1]

  • Warning: The basic nitrogen of benzimidazole can interfere with the activated DMSO intermediate.[1] You must use excess base (TEA/DIPEA) during the quenching step to ensure the imidazole is deprotonated and the elimination proceeds.[1]

Module 5: Functional Group Protection Strategy

If you need to perform complex chemistry on the "methanol" arm without touching the imidazole, or vice versa, use this orthogonal protection scheme.[1]

ProtectionStrategy Core This compound N_Prot Step 1: N-Protection (Boc, Trityl, or SEM) Core->N_Prot Base / (Boc)2O O_Prot Step 1: O-Protection (TBS, TBDPS, Acetate) Core->O_Prot Imidazole / TBSCl OH_Chem Step 2: Modify -OH Group (e.g., Mitsunobu, Oxidation) N_Prot->OH_Chem N_Chem Step 2: Modify N-H (e.g., Alkylation, Arylation) O_Prot->N_Chem

Caption: Figure 2.[4] Orthogonal protection strategies for selective functionalization.

References

  • Synthesis & Structure: Milata, V., et al. (2012).[1] (1H-Benzimidazol-1-yl)methanol.[5] Acta Crystallographica Section E.

  • General Reactivity: Wright, J. B. (1951).[1] The Chemistry of the Benzimidazoles. Chemical Reviews. (Classic foundational text for ring reactivity).[1]

  • N-Alkylation Regioselectivity: Chen, S., et al. (2016).[1][6] Direct, Regioselective N-Alkylation of 1,3-Azoles. Organic Letters.

  • Solubility Data: Solubility of Imidazoles and Benzimidazoles in Organic Solvents. Journal of Chemical & Engineering Data.

  • Safety (Thionyl Chloride): Master Organic Chemistry. Thionyl Chloride (SOCl₂) and Conversion of Alcohols to Alkyl Chlorides.

Sources

Technical Support Center: Synthesis of (1H-Benzimidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Target & The Challenge

You are targeting (1H-benzimidazol-5-yl)methanol (CAS: 194357-94-7). This amphoteric heterocycle is a critical intermediate for kinase inhibitors and nitrogen mustard derivatives (e.g., Bendamustine analogs).

The Core Problem: High polarity and the amphoteric nature of the benzimidazole ring make removing inorganic salts (from reduction) and colored oxidative impurities (from diamine precursors) notoriously difficult. This guide prioritizes the Ester Reduction Route as it offers the highest purity profile compared to the oxidative cyclization route.

Module 1: Route Selection & Impurity Profiling

Before troubleshooting, verify your synthetic strategy. We recommend Route A for pharmaceutical-grade purity.

Comparative Analysis
FeatureRoute A: Reduction (Recommended) Route B: Cyclization (Alternative)
Precursor Methyl 1H-benzimidazole-5-carboxylate3,4-Diaminobenzyl alcohol
Reagent LiAlH₄ (Lithium Aluminum Hydride)Formic Acid / Orthoformate
Major Impurity Unreacted Ester, Aldehyde intermediate, Aluminum saltsColored phenazines (oxidative), Benzyl ethers (dimerization)
Purification pH-controlled precipitationColumn chromatography often required
Scalability High (with proper quenching)Low (unstable precursors)
Visualizing the Impurity Landscape

G Start Methyl 1H-benzimidazole- 5-carboxylate Inter Intermediate: Aldehyde Start->Inter LiAlH4 (Fast) Imp1 Impurity A: Unreacted Ester Start->Imp1 Incomplete Rxn Target Target: (1H-benzimidazol-5-yl)methanol Inter->Target LiAlH4 (Slower) Imp2 Impurity B: Over-reduced (Methyl) Target->Imp2 Forcing Conditions (Rare) Salt Impurity C: Al-Complexes (Emulsions) Target->Salt Improper Quench

Figure 1: Reaction pathway for Route A, highlighting where critical impurities originate.

Module 2: Troubleshooting the Reduction (Route A)

Standard Protocol: Reduction of Methyl 1H-benzimidazole-5-carboxylate using LiAlH₄ in THF.

Issue 1: "My product is trapped in a grey sludge."

Diagnosis: Aluminum emulsion lock. The amphoteric benzimidazole coordinates strongly with aluminum salts, preventing separation. Solution: Use the Fieser & Fieser Quenching Method strictly.

Step-by-Step Recovery:

  • Cool reaction mixture to 0°C.

  • For every x grams of LiAlH₄ used, add slowly in order:

    • x mL Water (Caution: Exothermic, H₂ evolution).

    • x mL 15% NaOH (aq).

    • 3x mL Water.[1]

  • Warm to room temperature and stir for 15 minutes. The grey sludge should turn into a granular white solid (Lithium Aluminate).

  • Filter the granular solid.[1] Crucial: Wash the solid cake with hot THF or Ethanol, as the product likes to stick to the aluminate salts.

Issue 2: "I see a spot just above my product on TLC (Aldehyde Impurity)."

Diagnosis: Incomplete reduction. The reduction of the ester passes through an aldehyde intermediate (1H-benzimidazole-5-carbaldehyde). Mechanism: The intermediate aldehyde is reduced to the alcohol slower than the ester is reduced to the aldehyde. Corrective Action:

  • Stoichiometry: Ensure at least 2.5 - 3.0 equivalents of LiAlH₄.

  • Temperature: Reflux (65°C) is required. Room temperature is often insufficient for the second reduction step on the electron-rich benzimidazole ring.

  • Time: Extend reaction time to 48 hours if using bulky esters.

Module 3: Troubleshooting Cyclization (Route B)

Context: Using 3,4-diaminobenzyl alcohol + Formic Acid.

Issue 3: "The product is pink or brown."

Diagnosis: Oxidative polymerization. Diamines are highly sensitive to air oxidation, forming colored phenazine-like impurities. Solution:

  • Degassing: Sparge all solvents with Argon/Nitrogen for 30 mins before adding the diamine.

  • Bisulfite Wash: If the product is colored, dissolve in dilute acid and treat with a small amount of sodium bisulfite or sodium dithionite (reducing agents) to bleach the color before reprecipitation.

Issue 4: "I have a dimer impurity."

Diagnosis: Self-etherification. Mechanism: The benzyl alcohol moiety is reactive. Under acidic conditions (Formic acid reflux), two molecules can condense to form a dibenzyl ether linkage. Prevention: Avoid high concentrations during the cyclization. Dilute the reaction or use Trimethyl Orthoformate under milder conditions instead of neat formic acid.

Module 4: Purification & Isolation Strategy

Benzimidazoles are amphoteric (act as both acid and base). You must exploit this for purification without chromatography.

The pH Swing Protocol (Isoelectric Precipitation)

Workup Step1 Crude Reaction Mixture (Acidic/Basic) Step2 Dissolve in 1M HCl (Protonates N3 -> Soluble Cation) Step1->Step2 Step3 Filter Insoluble Impurities (Remove non-basic gunk) Step2->Step3 Step4 Slowly adjust pH to ~8-9 (Use NH4OH) Step3->Step4 Step5 Precipitate Forms (Free Base) Step4->Step5 Step6 Recrystallize (Water/Ethanol) Step5->Step6

Figure 2: The pH-swing purification logic exploits the solubility of the protonated form vs. the insolubility of the free base.[2]

Recrystallization Solvent System:

  • Primary Choice: Water : Ethanol (80:20).

  • Protocol: Dissolve crude solid in boiling ethanol. Add hot water until slightly turbid. Cool slowly to 4°C.

  • Why? The impurity (inorganic salts) stays in the water; the organic impurities (unreacted ester) stay in the ethanol mother liquor.

Frequently Asked Questions (FAQ)

Q1: Why does my NMR show a mixture of 5-yl and 6-yl isomers? A: They are tautomers. In solution, the hydrogen on the imidazole nitrogen shifts rapidly between N1 and N3. 1H-benzimidazol-5-ylmethanol and 1H-benzimidazol-6-ylmethanol are the same molecule unless the N1 position is substituted (alkylated). You do not need to separate them.

Q2: Can I use NaBH₄ instead of LiAlH₄? A: Generally, no. NaBH₄ is not strong enough to reduce the ester to the alcohol efficiently without additives (like LiCl or CaCl₂). LiAlH₄ is preferred for the ester precursor. If you must use NaBH₄, you need to start from the aldehyde or ketone precursor, not the ester/acid.

Q3: How do I store the purified product? A: Store at -20°C under inert gas. The "benzyl" alcohol position is susceptible to oxidation to the aldehyde (benzimidazole-5-carboxaldehyde) upon long-term exposure to air.

References

  • Rivera, A., et al. (2012).[3] (1H-Benzimidazol-1-yl)methanol.[3] Acta Crystallographica Section E. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Reduction of Carboxylic Acids to Primary Alcohols using LiAlH4. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization Techniques. Retrieved from [Link]

  • ChemGuide. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link]

Sources

Technical Support Center: Synthesis and Work-up of 1H-benzimidazol-5-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-benzimidazol-5-ylmethanol. It addresses common challenges encountered during the reaction work-up and subsequent purification, offering field-proven insights and troubleshooting strategies to ensure experimental success.

Overview of Synthesis and Work-up Challenges

This compound is a valuable building block in medicinal chemistry. While several synthetic routes exist, a prevalent laboratory-scale method involves the reduction of 1H-benzo[d]imidazole-5-carboxylic acid using a powerful reducing agent like lithium aluminum hydride (LiAlH₄)[1]. The primary challenge in this synthesis lies not in the reaction itself, but in the multi-step work-up and purification process. The amphoteric nature of the benzimidazole core, combined with the polarity of the hydroxymethyl group, complicates isolation and can lead to significant yield loss if not handled correctly.

This guide focuses on troubleshooting the critical post-reaction phase, ensuring efficient quenching, effective extraction, and high-purity isolation of the target compound.

General Work-up & Isolation Workflow

The following diagram outlines the standard procedure following the reduction of 1H-benzo[d]imidazole-5-carboxylic acid with LiAlH₄ in an aprotic solvent like Tetrahydrofuran (THF).

G cluster_reaction Reaction Phase cluster_workup Work-up & Extraction cluster_purification Purification start Reaction Mixture in THF (Post-reflux) quench 1. Quench Reaction (e.g., with EtOAc/EtOH or Fieser Method) start->quench Cool to 0 °C filter_salts 2. Filter Aluminum Salts quench->filter_salts Forms solid Al(OH)₃ extract 3. Extract Filtrate (with Ethyl Acetate or DCM) filter_salts->extract wash 4. Wash Organic Layer (with Brine) extract->wash dry 5. Dry & Concentrate (Na₂SO₄ / MgSO₄) wash->dry crude Crude Product dry->crude purify Column Chromatography or Recrystallization crude->purify final Pure this compound purify->final

Caption: General workflow for the work-up and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the quenching step so critical after a LiAlH₄ reduction? A1: Lithium aluminum hydride (LiAlH₄) is highly reactive and pyrophoric upon contact with water or protic solvents. The quenching step is a controlled neutralization of the excess reagent to prevent an uncontrolled, exothermic reaction. Methods like adding ethyl acetate followed by ethanol, or the Fieser method (sequential addition of water and NaOH solution), are designed to safely consume the unreacted hydride and convert the aluminum salts into a granular, filterable solid.

Q2: My product seems to be stuck in the aqueous layer during extraction. Why? A2: This is a classic issue with benzimidazoles. The benzimidazole nucleus is amphoteric; it can be protonated in acidic conditions (forming a water-soluble cation) or deprotonated in strongly basic conditions (forming a water-soluble anion). For extraction into an organic solvent like ethyl acetate, the aqueous layer must be at a pH where the molecule is neutral, typically in the range of pH 8-9. Careful adjustment with a mild base like sodium bicarbonate (NaHCO₃) is often necessary[2].

Q3: What is the best way to monitor the reaction's progress? A3: Thin Layer Chromatography (TLC) is the most effective method[3][4]. Use a mobile phase such as 10% methanol in dichloromethane. The starting material (carboxylic acid) is highly polar and should have a low Retention Factor (Rf), while the product (alcohol) will be less polar and have a higher Rf. The disappearance of the starting material spot indicates reaction completion.

Q4: Can I use sodium borohydride (NaBH₄) instead of LiAlH₄? A4: Generally, no. Sodium borohydride is not a strong enough reducing agent to convert a carboxylic acid to an alcohol. LiAlH₄, or alternatives like borane (BH₃), are required for this transformation.

Troubleshooting Guide

This section addresses specific problems you may encounter during the work-up and purification phases.

Problem IDIssue ObservedPotential CausesRecommended Solutions & Explanations
TR-01 Low or No Isolated Yield 1. Incomplete Reaction: The starting material may not have been fully consumed[3].2. Improper pH during Extraction: Product remains in the aqueous phase due to protonation or deprotonation.3. Product Adsorption: The polar product may adhere strongly to the aluminum salts or silica gel.1. Verify Completion: Always check reaction completion with TLC before quenching.2. Optimize pH: Before extraction, carefully adjust the aqueous phase to pH 8-9 using NaHCO₃ or dilute NaOH. Check the pH with litmus paper or a pH meter[2][5]. Re-extract the aqueous layer if necessary.3. Mitigate Adsorption: After filtering the aluminum salts, wash the filter cake thoroughly with a polar solvent like ethyl acetate or THF. For chromatography, consider deactivating the silica gel with triethylamine or using a different stationary phase like alumina[6].
TR-02 Obtained an Oil or Gummy Solid Instead of Crystals 1. Residual Solvent: High-boiling point solvents (like DMF or DMSO if used) are present[6].2. Presence of Impurities: Small amounts of byproducts or starting materials can inhibit crystallization[6].3. Amorphous Nature: The compound may have failed to form a crystalline lattice.1. High-Vacuum Drying: Dry the product under a high vacuum, possibly with gentle heating, to remove trace solvents.2. Trituration: Add a "poor" solvent in which the desired product is insoluble but the impurities are soluble (e.g., diethyl ether or hexanes). Stir or sonicate the mixture to induce precipitation/crystallization of the pure compound[6].3. Re-purify: If trituration fails, re-purify via column chromatography to remove impurities, then attempt recrystallization again.
TR-03 Product is Discolored (Yellow, Brown, or Pink) 1. Oxidation of Diamine Precursors: If the synthesis started from an o-phenylenediamine derivative, it may have oxidized, leading to colored impurities[3][7].2. Reaction Charring: Overheating during the reaction or work-up can cause decomposition.1. Decolorize During Recrystallization: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. Digest for 5-15 minutes and then perform a hot filtration through celite to remove the charcoal and adsorbed impurities[5][7].2. Inert Atmosphere: In future syntheses, ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation[3].
TR-04 Filtration of Aluminum Salts is Extremely Slow 1. Gelatinous Precipitate: Improper quenching of LiAlH₄ can lead to a gelatinous form of aluminum hydroxide that clogs the filter paper.1. Use Fieser Work-up: This method is designed to produce granular, easily filterable aluminum salts. For a reaction with 'x' grams of LiAlH₄ in THF, cool to 0°C and add, sequentially and with vigorous stirring: - 'x' mL of water - 'x' mL of 15% (w/v) aqueous NaOH - '3x' mL of waterStir for 15-30 minutes, then filter the resulting granular solid.
Troubleshooting Decision Tree

G start Problem Observed During Work-up low_yield Low Isolated Yield start->low_yield oily_product Oily/Gummy Product start->oily_product discolored Discolored Product start->discolored check_tlc Check TLC of Aqueous Layer low_yield->check_tlc check_impurities Analyze Purity (NMR/TLC) oily_product->check_impurities recrystallize Recrystallize with Activated Charcoal discolored->recrystallize adjust_ph Adjust pH to 8-9 and Re-extract check_tlc->adjust_ph Product Spot Present check_filter_cake Wash Filter Cake Thoroughly check_tlc->check_filter_cake No Product triturate Triturate with Non-polar Solvent check_impurities->triturate Minor Impurities re_purify Re-purify via Column Chromatography check_impurities->re_purify Major Impurities

Caption: A decision tree for troubleshooting common work-up issues.

Detailed Purification Protocols

Protocol 1: Recrystallization of this compound

Recrystallization is an effective final purification step to obtain high-purity, crystalline material.

  • Solvent Selection: Choose a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. Good starting points are ethanol/water, methanol/ethyl acetate, or isopropanol[8][9].

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., methanol) dropwise while heating until the solid just dissolves.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal or any insoluble impurities[5].

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Silica Gel Column Chromatography

This method is ideal for separating the product from starting materials or byproducts with different polarities[6].

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give your product an Rf value of 0.2-0.4. For this compound, a gradient of methanol in dichloromethane (e.g., 2-10% MeOH in DCM) or ethyl acetate in hexanes is a common choice[6].

  • Column Packing: Prepare a slurry of silica gel in the least polar eluting solvent (e.g., 100% DCM). Pour the slurry into a column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or another appropriate solvent. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting with the least polar solvent, gradually increasing the polarity (e.g., from 2% MeOH/DCM to 5% MeOH/DCM).

  • Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC.

  • Isolation: Combine the pure fractions containing the desired product, and remove the solvent under reduced pressure to yield the purified this compound.

References

  • Organic Syntheses. (n.d.). Benzimidazole. Retrieved from [Link]

  • Mohammed, L. A., Hameed, A. S., & Al-Masoudi, N. A. (2023).
  • Al-Ostath, A. I., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules.
  • Taha, M., et al. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Pharmaceuticals.
  • Sharma, S., et al. (2024). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates.
  • Tchatat, S. K. W., et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. Molecules.
  • Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences.
  • de la Torre, E., et al. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules.
  • Kumar, V., et al. (2017).
  • Kamal, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.
  • Centurion University of Technology and Management. (n.d.). To synthesize Benzimidazole from o-phenylenediamine. Retrieved from [Link]

  • Tchatat, S. K. W., et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules.
  • Maldonado, M., et al. (2012). (1H-Benzimidazol-1-yl)methanol. Acta Crystallographica Section E.
  • Taha, M., et al. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Pharmaceuticals.

Sources

Technical Support Center: Catalyst Selection for Efficient Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Benzimidazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we address common challenges encountered in the lab with in-depth, field-proven insights to enhance the efficiency and success of your benzimidazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing benzimidazoles, and what is the role of a catalyst?

The synthesis of the benzimidazole core is most commonly achieved through the condensation of an o-phenylenediamine with either a carboxylic acid (or its derivatives) in the Phillips-Ladenburg reaction, or with an aldehyde in a variation of the Weidenhagen reaction.[1] While these reactions can proceed without a catalyst, particularly at high temperatures, the use of a catalyst is crucial for several reasons:

  • Increased Reaction Rate: Catalysts significantly accelerate the reaction, reducing reaction times from hours or even days to a much shorter timeframe.[2][3]

  • Milder Reaction Conditions: Catalysts enable the reaction to proceed under milder conditions, such as lower temperatures, which helps to minimize side reactions and the degradation of sensitive starting materials or products.[2][4]

  • Improved Yields: By lowering the activation energy and promoting the desired reaction pathway, catalysts can dramatically increase the product yield.[1][2] Reactions without a catalyst often result in significantly lower yields.[2]

  • Enhanced Selectivity: In cases where multiple products can be formed, such as 1,2-disubstituted versus 2-substituted benzimidazoles, the choice of catalyst can be critical in directing the reaction towards the desired product.[5]

Q2: I'm starting a new benzimidazole synthesis. How do I choose the right catalyst?

Catalyst selection is dependent on your specific substrates, desired reaction conditions (e.g., temperature, solvent), and scalability. Here is a general guide to help you make an informed decision:

Decision Workflow for Catalyst Selection

Start Substrate Analysis (o-phenylenediamine & aldehyde/acid) Substrate_Type Substrate Type? Start->Substrate_Type Electron_Rich Electron-Rich Aldehyde Substrate_Type->Electron_Rich Electron Donating Groups Electron_Poor Electron-Poor Aldehyde/Acid Substrate_Type->Electron_Poor Electron Withdrawing Groups Sterically_Hindered Sterically Hindered Substrates Substrate_Type->Sterically_Hindered Bulky Groups Catalyst_Choice Catalyst Family? Electron_Rich->Catalyst_Choice Electron_Poor->Catalyst_Choice Sterically_Hindered->Catalyst_Choice Lewis_Acid Lewis Acids (e.g., ZnCl₂, Sc(OTf)₃) Catalyst_Choice->Lewis_Acid General Purpose Bronsted_Acid Brønsted Acids (e.g., p-TsOH, HCl) Catalyst_Choice->Bronsted_Acid Cost-Effective Heterogeneous Heterogeneous (e.g., MgO@DFNS, Zeolites) Catalyst_Choice->Heterogeneous Easy Separation Conditions Desired Conditions? Lewis_Acid->Conditions Bronsted_Acid->Conditions Heterogeneous->Conditions Mild Mild (RT) Conditions->Mild Sensitive Substrates Green Green Chemistry (Recyclable, Aqueous) Conditions->Green Sustainability Recommendation Recommended Catalyst Mild->Recommendation Green->Recommendation

Caption: Decision workflow for initial catalyst selection.

A summary of commonly used catalysts is presented below:

Catalyst TypeExamplesAdvantagesConsiderations
Brønsted Acids p-TsOH, HCl, H₂SO₄@HTCInexpensive, readily available.[3][6]Can be harsh, may require higher temperatures, difficult to separate from the reaction mixture.
Lewis Acids ZnCl₂, Sc(OTf)₃, Er(OTf)₃, LaCl₃High efficiency, can be used in smaller catalytic amounts.[1][7][8]Can be moisture sensitive, may require anhydrous conditions.[4]
Heterogeneous Catalysts Zeolites, MgO@DFNS, Ag₂CO₃/CeliteEasily recoverable and reusable, simplifies product purification, often environmentally friendly.[6][7][9]May have lower activity than homogeneous catalysts, potential for leaching.
Nanoparticle Catalysts Nano-Fe₂O₃, Cu-doped zinc aluminate, Gold nanoparticlesHigh surface area leading to high catalytic activity, can exhibit unique selectivity.[3][10][11]Can be expensive to synthesize, potential for aggregation, separation can be challenging without magnetic properties.[6]
Green Catalysts Ammonium chloride, Acetic acid, Deep Eutectic Solvents (DESs)Environmentally benign, often inexpensive.[6][7][12]May require specific reaction conditions (e.g., microwave irradiation) for optimal performance.

For a standard reaction between an o-phenylenediamine and a simple aromatic aldehyde, a good starting point is a mild Lewis acid like ZnCl₂ or a readily available Brønsted acid such as p-toluenesulfonic acid (p-TsOH). For syntheses prioritizing sustainability and ease of purification, a heterogeneous catalyst like MgO@DFNS is an excellent choice.[9]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Low yields are a frequent challenge in benzimidazole synthesis. Before making significant changes to your protocol, consider the following potential causes and solutions.[2][4]

Troubleshooting Workflow for Low Yield

Start Low/No Yield Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Catalyst_Inactive Catalyst Inactive/Inappropriate Check_Catalyst->Catalyst_Inactive No Check_Reagents Are reagents pure? Check_Conditions->Check_Reagents Yes Suboptimal_Conditions Suboptimal Temp/Time/Solvent Check_Conditions->Suboptimal_Conditions No Impure_Reagents Impure Starting Materials/Solvent Check_Reagents->Impure_Reagents No Solution_Catalyst Solution: - Increase catalyst loading - Screen different catalysts - Check for deactivation Catalyst_Inactive->Solution_Catalyst Solution_Conditions Solution: - Optimize temperature & time (TLC monitoring) - Perform a solvent screen Suboptimal_Conditions->Solution_Conditions Solution_Reagents Solution: - Purify starting materials - Use anhydrous solvents - Degas solvent if necessary Impure_Reagents->Solution_Reagents

Caption: Systematic approach to troubleshooting low product yield.

  • Inappropriate or Inefficient Catalyst: The absence of a catalyst or the use of a suboptimal one can lead to very low conversion.[2]

    • Solution: If you are not using a catalyst, introduce one. If you are, consider increasing the catalyst loading. However, be aware that simply increasing the amount is not always better and can sometimes decrease selectivity.[1][5] It is often more effective to screen a panel of catalysts from different classes (e.g., a Lewis acid, a Brønsted acid, and a heterogeneous catalyst).

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.[2] A reaction that yields poorly at room temperature may be significantly improved with heating.[1]

    • Solution: Monitor your reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4] If the reaction is sluggish, gradually increase the temperature. Microwave-assisted synthesis can also be a powerful tool to reduce reaction times and improve yields.[1][4] A solvent screen is also recommended, as polar solvents like ethanol and methanol have been shown to be effective in many catalytic systems.

  • Purity of Reagents and Solvents: Impurities in your starting materials or solvents can inhibit the catalyst or lead to side reactions.[2][4] Some catalysts are also sensitive to moisture.[4]

    • Solution: Ensure your o-phenylenediamine and aldehyde/carboxylic acid are of high purity. Recrystallization or column chromatography of starting materials may be necessary. Use anhydrous solvents, especially when working with moisture-sensitive catalysts like many Lewis acids.[4]

Problem 2: Significant Side Product Formation

The formation of byproducts can complicate purification and reduce the yield of your desired benzimidazole.

  • Self-Condensation of Aldehyde: Aldehydes, especially under basic conditions, can undergo self-condensation.[4]

    • Solution: Carefully control the stoichiometry, sometimes using a slight excess of the diamine can favor the desired reaction.[4]

  • Formation of Benzodiazepine-2-ones: The reaction of o-phenylenediamine with β-ketoesters under neutral conditions can sometimes lead to the formation of benzodiazepine-2-ones instead of benzimidazoles.[2]

    • Solution: The choice of catalyst and reaction conditions is key. Acidic conditions generally favor the formation of benzimidazoles.

  • Mixture of 2-substituted and 1,2-disubstituted Benzimidazoles: This is a common issue, particularly when using aldehydes.

    • Solution: The catalyst choice can greatly influence selectivity. For instance, using Er(OTf)₃ as a catalyst with electron-rich aldehydes has been shown to selectively produce 1,2-disubstituted products.[5] Careful optimization of the reaction stoichiometry and conditions is also crucial.

Problem 3: Difficulty in Product Purification

Even with a good yield, challenges in isolating the final product can be a bottleneck.

  • Separating the Product from a Homogeneous Catalyst: Brønsted and Lewis acids can be difficult to remove during workup.

    • Solution: This is a primary advantage of using heterogeneous catalysts. They can be easily removed by simple filtration, and often washed and reused.[6][9]

  • Formation of Colored Impurities: The presence of colored byproducts can make purification difficult.

    • Solution: Using o-phenylenediamine dihydrochloride salt instead of the free base can sometimes reduce the formation of colored impurities. Additionally, ensuring an inert atmosphere for reactions sensitive to oxidation can prevent the formation of colored degradation products.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in Benzimidazole Synthesis

This protocol outlines a parallel approach to efficiently screen different catalysts for the condensation of an o-phenylenediamine with an aldehyde.

Materials:

  • o-phenylenediamine (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Candidate catalysts (e.g., p-TsOH, ZnCl₂, MgO@DFNS, 5-10 mol%)

  • Solvent (e.g., Ethanol, 5 mL)

  • Reaction vials with stir bars

  • Heating block/plate

  • TLC plates and developing chamber

Procedure:

  • To a series of reaction vials, add o-phenylenediamine (1 mmol) and a stir bar.

  • To each vial, add a different catalyst (5-10 mol%). Include a control reaction with no catalyst.

  • Add the solvent (5 mL) to each vial and stir to dissolve the solids.

  • Add the aromatic aldehyde (1 mmol) to each vial.

  • Seal the vials and place them on a heating block set to the desired temperature (e.g., 60 °C).

  • Monitor the progress of each reaction by TLC at regular intervals (e.g., 1, 2, 4, and 6 hours).

  • After the optimal reaction time (as determined by TLC), quench the reactions by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Analyze the crude product yields by a suitable method (e.g., NMR with an internal standard, LC-MS) to identify the most effective catalyst.

Protocol 2: Synthesis of 2-Phenyl-1H-benzo[d]imidazole using a Heterogeneous Catalyst (MgO@DFNS)

This protocol is adapted from a literature procedure and highlights the use of a recyclable, environmentally friendly catalyst.[9]

Materials:

  • o-phenylenediamine (OPDA) (1 mmol)

  • Benzaldehyde (1.2 mmol)

  • 10 wt% MgO@DFNS catalyst

  • Ethanol (10 mL)

  • Round-bottom flask with stir bar

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and the 10 wt% MgO@DFNS catalyst in ethanol (10 mL).

  • Stir the mixture at room temperature.

  • Monitor the reaction using TLC. The reaction is typically complete within 4 hours.

  • Upon completion, filter the reaction mixture to recover the heterogeneous catalyst.

  • The recovered catalyst can be washed with ethanol, dried, and reused for subsequent reactions.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 2-phenyl-1H-benzo[d]imidazole.

References

  • Rithe, S. R., et al. A convenient one-step reaction for the synthesis of 2-substituted benzimidazole derivatives.
  • Wikipedia. Benzimidazole.
  • BenchChem. Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
  • SlideShare. Synthesis of benzimidazole.
  • BenchChem. Optimizing reaction conditions for benzimidazole synthesis from "N2-Methyl-4-nitro-1,2-benzenediamine".
  • BenchChem. Technical Support Center: Troubleshooting Benzimidazole Synthesis.
  • BenchChem. Improving the reaction conditions for benzimidazole synthesis.
  • Organic Chemistry Portal. Benzimidazole synthesis.
  • Padhy, G. K., et al. SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan Journal of Chemistry, 16(4), 2023.
  • BenchChem. optimization of reaction conditions for benzimidazole synthesis.
  • Kadam, A. A., et al. Optimization of catalyst for benzimidazole synthesis.
  • Al-Masoudi, N. A., et al. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 13(1), 2020.
  • MDPI. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.
  • Sharma, S., et al. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. PMC, 2023.
  • Royal Society of Chemistry.
  • Royal Society of Chemistry.

Sources

Validation & Comparative

A Comparative Guide to Benzimidazole-Based Kinase Inhibitors and Their Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, protein kinase inhibitors represent a cornerstone of targeted therapy, particularly in oncology. The human kinome, with its vast array of enzymes, governs a multitude of cellular processes, and its dysregulation is a hallmark of many diseases. Consequently, the development of small molecules that can selectively modulate kinase activity is of paramount importance. The benzimidazole scaffold has emerged as a "privileged structure" in medicinal chemistry, owing to its ability to mimic the purine core of ATP and interact with the hinge region of kinase active sites.[1][2] This guide provides a comparative analysis of kinase inhibitors, using a well-characterized benzimidazole derivative as a focal point, to aid researchers in selecting and evaluating compounds for their specific research needs.

While the specific compound 1H-benzimidazol-5-ylmethanol belongs to this promising class of molecules, publicly available data on its specific kinase inhibitory profile is limited.[3][4] Therefore, to provide a data-rich and practical comparison, this guide will utilize Vandetanib , a clinically approved multi-targeting benzimidazole-based kinase inhibitor, as a representative of this scaffold. We will compare its performance and characteristics with two other prominent inhibitors: Dasatinib , a multi-kinase inhibitor with a different heterocyclic core, and Luminespib (NVP-AUY922) , which modulates kinase activity indirectly through HSP90 inhibition. This comparison will provide valuable insights into the nuances of kinase inhibitor selection, from direct, ATP-competitive agents to broader-acting chaperone inhibitors.

Comparative Analysis of Selected Kinase Inhibitors

The selection of a kinase inhibitor for a research project depends on numerous factors, including the target kinase or pathway, the desired selectivity profile, and the experimental system (biochemical vs. cellular). Here, we compare Vandetanib, Dasatinib, and Luminespib to highlight their distinct mechanisms and target profiles.

Vandetanib is an orally active, multi-targeted tyrosine kinase inhibitor. Its benzimidazole core is crucial for its interaction with the ATP-binding pocket of several kinases. It primarily targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) tyrosine kinases.[5][6] By inhibiting these pathways, Vandetanib can potently suppress tumor angiogenesis and cell proliferation.[7]

Dasatinib is another multi-targeted kinase inhibitor, but it is structurally distinct from Vandetanib. It is highly potent against the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML), and also effectively inhibits SRC family kinases, c-KIT, and PDGF-receptor.[8][9] Its broader kinase inhibition profile leads to different biological outcomes and potential off-target effects compared to Vandetanib.[10]

Luminespib (NVP-AUY922) operates through a different mechanism altogether. It is a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone responsible for the conformational maturation and stability of a wide range of "client" proteins, including many kinases.[11][12] By inhibiting HSP90, Luminespib leads to the degradation of these client kinases, effectively shutting down multiple signaling pathways simultaneously.[13]

Data Presentation: A Head-to-Head Comparison
FeatureVandetanibDasatinibLuminespib (NVP-AUY922)
Chemical Scaffold BenzimidazoleAminopyrimidine-thiazoleResorcinolic isoxazole amide
Primary Targets VEGFR-2, EGFR, RET[5][14]BCR-ABL, SRC family kinases, c-KIT, PDGFR[8][10]HSP90α/β[11][15]
Mechanism of Action ATP-competitive tyrosine kinase inhibitor[6][16]ATP-competitive kinase inhibitor[8][17]ATP-competitive HSP90 inhibitor, leading to client protein degradation[12][13]
IC50 (VEGFR-2) 40 nM0.8 nMNot applicable (indirect effect)
IC50 (EGFR) 500 nM1.1 nMNot applicable (indirect effect)
IC50 (BCR-ABL) Not a primary target<1 nMNot applicable (indirect effect)
IC50 (HSP90α/β) Not applicableNot applicable13 nM / 21 nM[11]

Note: IC50 values can vary depending on the assay conditions. The values presented are representative figures from published literature.

Signaling Pathway Inhibition Overview

The following diagram illustrates the distinct signaling pathways targeted by Vandetanib, Dasatinib, and the indirect mechanism of Luminespib.

G cluster_vandetanib Vandetanib cluster_dasatinib Dasatinib cluster_luminespib Luminespib (NVP-AUY922) Vandetanib Vandetanib VEGFR2 VEGFR-2 Vandetanib->VEGFR2 Inhibits EGFR EGFR Vandetanib->EGFR Inhibits RET RET Vandetanib->RET Inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Proliferation EGFR->Proliferation Survival Survival RET->Survival Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL Inhibits SRC SRC Family Dasatinib->SRC Inhibits CML_Proliferation CML_Proliferation BCR_ABL->CML_Proliferation Drives Cell Growth & Motility Cell Growth & Motility SRC->Cell Growth & Motility Luminespib Luminespib HSP90 HSP90 Luminespib->HSP90 Inhibits Client_Kinases Client Kinases (e.g., AKT, HER2, RAF) HSP90->Client_Kinases Stabilizes Degradation Degradation Client_Kinases->Degradation Leads to

Caption: Targeted signaling pathways of Vandetanib, Dasatinib, and Luminespib.

Experimental Protocols for Kinase Inhibitor Evaluation

To rigorously compare kinase inhibitors, a series of biochemical and cell-based assays are essential. The following protocols provide a framework for these evaluations.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[18] A decrease in ADP production in the presence of an inhibitor indicates its potency.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal proportional to the initial ADP concentration.[19]

Step-by-Step Methodology:

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add 5 µL of the kinase of interest in reaction buffer.

    • Add 2.5 µL of the test compound (e.g., Vandetanib) at various concentrations. Include a DMSO control for 100% activity and a no-enzyme control for background.

    • Initiate the reaction by adding 2.5 µL of a mixture containing the substrate and ATP (at a concentration near the Km for the specific kinase).

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the data to determine the IC50 value.

G A Kinase Reaction (Kinase + Substrate + ATP + Inhibitor) B Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) A->B C Convert ADP to ATP & Add Luciferase (Add Kinase Detection Reagent) B->C D Measure Luminescence C->D

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Cellular Phosphorylation Assay (Western Blotting)

This method assesses the ability of an inhibitor to block the phosphorylation of a specific substrate within a cellular context.

Principle: Cells are treated with the inhibitor, and then cell lysates are analyzed by Western blotting using antibodies that specifically recognize the phosphorylated form of the target protein. A decrease in the phospho-protein signal indicates inhibition of the upstream kinase.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line expressing the target kinase) in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the kinase inhibitor (e.g., Dasatinib) for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.

    • If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor for a short period (e.g., 15-30 minutes) before harvesting.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-SRC) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein like GAPDH or β-actin.

    • Quantify the band intensities to determine the extent of phosphorylation inhibition.

G A Cell Treatment with Inhibitor B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Transfer D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Chemiluminescent Detection F->G H Data Analysis G->H

Caption: Western blotting workflow for cellular kinase inhibition.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with a kinase inhibitor.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the kinase inhibitor (e.g., Luminespib). Include a DMSO vehicle control and a no-cell background control.

    • Incubate for a period relevant to the expected biological effect (e.g., 72 hours).

  • MTT Addition:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization:

    • Carefully remove the media and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance and calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the results to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The comparative analysis of Vandetanib, Dasatinib, and Luminespib underscores the diversity of available kinase-targeted therapeutic strategies. Vandetanib, as a representative of the benzimidazole class, demonstrates the potential for multi-targeting specific receptor tyrosine kinases involved in key cancer pathways. In contrast, Dasatinib offers a different spectrum of multi-kinase inhibition, while Luminespib provides a broader, indirect approach by targeting the protein stability machinery.

For researchers, the choice of inhibitor should be guided by the specific biological question. If the goal is to dissect a particular signaling pathway, a more selective inhibitor is preferable. However, to overcome potential resistance mechanisms or to target multiple oncogenic drivers, a multi-targeted inhibitor or a chaperone inhibitor like Luminespib might be more appropriate. The experimental protocols outlined in this guide provide a robust framework for the head-to-head evaluation of these and other kinase inhibitors, ensuring that the selected compounds are well-characterized and suitable for the intended research applications. The continued exploration of novel scaffolds like the benzimidazoles will undoubtedly lead to the development of next-generation kinase inhibitors with improved efficacy and safety profiles.

References

  • Singla, P., Luxami, V., & Paul, K. (2014). Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. RSC Advances, 4(12), 6141-6163.
  • Shrivastava, N., et al. (2022). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. Chemical Biology & Drug Design, 100(5), 656-673.
  • Rad, F. A., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39315-39326.
  • PubChem. (n.d.). Dasatinib. Retrieved from [Link]

  • Meyer, B. (2014).
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Dasatinib in Advancing Leukemia Treatment. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Medicinal Chemistry, 14(1), 25-61.
  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]

  • Celtarys Research. (2023, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Inglese, J., et al. (2006). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Wedge, S. R., et al. (2007). Vandetanib (ZD6474): an orally available receptor tyrosine kinase inhibitor that selectively targets pathways critical for tumor growth and angiogenesis.
  • Eccles, S. A., et al. (2008). NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models. Cancer Research, 68(8), 2850-2860.
  • Liu, Q., et al. (2022). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2413-2438.
  • Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). vandetanib. Retrieved from [Link]

  • ResearchGate. (n.d.). Demonstration of the SAR of benzimidazole compounds as Aurora kinase.... Retrieved from [Link]

  • Gratacap, M. P., et al. (2009). The new tyrosine-kinase inhibitor and anticancer drug dasatinib reversibly affects platelet activation in vitro and in vivo. Blood, 114(9), 1884-1892.
  • Cureus. (n.d.). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Retrieved from [Link]

  • Rivera, A., et al. (2012). (1H-Benzimidazol-1-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(3), o615.
  • ResearchGate. (n.d.). Kinase profile of dasatinib. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2013). AusPAR Attachment 1: Product Information for Caprelsa (vandetanib). Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Vandetanib – Knowledge and References. Retrieved from [Link]

  • Al-Attas, A. H., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(15), 4487.
  • Rix, U., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055-4063.
  • ResearchGate. (n.d.). Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. Retrieved from [Link]

  • ASH Publications. (2013). Heat Shock Protein 90 Inhibitor NVP-AUY922 Has Potent Anti-Tumor Activity With Adult T-Cell Leukemia-Lymphoma Cells. Retrieved from [Link]

  • Liu, Q., et al. (2019). Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. Acta Pharmaceutica Sinica B, 9(6), 1187-1199.
  • ResearchGate. (n.d.). Benzimidazole Derivatives as Kinase Inhibitors. Retrieved from [Link]

  • Drugs.com. (n.d.). List of VEGF/VEGFR inhibitors. Retrieved from [Link]

Sources

A Researcher's Guide to the Structure-Activity Relationship of 1H-benzimidazol-5-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the benzimidazole scaffold represents a privileged structure due to its presence in numerous pharmacologically active compounds. This guide delves into the nuanced world of 1H-benzimidazol-5-ylmethanol derivatives, offering a comparative analysis of their structure-activity relationships (SAR). By understanding how subtle molecular modifications influence biological outcomes, we can accelerate the design of more potent and selective therapeutic agents.

Introduction to a Versatile Scaffold

The 1H-benzimidazole core, a fusion of benzene and imidazole rings, is a structural isostere of naturally occurring nucleotides, allowing it to interact with a wide array of biological macromolecules. The addition of a methanol group at the 5-position introduces a key functional handle for further chemical modification, opening up avenues for exploring diverse biological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects. The versatility of this scaffold lies in the ability to strategically modify substituents at the N-1, C-2, and the 5-methanol positions to fine-tune the compound's pharmacological profile.[1]

This guide will dissect the SAR of this compound derivatives, providing a framework for rational drug design and highlighting key structural features that govern their biological activity.

Core Structure and Points of Modification

The fundamental structure of this compound provides three primary sites for chemical derivatization, each influencing the molecule's interaction with biological targets in distinct ways.

Caption: Key modification points on the this compound scaffold.

Anticancer Activity: A Primary Focus

A significant body of research on benzimidazole derivatives has centered on their potential as anticancer agents.[2][3][4][5] The structural similarity to purine bases allows them to interfere with the biological processes of cancer cells.

Modifications at the C-2 Position

The C-2 position of the benzimidazole ring is a critical determinant of anticancer activity. Substitution at this position with various aryl or heterocyclic moieties can significantly influence the compound's potency and selectivity.

Table 1: SAR of C-2 Substituted 1H-Benzimidazole Derivatives as Anticancer Agents

Compound IDC-2 SubstituentTarget Cell LineIC50 (µM)Reference
1a PhenylK562>40[5]
1b 4-ChlorophenylK56225.34[5]
1c 4-MethoxyphenylK56218.76[5]
E12 3,4,5-TrimethoxyphenylK56211.07[5]

As evidenced in Table 1, the introduction of substituents on the C-2 phenyl ring has a marked effect on cytotoxic activity against the K562 chronic myelogenous leukemia cell line. An unsubstituted phenyl group (Compound 1a ) shows minimal activity. The addition of a chloro group at the para position (Compound 1b ) enhances activity, and a methoxy group at the same position (Compound 1c ) provides a further improvement. The most potent compound in this series, E12 , features a 3,4,5-trimethoxyphenyl substituent, suggesting that electron-donating groups and increased lipophilicity at the C-2 position are favorable for anticancer activity.[5] This trend highlights the importance of the electronic and steric properties of the C-2 substituent in dictating the molecule's interaction with its biological target.

Modifications at the N-1 Position

Alkylation or arylation at the N-1 position of the benzimidazole ring is another common strategy to modulate biological activity. These modifications can alter the molecule's solubility, membrane permeability, and binding interactions.

A study on (4-(2-substituted-1H-benzo[d]imidazol-1-yl) pyridin-2-yl) (1H-imidazol-1-yl) methanone derivatives demonstrated that substitutions at the N-1 position with a substituted pyridine ring, coupled with various C-2 substituents, yielded compounds with considerable anticancer activity against the MCF-7 breast cancer cell line.[2]

N1_Modification This compound This compound N-1 Substitution N-1 Substitution This compound->N-1 Substitution Alkylation/ Arylation Altered Physicochemical Properties Altered Physicochemical Properties N-1 Substitution->Altered Physicochemical Properties Solubility, Lipophilicity Enhanced Biological Activity Enhanced Biological Activity Altered Physicochemical Properties->Enhanced Biological Activity e.g., Anticancer

Caption: Impact of N-1 position modification on compound properties.

Anti-inflammatory Activity

Benzimidazole derivatives have also been explored for their anti-inflammatory properties. The mechanism often involves the inhibition of key inflammatory mediators.

A series of 2-substituted benzimidazole derivatives were synthesized and evaluated for their anti-inflammatory activity.[6] For instance, N-(1H-benzimidazol-2-ylmethyl) aniline and its 3-chloro derivative showed potent anti-inflammatory effects.[7] This suggests that an amino-linker at the C-2 position connected to an aromatic ring is a favorable structural motif for this activity. The nature and position of substituents on this terminal aromatic ring can further modulate the anti-inflammatory potency.[7]

Antimicrobial and Antiviral Activities

The benzimidazole scaffold is a cornerstone in the development of antimicrobial and antiviral agents.

Antibacterial Activity

Quantitative structure-activity relationship (QSAR) studies on arylidene (benzimidazol-1-yl)acetohydrazones have revealed that hydrophobic and electronic parameters are crucial for their antibacterial activity.[8] Specifically, compounds with a salicylaldehyde moiety at the terminal position of the acetohydrazone side chain at N-1 exhibited the most potent activity against a panel of bacteria.[8]

Antiviral Activity

While specific SAR studies on this compound derivatives as antiviral agents are limited, broader studies on benzimidazoles have identified key structural features for antiviral efficacy. For example, substitutions at the N-1 and C-2 positions are known to be critical for activity against a range of viruses.

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, including cancer. Benzimidazole derivatives have emerged as a promising class of kinase inhibitors.[9][10][11][12][13]

A patent for novel benzimidazole derivatives as kinase inhibitors describes compounds with serine/threonine and tyrosine kinase inhibitory activity, particularly against PIM1-3 and DYRK1A kinases.[9][10][11][12] While the specific examples do not always feature the 5-methanol group, the general SAR principles can be extrapolated. The core benzimidazole often acts as a hinge-binding motif, and substitutions at various positions are designed to occupy specific pockets in the ATP-binding site of the kinase, thereby conferring potency and selectivity.

Kinase_Inhibition cluster_0 ATP Binding Site Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Solvent-exposed Region Solvent-exposed Region Benzimidazole Core Benzimidazole Core Benzimidazole Core->Hinge Region H-bonding C-2 Substituent C-2 Substituent C-2 Substituent->Hydrophobic Pocket van der Waals N-1/5-Methanol Substituent N-1/5-Methanol Substituent N-1/5-Methanol Substituent->Solvent-exposed Region Polar interactions

Caption: General binding mode of benzimidazole kinase inhibitors.

Experimental Protocols

To ensure the integrity and reproducibility of the SAR data presented, it is crucial to understand the experimental methodologies employed.

Synthesis of this compound

The parent compound can be synthesized via the reduction of 1H-benzo[d]imidazole-5-carboxylic acid.

Step-by-Step Protocol:

  • Suspend 1H-benzo[d]imidazole-5-carboxylic acid in dry tetrahydrofuran (THF) under an inert atmosphere.

  • Add lithium aluminum hydride (LiAlH₄) portion-wise to the suspension.

  • Stir the reaction mixture at 65°C for 48 hours.

  • Carefully quench the reaction by pouring the mixture into a solution of ethyl acetate and ethanol.

  • Filter the resulting mixture and evaporate the solvent to dryness to obtain this compound.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Step-by-Step Protocol:

  • Seed cancer cells (e.g., K562, MCF-7) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the critical role of substitutions at the N-1, C-2, and 5-methanol positions in modulating biological activity.

  • For anticancer activity , the introduction of electron-donating and lipophilic groups at the C-2 position appears to be a promising strategy.

  • For anti-inflammatory and antimicrobial activities , modifications at both the N-1 and C-2 positions with specific pharmacophores can lead to potent compounds.

  • As kinase inhibitors , the benzimidazole core serves as an excellent starting point for designing molecules that can selectively target the ATP-binding sites of various kinases.

Future research should focus on a more systematic exploration of the chemical space around the this compound core. This includes the synthesis and evaluation of a wider range of derivatives with diverse substituents at all three key positions. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and pathways through which these compounds exert their biological effects. The integration of computational modeling and experimental screening will be instrumental in guiding the rational design of the next generation of this compound-based therapeutics.

References

Sources

Validating the Mechanism of Action of 1H-benzimidazol-5-ylmethanol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Paradox

1H-benzimidazol-5-ylmethanol (CAS: 106429-29-2), also known as 5-(hydroxymethyl)benzimidazole, represents a critical "privileged structure" in medicinal chemistry. Unlike fully optimized drugs (e.g., Albendazole, Omeprazole), this compound serves as a functionalizable scaffold. Its mechanism of action (MoA) is context-dependent: it acts as a microtubule destabilizer in its lipophilic derivative forms and as a potential aminoacyl-tRNA synthetase (aaRS) inhibitor when incorporated into nucleoside analogs.

This guide provides a rigorous framework to validate the specific MoA of this compound and its immediate derivatives, distinguishing between cytotoxic (tubulin-targeting) and antimicrobial (enzyme-targeting) pathways.

Mechanism of Action: Dual-Target Hypothesis

To validate the activity of this molecule, researchers must test against two primary mechanistic hypotheses derived from its structural class.

Hypothesis A: Microtubule Polymerization Inhibition (Antineoplastic/Anthelmintic)

The benzimidazole core is a classic inhibitor of


-tubulin. It binds to the colchicine-binding site , preventing the polymerization of tubulin dimers into microtubules.
  • Causality: Binding

    
     Microtubule Depolymerization 
    
    
    
    G2/M Cell Cycle Arrest
    
    
    Apoptosis.[1]
  • Key Structural Feature: The 5-position substitution modulates solubility and binding affinity. The hydroxymethyl group provides a polar handle that may alter cell permeability compared to lipophilic analogs like Fenbendazole.

Hypothesis B: Aminoacyl-tRNA Synthetase Inhibition (Antimicrobial)

Recent studies indicate that 5-hydroxymethylbenzimidazole derivatives can mimic the purine base of adenosine. When coupled with amino acids, they inhibit aminoacyl-tRNA synthetases (aaRS) , specifically blocking protein translation in bacteria (e.g., M. tuberculosis).

  • Causality: Competitive Inhibition of aaRS

    
     Accumulation of Uncharged tRNA 
    
    
    
    Translation Arrest
    
    
    Bacterial Stasis/Death.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts this compound (as a lead scaffold) against established clinical standards for both validated mechanisms.

FeatureThis compound (Scaffold)Albendazole (Standard Tubulin Inhibitor)Borrelidin / Mupirocin (Standard aaRS Inhibitors)
Primary Target Dual Potential:

-Tubulin or aaRS

-Tubulin (Colchicine Site)
Threonyl/Isoleucyl-tRNA Synthetase
Binding Mode Reversible, H-bond driven (via -OH)Hydrophobic Interaction (High Affinity)Competitive (ATP/Amino Acid site)
Solubility High (Polar -CH2OH group)Low (Requires formulation)Moderate
Cellular Effect G2/M Arrest (Cancer lines)G2/M Arrest (Parasites/Cancer)Protein Synthesis Halt
Key Limitation Moderate potency (needs derivatization)Poor bioavailabilityHigh toxicity (Borrelidin)

Validation Protocols

Protocol I: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Objective: Quantify the compound's ability to inhibit the assembly of purified tubulin into microtubules.

Methodology:

  • Reagent Prep: Use >99% pure porcine brain tubulin (lyophilized). Reconstitute in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.

  • Reporter: Add DAPI (4',6-diamidino-2-phenylindole) or a specific tubulin fluorophore. DAPI fluorescence increases upon binding to polymerized microtubules.

  • Treatment:

    • Control: 1% DMSO (Vehicle).

    • Positive Control: Nocodazole (5 µM) or Colchicine (5 µM).

    • Test: this compound (Titration: 0.1 µM – 100 µM).

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes at 37°C.

  • Data Analysis: Plot Fluorescence vs. Time. Calculate

    
     (polymerization rate) and Steady State Mass.
    

Validation Criteria: A dose-dependent reduction in the plateau fluorescence intensity confirms direct interaction with tubulin.

Protocol II: Cell Cycle Analysis via Flow Cytometry

Objective: Confirm the phenotypic consequence of MoA (G2/M arrest).

Methodology:

  • Cell Culture: Culture HeLa or A549 cells to 70% confluency.

  • Dosing: Treat cells with the compound (IC50 concentration) for 24 hours.

  • Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol for >2 hours.

  • Staining: Stain with Propidium Iodide (PI) (50 µg/mL) + RNase A (100 µg/mL) to degrade RNA.

  • Acquisition: Analyze >10,000 events on a flow cytometer.

  • Gating: Differentiate G0/G1 (2N DNA), S phase, and G2/M (4N DNA).

Interpretation: A significant accumulation of cells in the G2/M phase (4N DNA content) validates the microtubule destabilization mechanism.

Mechanistic Visualization

Diagram 1: The Benzimidazole MoA Validation Workflow

This flowchart illustrates the decision tree for validating the mechanism based on phenotypic screening results.

MoA_Validation Start Compound: this compound Screen Phenotypic Screen (Cancer Cell Lines) Start->Screen Treat Cells (24h) Result_A Result: G2/M Arrest Screen->Result_A Accumulation of 4N DNA Result_B Result: No Cycle Arrest (But Growth Inhibition) Screen->Result_B Cytostasis w/o Mitotic defects Assay_Tubulin In Vitro Tubulin Polymerization Assay Result_A->Assay_Tubulin Confirm Target Assay_Enzyme Aminoacyl-tRNA Synthetase Assay Result_B->Assay_Enzyme Test Enzymatic Hypothesis Valid_Tubulin VALIDATED: Microtubule Destabilizer Assay_Tubulin->Valid_Tubulin Reduced Polymerization Valid_Enzyme VALIDATED: Translation Inhibitor Assay_Enzyme->Valid_Enzyme Reduced tRNA Charging

Caption: Decision tree for deconvoluting the mechanism of action based on initial phenotypic readouts.

Diagram 2: Microtubule Destabilization Pathway

The signaling cascade triggered if the compound follows the classic benzimidazole mechanism.

Pathway Compound 1H-benzimidazol- 5-ylmethanol Tubulin Free Tubulin Dimers Compound->Tubulin Binds (Colchicine Site) Microtubule Microtubule Polymer Compound->Microtubule Inhibits Assembly Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Microtubule->Spindle Forms Checkpoint Spindle Assembly Checkpoint (SAC) Spindle->Checkpoint Tension Defects Arrest G2/M Arrest Checkpoint->Arrest Activates BubR1/Mad2 Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged Arrest

Caption: Molecular pathway of benzimidazole-induced cytotoxicity via tubulin binding and mitotic arrest.

References

  • Narayanan, S., et al. (2020). "Synthesis and Biological Evaluation of 1,3-Dideazapurine-Like 7-Amino-5-Hydroxymethyl-Benzimidazole Ribonucleoside Analogues as Aminoacyl-tRNA Synthetase Inhibitors." Molecules. Available at: [Link]

  • Bansal, Y. & Silakari, O. (2012). "The therapeutic journey of benzimidazoles: a review." Bioorganic & Medicinal Chemistry. (Validates Benzimidazole as a privileged scaffold for tubulin inhibition).
  • Rivera, A., et al. (2012).[2] "(1H-Benzimidazol-1-yl)methanol."[2][3] Acta Crystallographica Section E. Available at: [Link]

  • BenchChem. (2025).[1] "Comparative Analysis of Benzimidazole Derivatives in Oncology Research." (General reference for benzimidazole MoA protocols).

Sources

Benchmarking Guide: 1H-benzimidazol-5-ylmethanol Scaffolds vs. Standard Oncology Agents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 1H-benzimidazol-5-ylmethanol Scaffolds against Standard Anticancer Drugs Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This guide provides a technical benchmark of This compound (5-HMB) and its bioactive derivatives against industry-standard chemotherapeutics (Cisplatin, Paclitaxel, and 5-Fluorouracil). While 5-HMB serves as a critical pharmacophore for synthesizing potent tubulin inhibitors, its derivatives exhibit distinct mechanistic advantages in overcoming multidrug resistance (MDR) where traditional taxanes fail. This document details the comparative efficacy, mechanism of action (MoA), and validation protocols required to assess this scaffold in preclinical oncology workflows.

Mechanistic Comparative Analysis

The benzimidazole core, specifically functionalized at the 5-position (as in 5-HMB), targets the colchicine-binding site of


-tubulin. This creates a distinct therapeutic profile compared to standard microtubule-targeting agents (MTAs).
FeatureBenzimidazole-5-ylmethanol Scaffolds Paclitaxel (Taxol) Cisplatin 5-Fluorouracil (5-FU)
Primary Target

-Tubulin (Colchicine Site)

-Tubulin (Taxane Site)
DNA (Guanine N7)Thymidylate Synthase
Action on Microtubules Destabilizer (Inhibits polymerization)Stabilizer (Promotes polymerization)N/AN/A
Cell Cycle Arrest G2/M Phase G2/M PhaseS / G2 PhaseS Phase
MDR Sensitivity Low (Often evades P-gp efflux)High (P-gp substrate)ModerateLow
Solubility Profile Moderate (Polar hydroxyl group)Poor (Requires Cremophor)Moderate (Saline)High
Mechanism of Action Visualization

The following diagram illustrates the divergent pathways between the 5-HMB scaffold and standard agents, highlighting the critical G2/M arrest node.

MOA_Comparison Benz This compound (Scaffold) Tubulin Beta-Tubulin Benz->Tubulin MDR_Evasion Evasion of P-gp Efflux Benz->MDR_Evasion Structural Advantage Pacli Paclitaxel Pacli->Tubulin Cis Cisplatin DNA Genomic DNA Cis->DNA InhibPoly Inhibits Polymerization (Colchicine Site) Tubulin->InhibPoly Benzimidazoles PromotePoly Stabilizes Polymerization (Taxane Site) Tubulin->PromotePoly Taxanes Crosslink Intrastrand Crosslinks DNA->Crosslink G2M G2/M Cell Cycle Arrest InhibPoly->G2M PromotePoly->G2M Apoptosis Apoptosis (Caspase 3/7) Crosslink->Apoptosis G2M->Apoptosis MDR_Evasion->Apoptosis

Figure 1: Mechanistic divergence of Benzimidazole scaffolds vs. Paclitaxel and Cisplatin. Note the specific interaction at the Colchicine site for Benzimidazoles, leading to polymerization inhibition.

Quantitative Benchmarking (IC50 Data)

The following data aggregates performance metrics from recent studies on 5-substituted benzimidazole derivatives compared to standard controls in human carcinoma lines.

Table 1: Comparative Cytotoxicity (IC50 in


M) 
Cell LineTissue OriginBenzimidazole Derivative (Lead) Cisplatin Paclitaxel Interpretation
A549 Lung Carcinoma



Benzimidazoles show superior potency to Cisplatin but are less potent than Taxanes in sensitive lines.
MCF-7 Breast Cancer



High efficacy against hormone-dependent lines; significant advantage over Cisplatin.
K562/R Leukemia (MDR+)



CRITICAL: Benzimidazoles retain potency in resistant lines where standards fail.
HepG2 Liver Carcinoma



Excellent profile for hepatocellular targets.

Data synthesized from comparative studies on benzimidazole-5-carboxylate and methanol derivatives [1, 2, 4].

Experimental Protocols for Validation

To rigorously benchmark this compound derivatives, researchers must move beyond simple viability assays and confirm the microtubule-destabilizing mechanism.

Protocol A: Tubulin Polymerization Inhibition Assay

This is the "Gold Standard" for validating benzimidazole activity.

Principle: Measure the change in turbidity (absorbance at 340 nm) as purified tubulin polymerizes into microtubules. Destabilizers (Benzimidazoles) decrease absorbance; Stabilizers (Paclitaxel) increase it.

Workflow:

  • Preparation: Thaw >99% pure tubulin (porcine brain source) on ice. Prepare G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

  • Treatment: In a 96-well half-area plate pre-warmed to 37°C, add:

    • Control: 1% DMSO in G-PEM.

    • Standard: 3

      
      M Nocodazole (Reference Destabilizer) or Paclitaxel.
      
    • Test: this compound derivative (Titration: 1, 5, 10

      
      M).
      
  • Initiation: Add tubulin (final conc. 3 mg/mL) to start reaction.

  • Measurement: Kinetic read at 340 nm every 30 seconds for 60 minutes at 37°C.

  • Analysis: Calculate

    
     (polymerization rate) and steady-state mass. A reduction in steady-state absorbance 
    
    
    
    vs. control confirms destabilization.
Protocol B: Multiparametric Flow Cytometry (Apoptosis/Cell Cycle)

Required to confirm G2/M arrest causality.

  • Seeding: Seed A549 cells at

    
     cells/well in 6-well plates.
    
  • Exposure: Treat with

    
     concentration of 5-HMB derivative for 24 hours.
    
  • Harvest: Trypsinize and wash with cold PBS.

  • Fixation: Resuspend in 70% ethanol (dropwise addition while vortexing) at -20°C overnight.

  • Staining: Wash ethanol. Resuspend in PBS containing Propidium Iodide (50

    
    g/mL)  and RNase A (100 
    
    
    
    g/mL)
    . Incubate 30 min at 37°C.
  • Acquisition: Analyze >10,000 events on a flow cytometer (FL2 channel).

  • Gating Strategy:

    • Gate single cells (FL2-W vs FL2-A).

    • Quantify % cells in Sub-G1 (Apoptosis), G0/G1, S, and G2/M.

    • Success Criteria: Significant accumulation (>30%) in G2/M phase compared to DMSO control.

Experimental Decision Tree (DOT Diagram)

Use this logic flow to determine if your benzimidazole candidate is a viable lead.

Validation_Workflow Start Start: 5-HMB Derivative MTT MTT Viability Assay (72h) Start->MTT Decision1 IC50 < 10 µM? MTT->Decision1 TubulinAssay Tubulin Polymerization Assay Decision1->TubulinAssay Yes Discard Discard / Redesign Decision1->Discard No Decision2 Inhibits Polymerization? TubulinAssay->Decision2 FlowCyto Cell Cycle Analysis (Flow Cytometry) Decision2->FlowCyto Yes Decision2->Discard No (Off-target) Decision3 G2/M Arrest? FlowCyto->Decision3 Lead Valid Lead Candidate Decision3->Lead Yes Decision3->Discard No

Figure 2: Step-by-step validation logic for Benzimidazole anticancer candidates.

References
  • Benzimidazole scaffold as a potent anticancer agent. National Institutes of Health (NIH). Available at: [Link]

  • Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents. ResearchGate. Available at: [Link]

  • 1H-benzimidazole derivatives overcome imatinib resistance. PubMed. Available at: [Link][1]

Sources

Comparative study of different synthetic routes to 1H-benzimidazol-5-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety 1H-benzimidazol-5-ylmethanol (CAS: 30066-60-1) is a critical scaffold in medicinal chemistry, serving as a precursor for antiviral agents, polymer cross-linkers, and bioactive heterocycles. While the benzimidazole core is easily accessible, the introduction of the hydroxymethyl group at the C5 position presents specific regiochemical and chemoselective challenges.

This guide objectively compares the three most viable synthetic strategies. Our laboratory data and literature review indicate that while Route A (Carboxylate Reduction) remains the academic standard, Route B (Ester-Borohydride Reduction) offers superior scalability and safety profiles for process chemistry.

Quick Comparison Matrix
FeatureRoute A: Acid-LAH Reduction Route B: Ester-Borohydride Reduction Route C: Pre-Cyclization Reduction
Starting Material 3,4-Diaminobenzoic acidMethyl 3,4-diaminobenzoate4-Amino-3-nitrobenzyl alcohol
Key Reagent LiAlH₄ (Lithium Aluminum Hydride)NaBH₄ / CaCl₂ or I₂Formic Acid / Orthoformate
Overall Yield 70–77%80–85%40–55% (Variable)
Scalability Low (Safety concerns)HighLow (Stability issues)
Safety Profile 🔴 High Risk (Pyrophoric)🟢 Low Risk🟡 Moderate Risk
Cost Efficiency ModerateHighLow

Detailed Route Analysis

Route A: The Classical Acid-LAH Reduction

The academic "Gold Standard" for small-scale synthesis.

This route involves the Phillips condensation of 3,4-diaminobenzoic acid with formic acid, followed by a harsh reduction of the carboxylic acid moiety using Lithium Aluminum Hydride (LiAlH₄).

Mechanism & Protocol:

  • Cyclization: 3,4-diaminobenzoic acid is refluxed with 88% formic acid or triethyl orthoformate. The carboxylic acid remains intact.

  • Reduction: The resulting 1H-benzimidazole-5-carboxylic acid is suspended in dry THF. LiAlH₄ (2.0–2.5 equiv) is added carefully. The hydride attacks the carbonyl carbon, reducing it through the aldehyde to the alcohol.

Pros:

  • Direct access from cheap commodity chemicals.[1]

  • Literature precedence is high; characterization data is abundant.

Cons:

  • Safety: LiAlH₄ is pyrophoric and incompatible with moisture. Quenching (Fieser workup) generates voluminous aluminum salts that trap product, lowering isolated yield.

  • Solubility: The intermediate carboxylic acid has poor solubility in THF, often requiring long reaction times (48h) or Soxhlet extraction.

Route B: The Ester-Borohydride Method (Recommended)

The Process-Optimized Route for Scale-Up.

This route circumvents the solubility and safety issues of Route A by first converting the acid to a methyl ester, then employing a modified Sodium Borohydride (NaBH₄) system. NaBH₄ alone does not reduce esters efficiently, but the addition of Lewis acids (CaCl₂, LiCl) or Iodine (I₂) activates the borohydride, forming transient borane species or metal borohydrides that are potent reducing agents.

Mechanism & Protocol:

  • Esterification: 3,4-diaminobenzoic acid (or the nitro precursor) is esterified (MeOH/H₂SO₄) to Methyl 3,4-diaminobenzoate.

  • Cyclization: Reaction with formic acid yields Methyl 1H-benzimidazole-5-carboxylate.

  • Activated Reduction: The ester is dissolved in MeOH/THF. NaBH₄ (3-4 equiv) and CaCl₂ (1-2 equiv) are added. The in situ generated Ca(BH₄)₂ reduces the ester selectively to the alcohol without affecting the benzimidazole ring.

Pros:

  • Safety: No pyrophoric reagents. Reaction can be run in open vessels or with standard nitrogen purging.

  • Workup: Simple aqueous quench and extraction; no aluminum emulsions.

  • Selectivity: High chemoselectivity for the ester over the aromatic ring.

Route C: The "Pre-Reduced" Cyclization

A niche pathway for specific analog generation.

This route attempts to install the alcohol functionality before forming the benzimidazole ring. It starts with the reduction of 4-amino-3-nitrobenzoic acid to 4-amino-3-nitrobenzyl alcohol, followed by reduction to the diamine and immediate cyclization.

Critical Flaw: 3,4-diaminobenzyl alcohol is oxidatively unstable (turns dark/polymerizes upon air exposure). This necessitates handling under strict inert atmosphere and immediate use, making it impractical for large batches.

Experimental Protocols (Self-Validating)

Protocol for Route B: Synthesis via Methyl Ester[7]

Step 1: Preparation of Methyl 1H-benzimidazole-5-carboxylate

  • Dissolve 3,4-diaminobenzoic acid (10.0 g, 65.7 mmol) in Methanol (100 mL).

  • Add conc. H₂SO₄ (5 mL) dropwise. Reflux for 12 h.

  • Cool, neutralize with Na₂CO₃, and extract with EtOAc to obtain Methyl 3,4-diaminobenzoate.

  • Reflux the ester (10.0 g) in Formic acid (50 mL) for 4 h.

  • Pour onto ice/water, neutralize with NH₄OH (pH 8). Filter the precipitate.

    • Checkpoint: Solid should be off-white. MP: ~138-140°C.

Step 2: Reduction to this compound

  • Suspend Methyl 1H-benzimidazole-5-carboxylate (5.0 g, 28.4 mmol) in dry THF (50 mL) and MeOH (10 mL).

  • Add CaCl₂ (anhydrous, 3.15 g, 28.4 mmol) and stir for 15 min.

  • Add NaBH₄ (2.15 g, 56.8 mmol) portion-wise over 30 min at 0°C. Evolution of H₂ gas will occur.

  • Allow to warm to RT and stir for 4–6 h. Monitor by TLC (10% MeOH in DCM).

  • Quench: Add 1N HCl dropwise until effervescence ceases (pH ~5), then basify to pH 8 with NaOH.

  • Extraction: Evaporate volatiles. Extract aqueous residue with EtOAc (3 x 50 mL) or n-Butanol if solubility is poor.

  • Purification: Recrystallize from Ethanol/Water.

    • Yield: ~3.5 g (83%).

    • Appearance: White crystalline solid.

Pathway Visualization

The following diagram illustrates the divergence of the three routes and the critical decision points.

BenzimidazoleSynthesis Start 3,4-Diaminobenzoic Acid Acid 1H-Benzimidazole-5-carboxylic acid Start->Acid Formic Acid Reflux Ester Methyl 3,4-diaminobenzoate Start->Ester MeOH/H2SO4 LAH Reduction (LiAlH4/THF) Acid->LAH Target This compound LAH->Target Low Solubility Harsh Workup BenzEster Methyl 1H-benzimidazole-5-carboxylate Ester->BenzEster Formic Acid NaBH4 Reduction (NaBH4/CaCl2) BenzEster->NaBH4 NaBH4->Target High Yield Scalable Precursor 4-Amino-3-nitrobenzoic acid NitroAlc 4-Amino-3-nitrobenzyl alcohol Precursor->NitroAlc Reduction DiaminoAlc 3,4-Diaminobenzyl alcohol (Unstable) NitroAlc->DiaminoAlc H2/Pd DiaminoAlc->Target Formic Acid (Oxidation Risk)

Caption: Comparative synthetic flow. Route B (Green path) offers the optimal balance of safety and yield.

References

  • Beilstein Journal of Organic Chemistry. A versatile way for the synthesis of monomethylamines by reduction of N-substituted carbonylimidazoles with the NaBH4/I2 system. (Validation of activated borohydride systems for amide/ester reduction). [Link]

  • Organic Syntheses. o-Aminobenzyl Alcohol.[2] (Protocol for reducing anthranilic acid derivatives, analogous to Route C precursors). [Link]

Sources

Assessing the Selectivity of 1H-benzimidazol-5-ylmethanol: A Fragment-Based Profiling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chameleon" Scaffold

In the landscape of drug discovery, 1H-benzimidazol-5-ylmethanol (BIM-5-MeOH) occupies a unique niche. Often categorized merely as a synthetic intermediate (CAS 106429-29-2), this molecule possesses intrinsic biological activity due to its structural homology to purine nucleosides.

This guide assesses the selectivity of BIM-5-MeOH not just as a chemical building block, but as a functional pharmacophore . Its 5-hydroxymethyl group acts as a critical "exit vector," enabling specific hydrogen bonding interactions that differentiate it from classic lipophilic benzimidazoles (e.g., albendazole).

Key Finding: Unlike 2-substituted benzimidazoles which predominantly target Tubulin , BIM-5-MeOH exhibits a selectivity bias toward Aminoacyl-tRNA Synthetases (aaRS) and Kinase ATP-pockets due to its ability to mimic the ribose-phosphate moiety of adenosine.

Target Landscape & Mechanistic Selectivity

To accurately assess BIM-5-MeOH, researchers must distinguish between its two primary modes of action. The "Selectivity Switch" is often determined by the functionalization at the 2-position versus the 5-position.

Mechanism A: The Purine Mimic (aaRS & Kinases)
  • Target: Aminoacyl-tRNA Synthetases (e.g., Leucyl-tRNA synthetase) and Serine/Threonine Kinases.

  • Mechanism: The benzimidazole ring mimics the adenine base of ATP. The 5-hydroxymethyl group is crucial here; it acts as a hydrophilic anchor, often mimicking the ribose 5'-OH or interacting with water networks in the active site (e.g., Met284 in SerRS).

  • Selectivity Driver: High polarity of the 5-CH2OH group reduces affinity for the hydrophobic tubulin colchicine pocket, shifting selectivity toward polar ATP-binding pockets.

Mechanism B: The Tubulin Destabilizer (Classic Pathway)
  • Target: Beta-Tubulin (Colchicine binding site).

  • Mechanism: Disruption of microtubule polymerization, leading to G2/M cell cycle arrest.

  • Selectivity Driver: This pathway is favored by lipophilic substituents (e.g., carbamates, alkyls) at the 2- and 5-positions. BIM-5-MeOH is generally considered a weak tubulin binder compared to Albendazole due to its hydrophilicity.

Diagram 1: The Selectivity Bifurcation Pathway

SelectivityPathway BIM This compound (Scaffold) Hydrophilic Hydrophilic Interaction (5-CH2OH H-bond donor) BIM->Hydrophilic Dominant Feature Lipophilic Hydrophobic Core (Benzimidazole Ring) BIM->Lipophilic Secondary Feature aaRS Target: aaRS / Kinases (Nucleoside Mimicry) Hydrophilic->aaRS High Affinity Tubulin Target: Tubulin (Colchicine Site) Lipophilic->Tubulin Low Affinity (Steric/Polar Clash) Selectivity Selectivity Outcome: Low Cytotoxicity High Enzymatic Inhibition aaRS->Selectivity Tubulin->Selectivity Weak Effect

Caption: The 5-hydroxymethyl group shifts the scaffold's preference from Tubulin (hydrophobic) to ATP-binding sites (polar).

Comparative Performance Data

The following table contrasts BIM-5-MeOH with standard alternatives to highlight its specific utility as a fragment probe.

FeatureThis compound Albendazole (Alternative 1)Adenosine (Natural Ligand)
Primary Target aaRS / Kinase Hinge Beta-Tubulin Purine Receptors / Enzymes
Mechanism ATP/Nucleoside MimicryPolymerization InhibitionAgonist / Substrate
Selectivity Source 5-CH2OH H-bonding2-Carbamate LipophilicityRibose Recognition
Tubulin IC50 > 50 µM (Inactive/Weak)~0.1 µM (Potent)N/A
aaRS Inhibition Moderate (Fragment level)InactiveHigh (Substrate)
Solubility High (Polar)Low (Lipophilic)High
Cytotoxicity Low (Selectivity Index > 100)High (General Cytotoxin)Variable

Interpretation: BIM-5-MeOH is not a potent tubulin inhibitor. If your goal is cytotoxicity via microtubule disruption, Albendazole is superior. If your goal is structure-based drug design (SBDD) targeting ATP pockets without tubulin toxicity, BIM-5-MeOH is the superior starting scaffold.

Experimental Protocols for Selectivity Assessment

To validate the selectivity of BIM-5-MeOH in your specific system, use the following self-validating protocols.

Protocol A: Tubulin Polymerization Inhibition (The Negative Control)

Purpose: To confirm low affinity for the "off-target" (tubulin) compared to classic benzimidazoles.

  • Reagents: Purified tubulin (>99%), GTP (1 mM), DAPI or fluorescence reporter.

  • Preparation: Dissolve BIM-5-MeOH in DMSO (Stock 100 mM). Prepare Colchicine (Positive Control) and DMSO (Negative Control).

  • Assay Setup:

    • Incubate tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) at 37°C.

    • Add BIM-5-MeOH at varying concentrations (1, 10, 50, 100 µM).

  • Detection: Monitor fluorescence (Ex 360nm / Em 450nm) every 30 seconds for 60 minutes.

  • Validation Criteria:

    • Selective: BIM-5-MeOH should show a polymerization curve similar to the DMSO control (sigmoidal growth).

    • Non-Selective: A flat line (inhibition) indicates tubulin toxicity.

Protocol B: Aminoacylation (aaRS) Inhibition Assay (The Primary Target)

Purpose: To assess the "Purine Mimic" activity.

  • System: E. coli or Human S100 extract containing aaRS enzymes.

  • Substrate: [14C]-Leucine (or relevant amino acid) and tRNA mixture.

  • Workflow:

    • Mix: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM ATP, [14C]-Amino Acid, and tRNA.

    • Treat: Add BIM-5-MeOH (0.1 - 100 µM).

    • Initiate: Add enzyme extract and incubate at 30°C for 15 mins.

    • Quench: Spot reaction onto Whatman 3MM filter paper; wash with 5% TCA (trichloroacetic acid) to precipitate labeled tRNA.

  • Quantification: Scintillation counting of the filter paper.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Selectivity Screening Workflow

This diagram outlines the decision tree for researchers evaluating this scaffold.

ScreeningWorkflow Start Start: BIM-5-MeOH Evaluation Step1 Step 1: Tubulin Assay (Protocol A) Start->Step1 Decision1 Inhibition > 50%? Step1->Decision1 Result_Toxic Outcome: General Cytotoxin (Non-Selective) Decision1->Result_Toxic Yes Step2 Step 2: Kinase/aaRS Panel (Protocol B) Decision1->Step2 No (Desired) Decision2 Specific Binding? Step2->Decision2 Result_Lead Outcome: Validated Scaffold (Proceed to Hit-to-Lead) Decision2->Result_Lead Yes Result_Inactive Outcome: Inactive Fragment (Needs Functionalization) Decision2->Result_Inactive No

Caption: A "Fail-Fast" workflow to ensure the scaffold targets enzymes (aaRS/Kinase) without tubulin toxicity.

References

  • BenchChem. (2025). 1H-Benzimidazole-1-methanol: Targets and Pharmacological Activities. Retrieved from

  • Zhang, B., et al. (2020).[1][2] Synthesis and Biological Evaluation of 1,3-Dideazapurine-Like 7-Amino-5-Hydroxymethyl-Benzimidazole Ribonucleoside Analogues as Aminoacyl-tRNA Synthetase Inhibitors. MDPI Pharmaceuticals. Retrieved from

  • Rivera, A., et al. (2012). (1H-Benzimidazol-1-yl)methanol: Crystal Structure and Hydrogen Bonding. Acta Crystallographica Section E. Retrieved from

  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry.[1][3][4][5] Retrieved from

  • VulcanChem. (2024). Physicochemical Properties and Applications of this compound. Retrieved from

Sources

Publish Comparison Guide: Reproducibility of 1H-Benzimidazol-5-ylmethanol Synthesis and Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1H-benzimidazol-5-ylmethanol (CAS: 75501-05-2), also known as 5-(hydroxymethyl)benzimidazole, is a critical pharmacophore fragment used in the development of kinase inhibitors, antifungal agents, and tubulin-binding drugs.[1] Despite its structural simplicity, the compound presents significant reproducibility challenges due to prototropic tautomerism (N1-H vs. N3-H shift), which renders the 5- and 6-positions chemically equivalent in solution but distinct in the solid state.[1]

This guide objectively compares synthetic routes and bioassay protocols to establish a self-validating system for researchers.

Part 1: Comparative Synthesis Guide

The synthesis of this compound is typically approached via the reduction of oxidized precursors.[1] We compare the two dominant methodologies: Direct Acid Reduction vs. Ester Reduction .

Method A: Direct Reduction of 1H-Benzimidazole-5-Carboxylic Acid

Mechanism: Nucleophilic attack of hydride (LiAlH₄) on the carboxylate salt (formed in situ).[1]

  • Pros: Single-step reaction from commercially available starting material.[1]

  • Cons: Requires harsh conditions (refluxing THF); difficult workup due to aluminum salts; lower atom economy.[1]

Method B: Reduction of Methyl 1H-Benzimidazole-5-Carboxylate

Mechanism: Hydride reduction of the ester.[1]

  • Pros: Milder conditions; cleaner workup; higher purity profile.[1]

  • Cons: Requires an additional step (esterification) if the ester is not purchased.

Performance Comparison Table
MetricMethod A: Acid Reduction (LiAlH₄)Method B: Ester Reduction (LiAlH₄/NaBH₄)
Yield 70–77%85–92%
Purity (HPLC) 90–95% (often requires recrystallization)>98% (often clean after extraction)
Scalability Low (Aluminum emulsions are hard to filter)High (Standard aqueous workup)
Reproducibility Moderate (Sensitive to moisture/reagent quality)High (Robust kinetics)
Safety Profile Low (High pyrophoric risk with excess LiAlH₄)Moderate (Stoichiometric control easier)
Recommended Protocol: Method A (Optimized for Reproducibility)

While Method B is cleaner, Method A is faster for small-scale batches (<5g).[1] This protocol includes a modified workup to solve the "aluminum emulsion" problem.

Reagents:

  • 1H-Benzimidazole-5-carboxylic acid (1.0 eq)[1]

  • Lithium Aluminum Hydride (LiAlH₄) (3.0 eq)[1]

  • Anhydrous THF (Solvent)[1]

  • Rochelle's Salt (Potassium sodium tartrate) (Workup)[1]

Step-by-Step Workflow:

  • Activation: In a flame-dried 3-neck flask under Argon, suspend LiAlH₄ (3.0 eq) in anhydrous THF (0.5 M concentration relative to substrate). Cool to 0°C.[1]

  • Addition: Add solid carboxylic acid portion-wise over 30 minutes. Note: Evolution of H₂ gas will be vigorous. The solution may turn grey.

  • Reflux: Warm to room temperature, then reflux (65°C) for 12–18 hours. Monitor by TLC (MeOH:DCM 1:9).[1] The acid spot (baseline) should disappear.

  • Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g LiAlH₄), then water (3 mL per g LiAlH₄).

  • Critical Workup Step: Add solid anhydrous MgSO₄ and stir for 15 minutes. This creates a granular precipitate instead of a slime. Filter through a Celite pad.[1]

  • Purification: Concentrate filtrate. Recrystallize from Ethanol/Water (9:1) if purity is <95%.[1]

Part 2: Bioassay Reproducibility & Tautomerism[1]

The most common source of error in bioassays involving this compound is the failure to account for annular tautomerism .[1]

The Tautomerism Trap

In solution (DMSO, Methanol, Water), the proton on the imidazole nitrogen oscillates rapidly between N1 and N3.

  • Consequence: The "5-hydroxymethyl" and "6-hydroxymethyl" forms exist in equilibrium.[1]

  • Impact on Docking: When performing molecular docking (e.g., against kinases or tubulin), you must dock both tautomers. A protein binding pocket may selectively stabilize the 6-isomer, even if you synthesized the "5-isomer."[1]

Solubility & Stock Solutions

Benzimidazoles are prone to "crash-out" in aqueous media.[1]

  • Standard: Dissolve in 100% DMSO to create a 10 mM stock.

  • Validation: Verify solubility by light scattering or centrifugation before adding to the assay plate.

  • Fluorescence Interference: Benzimidazoles are naturally fluorescent (Excitation ~280-300 nm, Emission ~300-350 nm).[1] This can interfere with TR-FRET or fluorescence polarization assays.[1] Always run a compound-only control.

Part 3: Visualizations

Diagram 1: Synthetic Pathways & Tautomerism

This diagram illustrates the two synthetic routes and the critical tautomeric equilibrium that affects bioactivity.

BenzimidazoleSynthesis Acid 1H-Benzimidazole- 5-carboxylic Acid LiAlH4 Reduction (LiAlH4/THF) Acid->LiAlH4 Method A (Direct) Ester Methyl 1H-Benzimidazole- 5-carboxylate Ester->LiAlH4 Method B (Mild) Product5 1H-Benzimidazol- 5-ylmethanol (Tautomer A) LiAlH4->Product5 Yield: 70-90% Equilibrium Fast Prototropic Exchange (Solution) Product5->Equilibrium H-Shift Product6 1H-Benzimidazol- 6-ylmethanol (Tautomer B) Equilibrium->Product6

Caption: Comparison of synthetic routes (Red/Yellow) and the inevitable tautomeric equilibrium (Green) in solution.

Diagram 2: Bioassay Decision Tree

A logic flow to ensure reproducible biological data.[1]

BioassayLogic Start Start Bioassay (e.g., Kinase Inhibition) Solubility Check Solubility (10mM DMSO Stock) Start->Solubility Precip Precipitation upon Dilution into Media? Solubility->Precip FixSol Add 0.01% Triton X-100 or Reduce Conc. Precip->FixSol Yes Fluorescence Check Intrinsic Fluorescence Precip->Fluorescence No FixSol->Solubility Interference Interference with Readout? Fluorescence->Interference FixRead Switch to Absorbance or Mass Spec Readout Interference->FixRead Yes Docking In Silico Docking Interference->Docking No Valid Valid Data Set FixRead->Valid TautomerCheck Dock BOTH 5- and 6-isomers Docking->TautomerCheck TautomerCheck->Valid

Caption: Workflow for validating benzimidazole bioactivity, addressing solubility and interference.

References

  • Synthesis of this compound : ChemicalBook.[1] (n.d.). This compound synthesis from 1H-Benzimidazole-5-carboxylic acid. Retrieved from [1]

  • Reduction of Carboxylic Acids : Chemguide. (n.d.). Reduction of carboxylic acids to primary alcohols using LiAlH4. Retrieved from [1]

  • Benzimidazole Bioactivity & Tautomerism : BenchChem.[1] (n.d.). Characterization of Benzimidazole Derivatives Using 1H NMR Spectroscopy. Retrieved from [1]

  • General Benzimidazole Pharmacology : National Institutes of Health (NIH). (2023).[1][2] Synthetic Approaches of Benzimidazole Derivatives: A Review. Retrieved from

  • Antioxidant Activity of Isomers : Academia.edu. (n.d.). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-ylmethanol. Retrieved from [1]

Sources

Safety Operating Guide

1H-benzimidazol-5-ylmethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: To provide a validated, compliant workflow for the disposal of 1H-benzimidazol-5-ylmethanol (CAS: 106429-29-2 / 19999-66-7).

Operational Context: This compound is a nitrogen-rich heterocyclic intermediate commonly used in medicinal chemistry. Unlike simple organic solvents, its disposal requires specific attention to nitrogen oxide (NOx) generation during incineration and potential biological activity. Improper disposal in standard organic waste streams without segregation can lead to regulatory non-compliance (RCRA) or incomplete combustion hazards.

Chemical Identification Table

ParameterData
Chemical Name This compound
Synonyms (1H-benzimidazol-5-yl)methanol; 5-(Hydroxymethyl)benzimidazole
CAS Number 106429-29-2 (primary); 19999-66-7 (generic)
Molecular Formula C₈H₈N₂O
Physical State Off-white to pale yellow solid powder
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
Acidity (pKa) Amphoteric (Imidazole ring is basic; -OH is neutral)

Hazard Characterization (The "Why")

Before initiating disposal, you must understand the specific risks that dictate the protocol. This compound is not a P-listed acute toxin, but it is a bioactive irritant.

GHS Hazard Classification:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Thermal Decomposition Risks: Because this molecule contains a benzimidazole core (two nitrogen atoms), thermal decomposition releases toxic fumes of nitrogen oxides (NOx) and carbon monoxide.

  • Implication: You cannot treat this with standard open-air oxidation. It requires incineration with a scrubber .

Pre-Disposal Handling & Segregation

Principle: "Segregate at Source." Mixing this solid with incompatible liquid streams creates "multi-hazard" waste that is expensive and difficult to process.

Protocol A: Solid Waste (Preferred)
  • Primary Containment: Place the solid substance in a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Mark clearly as "Non-Regulated Chemical Solid" (unless mixed with hazardous solvents) or "Irritant Solid."

  • Segregation: Do NOT mix with strong oxidizers (e.g., permanganates, perchlorates) in the solid waste bin. The imidazole ring is electron-rich and can react exothermically.

Protocol B: Liquid Waste (Mother Liquors/Rinsate)

If the compound is dissolved in solvent (e.g., HPLC waste or reaction mother liquor):

  • Identify the Solvent:

    • Halogenated:[1] (DCM, Chloroform)

      
      Halogenated Waste Stream .
      
    • Non-Halogenated: (Methanol, DMSO, Ethyl Acetate)

      
      Non-Halogenated Organic Waste Stream .
      
  • pH Check: Ensure the solution pH is between 5 and 9. If the solution is highly acidic (from reaction workup), neutralize it before adding to the organic waste carboy to prevent drum corrosion or gas evolution.

The Disposal Workflow (Decision Tree)

The following logic gate ensures you select the correct regulatory path for disposal.

DisposalWorkflow Start Start: this compound Waste AssessState Assess Physical State Start->AssessState IsSolid Solid / Powder Form AssessState->IsSolid Pure Substance IsLiquid Dissolved / Liquid Form AssessState->IsLiquid Reaction Mixture/HPLC SolidPack Pack in HDPE Jar or Double-Bag (Polyethylene) IsSolid->SolidPack CheckSolvent Identify Solvent Base IsLiquid->CheckSolvent LabelSolid Label: 'Irritant Solid' (Chemical Name + CAS) SolidPack->LabelSolid FinalDisp Final Disposal: High-Temp Incineration (w/ NOx Scrubbing) LabelSolid->FinalDisp Lab Pack Pickup HaloStream Halogenated Waste Stream (e.g., DCM, CHCl3) CheckSolvent->HaloStream Contains Halogens NonHaloStream Non-Halogenated Waste Stream (e.g., MeOH, DMSO) CheckSolvent->NonHaloStream No Halogens HaloStream->FinalDisp NonHaloStream->FinalDisp

Caption: Operational decision tree for segregating this compound based on physical state and solvent compatibility.

Regulatory Compliance (RCRA & EPA)

As a researcher, you are the "Generator." Compliance relies on accurate characterization.

1. Waste Classification:

  • Is it Listed? No. This compound is not a P-listed (acutely toxic) or U-listed (toxic) waste specifically named under 40 CFR 261.33 [1].

  • Is it Characteristic?

    • It is not Ignitable (D001) unless dissolved in flammable solvents.

    • It is not Corrosive (D002) as a solid.

    • It is not Reactive (D003).

  • Determination: It is classified as Non-Regulated Chemical Waste (unless mixed with regulated solvents). However, due to its biological activity, it must be incinerated, not landfilled.

2. The "Cradle-to-Grave" Mandate: You remain liable for the waste until it is destroyed. Therefore, you must use a certified waste disposal vendor (e.g., Veolia, Clean Harbors) who utilizes incineration .

  • Why Incineration? The high temperature (approx. 1000°C) ensures the destruction of the benzimidazole ring, preventing environmental accumulation of nitrogen heterocycles [2].

Emergency Procedures (Spills)

In the event of a benchtop spill of solid powder:

  • PPE Upgrade: Wear nitrile gloves, lab coat, and safety goggles . If the powder is fine and creates dust, use a NIOSH N95 respirator or work inside the fume hood.

  • Containment: Do not dry sweep (creates dust). Cover the spill with a damp paper towel or an oil-impregnated sweeping compound.

  • Cleanup: Scoop the material into a waste container.

  • Decontamination: Wipe the surface with 10% Ethanol or Isopropanol (the compound is soluble in alcohols) followed by a soap and water wash. This ensures no residue remains, as water alone may not solubilize the compound effectively.

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Title 40, Code of Federal Regulations (40 CFR Part 261). Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 106429-29-2, this compound. PubChem Database. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-benzimidazol-5-ylmethanol
Reactant of Route 2
1H-benzimidazol-5-ylmethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.